molecular formula C10H22 B150249 2,6-Dimethyloctane CAS No. 2051-30-1

2,6-Dimethyloctane

Cat. No.: B150249
CAS No.: 2051-30-1
M. Wt: 142.28 g/mol
InChI Key: ZALHPSXXQIPKTQ-UHFFFAOYSA-N
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Description

2,6-Dimethyloctane, also known as this compound, is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91459. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyloctane
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InChI

InChI=1S/C10H22/c1-5-10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZALHPSXXQIPKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7058628
Record name 2,6-Dimethyloctane
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Molecular Weight

142.28 g/mol
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Physical Description

Very faintly yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,6-Dimethyloctane
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CAS No.

2051-30-1
Record name 2,6-Dimethyloctane
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Record name Octane, 2,6-dimethyl-
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Record name 2,6-DIMETHYLOCTANE
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Record name 2,6-Dimethyloctane
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyloctane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C10H22. As an isomer of decane, its molecular structure, characterized by methyl groups at the second and sixth carbon positions of an octane (B31449) chain, imparts specific physical and chemical properties that are of interest in various fields of research and industrial application. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, details the experimental methodologies for their determination, and presents this information in a clear and accessible format for technical audiences.

Core Physical and Chemical Properties

The properties of this compound are summarized in the tables below, providing a clear reference for its key characteristics.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C10H22[1][2][3][4][5]
Molecular Weight 142.28 g/mol [3][6][7][8]
CAS Number 2051-30-1[1][2][4][5]
Appearance Colorless to almost colorless, clear liquid[1][9]
Odor Gasoline-like[10][11]
Thermophysical Properties
PropertyValueSource(s)
Boiling Point 158 - 161 °C at 760 mmHg[1][2][12][13][14]
Melting Point -53.15 °C[11][14]
Density 0.73 g/cm³ at 20°C[1][2][13][14]
Vapor Pressure 3.205 - 3.21 mmHg at 25°C[12][13][14]
Flash Point 34 °C (Closed Cup)[1][2][14]
Refractive Index 1.411 at 20°C[1][2][13][15]
Solubility
SolventSolubilitySource(s)
Water Insoluble (89.16 µg/L, temperature not stated)[9][10][12][14]
Ethanol Soluble[8][12][16]
Non-polar organic solvents (e.g., hexane, benzene) Good solubility[10]

Chemical Properties and Reactivity

This compound, as a saturated alkane, is a relatively non-reactive compound. Its primary chemical characteristics include:

  • Flammability : It is a flammable liquid and vapor.[1][6][9] Precautionary measures should be taken to avoid ignition sources.

  • Combustion : Like other alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water, a property that makes it a subject of interest in fuel research.[10]

  • Reactivity : It is generally stable and does not react with common acids, bases, or oxidizing agents under normal conditions. It can, however, undergo halogenation in the presence of UV light.

  • Applications : It is utilized as a diesel fuel additive and as a reagent or product in various chemical reactions.[16]

Experimental Protocols

The determination of the physical properties of this compound is conducted using standardized experimental methodologies. Below are detailed summaries of the principles behind the key test methods.

Boiling Point Determination (ASTM D1078)

The boiling point of volatile organic liquids like this compound is typically determined using the ASTM D1078 standard test method . This method covers the distillation range of liquids that are chemically stable during the process.[8][9][13][15][17]

  • Principle : A specified volume of the liquid is distilled under controlled conditions. The temperature of the vapor is monitored as the liquid boils and condenses. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus : The setup consists of a distillation flask, a condenser, a graduated cylinder to collect the distillate, and a calibrated thermometer or temperature sensor.

  • Procedure : A 100 mL sample is placed in the distillation flask. Heat is applied, and the temperature is recorded at the point the first drop of condensate falls from the condenser (initial boiling point) and throughout the distillation process until the final drop evaporates (dry point). The boiling range provides an indication of the substance's purity.

Melting/Freezing Point Determination (ASTM D2386)

The freezing point of hydrocarbon fuels, which is analogous to the melting point, can be determined by ASTM D2386 . This method is crucial for substances used in environments with varying temperatures.[6][18][19][20][21]

  • Principle : The method determines the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the temperature of the fuel is allowed to rise.[19]

  • Apparatus : A jacketed sample tube, a stirrer, and a calibrated low-temperature thermometer are used. The sample is cooled in a cooling bath.

  • Procedure : The liquid sample is cooled while being continuously stirred. The temperature at which the first hydrocarbon crystals appear is noted. The sample is then allowed to warm up slowly, and the temperature at which the last crystals disappear is recorded as the freezing point.

Density Measurement (ASTM D4052)

The density of liquids such as this compound is accurately measured using a digital density meter according to ASTM D4052 .[3][22][23][24][25]

  • Principle : This method utilizes an oscillating U-tube. The frequency of oscillation of the U-tube is dependent on its mass. When filled with the sample liquid, the change in oscillation frequency is directly related to the density of the liquid.

  • Apparatus : A digital density meter with a thermostatically controlled oscillating U-tube and a precision temperature control system.

  • Procedure : The U-tube is cleaned and dried, and its oscillation period is measured when empty and when filled with a reference standard (typically dry air and pure water). The sample is then introduced into the U-tube, and its oscillation period is measured. The instrument's software calculates the density of the sample based on the calibration and the measured oscillation period.

Flash Point Determination (ASTM D93)

The flash point of flammable liquids is a critical safety parameter determined by methods such as the Pensky-Martens closed-cup test (ASTM D93) .[2][4][10][26][27]

  • Principle : The sample is heated in a closed cup at a controlled rate with continuous stirring. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[28]

  • Apparatus : A Pensky-Martens closed-cup tester, which includes a brass test cup with a close-fitting lid, a stirrer, a heating source, and an ignition source applicator.

  • Procedure : The test cup is filled with the sample to a specified level. The lid is secured, and the sample is heated and stirred at a prescribed rate. The ignition source is applied at regular temperature intervals until a flash is observed.

Refractive Index Measurement (ASTM D1218)

The refractive index of hydrocarbon liquids is a fundamental physical property measured according to ASTM D1218 .[1][5][7][16][29]

  • Principle : This test method measures the refractive index, which is the ratio of the speed of light in a vacuum to its speed in the substance. It is determined by measuring the critical angle of refraction.

  • Apparatus : A calibrated refractometer, typically an Abbe-type instrument, with a light source and a temperature-controlled prism assembly.

  • Procedure : A small drop of the sample is placed between the two prisms of the refractometer. Light from a monochromatic source is passed through the prisms and the sample. The user or an automated detector adjusts the instrument to find the critical angle, from which the refractive index is determined. The measurement is temperature-dependent and is typically reported at 20°C.

Vapor Pressure Determination (ASTM D5191)

The vapor pressure of volatile petroleum products can be determined using the Mini Method outlined in ASTM D5191 .[11][12][14][30][31]

  • Principle : A small, known volume of the liquid is introduced into a thermostatically controlled, evacuated test chamber. The chamber's internal volume is significantly larger than the sample volume. The sample is allowed to reach thermal equilibrium, and the resulting pressure increase in the chamber is measured.

  • Apparatus : An automated vapor pressure instrument with an evacuated test chamber, a pressure transducer, and a temperature control system.

  • Procedure : The test chamber is evacuated and its temperature is stabilized. A chilled, air-saturated sample is drawn into a syringe and then injected into the test chamber. The pressure is monitored until it reaches a stable value, which is recorded as the total vapor pressure.

Isomeric Relationship of Decane

This compound is one of 75 structural isomers of decane. The following diagram illustrates the logical relationship between the parent alkane (decane) and some of its branched-chain isomers, including this compound.

IsomersOfDecane cluster_isomers Structural Isomers Decane Decane (C10H22) (n-Decane) 2-Methylnonane 2-Methylnonane Decane->2-Methylnonane Isomer of 3-Methylnonane 3-Methylnonane Decane->3-Methylnonane Isomer of 4-Methylnonane 4-Methylnonane Decane->4-Methylnonane Isomer of 5-Methylnonane 5-Methylnonane Decane->5-Methylnonane Isomer of This compound This compound Decane->this compound Isomer of 3,5-Dimethyloctane 3,5-Dimethyloctane Decane->3,5-Dimethyloctane Isomer of Other_Isomers ... and other isomers Decane->Other_Isomers

References

An In-depth Technical Guide to 2,6-Dimethyloctane (CAS: 2051-30-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethyloctane (CAS: 2051-30-1), a branched-chain alkane. This document collates essential physicochemical data, detailed spectroscopic information, and established experimental protocols for its synthesis and analysis. The information is presented to support research and development activities, particularly in the fields of chemistry and drug development where it may serve as a starting material or a reference compound.[1]

Physicochemical Properties

This compound is a colorless, clear liquid with a characteristic faint odor.[1] It is a non-polar organic compound, which dictates its solubility in various solvents. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2]
Molecular Weight 142.28 g/mol [1][2]
CAS Number 2051-30-1[1][2]
Appearance Colorless clear liquid[1]
Boiling Point 160-161 °C at 760 mmHg[1]
Density 0.73 g/cm³
Refractive Index 1.41
Flash Point 34 °C
Vapor Pressure 3.21 mmHg at 25 °C
Solubility Soluble in ethanol (B145695), methanol, isopropanol. Insoluble in water.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
~0.85d6H-CH(CH ₃)₂[3]
~0.86t3H-CH₂CH[3]
~1.1-1.4m11H-CH ₂- and -CH -[3]
~1.53m2H-CH ₂-[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (ppm)AssignmentReference
11.45-CH₂C H₃[4]
19.30-CH(C H₃)₂[4]
22.73-CH(C H₃)₂[4]
24.99-C H₂-[4]
28.13-C H(CH₃)₂[4]
29.67-C H₂-[4]
34.62-C H₂-[4]
37.07-C H₂-[4]
39.57-C H(CH₃)₂[4]
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the molecular ion. The fragmentation pattern is characteristic of branched alkanes.

m/zRelative Intensity (%)Proposed FragmentReference
43100[C₃H₇]⁺[5]
5780[C₄H₉]⁺[5]
7140[C₅H₁₁]⁺[5]
8520[C₆H₁₃]⁺[5]
142<5[C₁₀H₂₂]⁺ (Molecular Ion)[6]
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
2950-2850C-H StretchAlkane (-CH₃, -CH₂, -CH)[7]
1465C-H BendAlkane (-CH₂)[7]
1380C-H BendAlkane (-CH₃)[7]

Experimental Protocols

Synthesis of this compound from Geraniol (B1671447)

This protocol describes the hydrogenation of geraniol to produce this compound.[8]

Materials:

  • Geraniol

  • Palladium on carbon (5% Pd)

  • Tetrahydrofuran (THF)

  • Hexane (B92381)

  • Ethanol

  • Hydrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve geraniol (1.19 mol) in THF (700 mL).

  • Add 5% palladium on carbon (5.09 g) to the solution.

  • Hydrogenate the mixture at room temperature for 15 hours under a hydrogen atmosphere.

  • After the reaction is complete, filter the mixture to remove the catalyst and wash the filter cake with hexane.

  • Remove the THF and hexane from the filtrate by rotary evaporation.

  • Perform vacuum distillation on the crude product. Collect the fraction containing a mixture of 3,7-dimethyloct-2-ene and this compound.

  • Transfer the collected fraction to a hydrogenation apparatus.

  • Add a catalytic amount of 5% palladium on carbon (1.69 g) and a small amount of ethanol to rinse the flask.

  • Reduce the mixture with hydrogen gas in a Parr shaker for 20 hours.

  • Filter the reaction mixture to remove the catalyst and wash the filter cake with hexane.

  • Concentrate the crude product by rotary evaporation.

  • Isolate the final product, this compound, by vacuum distillation (83-86 °C at 70 mm Hg).

Synthesis_Workflow cluster_step1 Step 1: Hydrogenation of Geraniol cluster_step2 Step 2: Work-up & Distillation cluster_step3 Step 3: Reduction of Octene/Octane (B31449) Mixture cluster_step4 Step 4: Final Purification Geraniol Geraniol in THF Hydrogenation_1 Hydrogenation (RT, 15h) Geraniol->Hydrogenation_1 Pd_C_1 5% Pd/C Pd_C_1->Hydrogenation_1 Filtration_1 Filtration Hydrogenation_1->Filtration_1 Rotovap_1 Rotary Evaporation Filtration_1->Rotovap_1 Distillation_1 Vacuum Distillation Rotovap_1->Distillation_1 Octene_Octane Octene/Octane Mixture Distillation_1->Octene_Octane Hydrogenation_2 Hydrogenation (Parr Shaker, 20h) Octene_Octane->Hydrogenation_2 Pd_C_2 5% Pd/C Pd_C_2->Hydrogenation_2 Filtration_2 Filtration Hydrogenation_2->Filtration_2 Rotovap_2 Rotary Evaporation Filtration_2->Rotovap_2 Final_Distillation Vacuum Distillation Rotovap_2->Final_Distillation Product This compound Final_Distillation->Product

Caption: Synthesis workflow for this compound from Geraniol.

Analytical Methods

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is in the range of 10-100 ppm.

Instrument Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: 40-200 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Dilution Dilute in Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Quadrupole) Fragmentation->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Library_Search Library Comparison Mass_Spectrum->Library_Search Identification Identification Library_Search->Identification

Caption: General workflow for GC-MS analysis.

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10] Ensure the sample is free of particulate matter.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher.

  • Solvent: CDCl₃.

  • Number of Scans: 16.

  • Relaxation Delay: 1 s.

  • Pulse Width: 30°.

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher.

  • Solvent: CDCl₃.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2 s.

  • Pulse Program: Proton-decoupled.

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.[11]

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Applications

This compound has applications in various industrial and research settings:

  • Fuel Additive: Due to its branched structure, it can be used as a component in gasoline to improve the octane rating.

  • Solvent: Its non-polar nature makes it a suitable solvent for various organic reactions and extractions.[12]

  • Lubricants: It can be used in the formulation of lubricants.

  • Fragrance Industry: It is used as a fragrance ingredient in various consumer products.

  • Research Chemical: It serves as a standard and starting material in chemical synthesis and research.[1] In the pharmaceutical industry, it can be a starting material for the synthesis of various drug molecules.

Biological Relevance

This compound has been identified as a volatile component in the essential oil of lemongrass (Cymbopogon citratus). This suggests its natural occurrence and potential role in plant signaling or defense mechanisms. Its low toxicity profile makes it of interest in applications where biocompatibility is a concern.

Safety Information

This compound is a flammable liquid and vapor.[5] Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated place away from sources of ignition.[13]

References

Isomers of 2,6-Dimethyloctane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C10H22) is a saturated hydrocarbon with 75 structural isomers, each exhibiting unique physical and chemical properties despite sharing the same molecular formula.[1][2][3] These variations arise from the different arrangements of carbon atoms in their molecular structure. This guide provides an in-depth analysis of the isomers of decane, with a specific focus on 2,6-dimethyloctane and its related structures. Understanding the nuances of these isomers is critical in fields such as organic synthesis, fuel technology, and materials science, where specific physical properties like boiling point, density, and refractive index can significantly influence a compound's application and behavior. This document presents a comparative analysis of these properties for a selection of decane isomers, details the experimental protocols for their determination, and illustrates the isomeric relationships using graph-based visualization.

Isomeric Landscape of Decane

The structural isomers of decane can be broadly categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. These categories include the straight-chain n-decane, various methylnonanes, ethyloctanes, and a multitude of dimethyl-, trimethyl-, and ethylmethyl- substituted alkanes. This compound belongs to the dimethyloctane subgroup, characterized by an eight-carbon chain with two methyl group attachments.

Comparative Physical Properties of Selected Decane Isomers

The physical properties of decane isomers are intrinsically linked to their molecular structure. Generally, increased branching leads to a decrease in the boiling point due to reduced van der Waals forces between molecules. The following table summarizes key physical data for this compound and a selection of its isomers.

Isomer NameCAS NumberBoiling Point (°C)Density (g/cm³)Refractive Index (nD)
n-Decane 124-18-5174.1[2]0.730 (at 20°C)[4]1.411 (at 20°C)[5]
2-Methylnonane 871-83-0166-169[6][7]0.726 (at 20°C)[6][7]1.410 (at 20°C)[6]
5-Methylnonane 15869-85-9164.9[8]0.733[8]1.412[8]
3-Ethyloctane (B44116) 5881-17-4166.5-168[9][10][11]0.736[10]1.4136[10]
4-Ethyloctane 15869-86-0163.6[12]0.733[12]1.412[12]
This compound 2051-30-1158[13]0.730[13]1.399-1.413[13]
2,7-Dimethyloctane 1072-16-8159.75[14]0.724 (at 20°C)[14]
3,3-Dimethyloctane 4110-44-5161[15][16]0.734[16]1.413[16]

Experimental Protocols

The accurate determination of the physical properties of decane isomers relies on standardized experimental procedures. These protocols are essential for ensuring the reproducibility and comparability of data across different studies and laboratories.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For hydrocarbons like the isomers of decane, several standard methods are employed.

Methodology: Simulated Distillation by Gas Chromatography (ASTM D2887, ASTM D5399, ASTM D7169)

A primary and highly accurate method for determining the boiling range distribution of petroleum products is Simulated Distillation (SimDis) by Gas Chromatography (GC).[17][18][19][20][21]

  • Principle: This technique correlates the retention time of a compound in a GC column with its boiling point. The sample is injected into a heated gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample separate based on their boiling points, with lower boiling point compounds eluting first. A detector measures the concentration of each eluting component.

  • Apparatus: A gas chromatograph equipped with a capillary column (non-polar stationary phase), a flame ionization detector (FID), and a temperature-programmable oven.

  • Procedure:

    • Calibration: A mixture of n-alkanes with known boiling points is injected to establish a retention time versus boiling point calibration curve.

    • Sample Analysis: A precise volume of the decane isomer is injected into the GC under the same conditions as the calibration mixture.

    • Data Acquisition: The retention time of the isomer is recorded.

    • Boiling Point Determination: The boiling point of the isomer is determined by comparing its retention time to the calibration curve.

Methodology: Fractional Distillation

For the physical separation of isomers, fractional distillation is a fundamental technique.[22][23][24][25][26]

  • Principle: This method separates liquids with different boiling points by a series of vaporizations and condensations in a fractionating column. The vapor phase becomes progressively enriched in the more volatile component as it rises through the column.

  • Apparatus: A distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.

  • Procedure:

    • The mixture of isomers is placed in the distillation flask and heated.

    • As the mixture boils, the vapor rises into the fractionating column.

    • The vapor undergoes multiple condensation and re-vaporization cycles on the surface of the packing material in the column.

    • The vapor that reaches the top of the column is enriched in the component with the lower boiling point.

    • This vapor then passes into the condenser, where it is cooled and collected as a liquid in the receiving flask.

    • The temperature at the top of the column is monitored, and fractions are collected over specific temperature ranges.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume.

Methodology: Digital Density Meter (ASTM D4052, ASTM D7777)

This is a modern and highly accurate method for determining the density of liquids.[27][28][29][30]

  • Principle: The instrument measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

  • Apparatus: A digital density meter with a thermostatically controlled measuring cell.

  • Procedure:

    • The instrument is calibrated using air and a standard liquid of known density (e.g., pure water).

    • The sample is injected into the clean, dry U-tube.

    • The instrument automatically measures the oscillation period and calculates the density.

    • The measurement is typically performed at a constant, specified temperature (e.g., 20°C).

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.

Methodology: Abbe Refractometer

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids.[31][32][33][34][35]

  • Principle: The instrument works based on the principle of critical angle. A thin layer of the liquid sample is placed between two prisms. Light is passed through the prisms and the sample, and the angle at which total internal reflection occurs (the critical angle) is measured. This angle is directly related to the refractive index of the sample.

  • Apparatus: An Abbe refractometer, a light source (typically a sodium lamp for the D-line at 589 nm), and a constant temperature water bath to control the prism temperature.

  • Procedure:

    • The prisms of the refractometer are cleaned and a few drops of the sample are applied to the surface of the measuring prism.

    • The prisms are closed and the light source is positioned.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

    • The temperature of the measurement is recorded.

Isomeric Relationships of Decane

The relationship between this compound and its other isomers can be visualized as a network where the central node is the molecular formula C10H22, and each connected node represents a unique structural isomer. The following diagram illustrates a subset of these relationships.

Isomers_of_Decane cluster_nonanes Methylnonanes cluster_octanes Ethyloctanes & Dimethyloctanes C10H22 C10H22 (Decane Isomers) 2-Methylnonane 2-Methylnonane C10H22->2-Methylnonane 3-Methylnonane 3-Methylnonane C10H22->3-Methylnonane 4-Methylnonane 4-Methylnonane C10H22->4-Methylnonane 5-Methylnonane 5-Methylnonane C10H22->5-Methylnonane 3-Ethyloctane 3-Ethyloctane C10H22->3-Ethyloctane 4-Ethyloctane 4-Ethyloctane C10H22->4-Ethyloctane This compound This compound C10H22->this compound 2,7-Dimethyloctane 2,7-Dimethyloctane C10H22->2,7-Dimethyloctane 3,3-Dimethyloctane 3,3-Dimethyloctane C10H22->3,3-Dimethyloctane n_Decane n-Decane C10H22->n_Decane

Figure 1: A diagram illustrating the isomeric relationship of this compound with other selected decane isomers, all originating from the molecular formula C10H22.

Conclusion

The 75 structural isomers of decane, including this compound, represent a fascinating case study in the structure-property relationships of hydrocarbons. While they all share the same molecular formula, their distinct atomic arrangements lead to a range of physical properties that dictate their utility in various scientific and industrial applications. The accurate measurement of these properties through standardized experimental protocols is paramount for quality control, research, and the development of new technologies. The continued study of these isomers will undoubtedly lead to further advancements in our understanding of organic chemistry and its practical applications.

References

2,6-Dimethyloctane structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, IUPAC name, physicochemical properties, synthesis, and analytical protocols for 2,6-dimethyloctane. The information is curated for professionals in research and development.

Chemical Identity and Structure

This compound is a branched-chain alkane. Its fundamental characteristics are outlined below.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₂₂[2]

  • Condensed Structural Formula: CH₃CH(CH₃)CH₂CH₂CH₂CH(CH₃)CH₂CH₃

  • SMILES: CCC(C)CCCC(C)C

  • CAS Number: 2051-30-1

Below is a two-dimensional structural representation of the this compound molecule.

Caption: 2D Structural Formula of this compound

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from various sources.

PropertyValueReference(s)
Physical Properties
Molecular Weight142.28 g/mol [2]
Physical StateLiquid at 20°C
AppearanceColorless to almost colorless clear liquid
Melting Point-102.00 °C
Boiling Point158 °C
Density0.73 g/cm³ at 20°C
Refractive Index1.41
Flash Point34 °C
Water Solubility89.16 µg/L (temperature not stated)
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 1.53, 1.34, 1.29, 1.26, 1.23, 1.15, 1.08, 0.87, 0.86, 0.85
¹³C NMR Data available, specific shifts not detailed in search results.[3]
Mass Spectrometry (EI) Major m/z peaks: 57, 43, 71[1]
IR Spectroscopy Neat; major peaks characteristic of alkane C-H stretching and bending.[1]
Kovats Retention Index Standard non-polar: 927-942.8[1]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

A reported synthesis of this compound involves the hydrogenation of geraniol, followed by the reduction of an intermediate mixture.

Experimental Procedure:

  • Hydrogenation of Geraniol: Geraniol (184 g, 1.19 mol) is dissolved in tetrahydrofuran (B95107) (700 mL). 5% Palladium on carbon (5.09 g) is added as a catalyst. The mixture is subjected to hydrogenation at room temperature for 15 hours.

  • Filtration and Concentration: Post-hydrogenation, the reaction mixture is filtered to remove the Pd/C catalyst. The filter cake is washed with hexane. The combined filtrate is concentrated by rotary evaporation to remove THF and hexane.

  • Vacuum Distillation: The crude product is separated by vacuum distillation. This yields 3,7-dimethyloctan-1-ol (B75441) and a mixture of 3,7-dimethyloct-2-ene and this compound.

  • Reduction to this compound: The isolated octane (B31449)/octene mixture is then reduced with hydrogen gas in the presence of fresh Pd/C (1.69 g, 5% Pd). This reduction is carried out neat.

  • Final Purification: The resulting this compound is isolated and purified by vacuum distillation (83-86 °C at 70 mm Hg). The final product identity is confirmed by NMR and GC/MS.

The following diagram illustrates the workflow for this synthesis.

G start Start: Geraniol in THF hydrogenation Hydrogenation (H₂, 5% Pd/C, 15h, RT) start->hydrogenation filtration Filtration and Concentration (Remove Catalyst and Solvents) hydrogenation->filtration distillation1 Vacuum Distillation (Separation of Intermediates) filtration->distillation1 intermediates Mixture of 3,7-dimethyloct-2-ene and this compound distillation1->intermediates reduction Reduction (H₂, 5% Pd/C) intermediates->reduction distillation2 Final Vacuum Distillation (83-86°C at 70 mmHg) reduction->distillation2 product Product: this compound distillation2->product

Caption: Synthesis Workflow for this compound

GC-MS is a standard and effective method for the identification and quantification of volatile organic compounds like this compound.

Protocol Outline:

  • Sample Preparation: For analysis in complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction. The extract is then concentrated to a suitable volume.

  • GC-MS System: An Agilent HP6890 Series GC (or equivalent) coupled with an HP5973 Mass Selective Detector (MSD) can be used.

  • Chromatographic Column: A non-polar capillary column, such as a fused silica (B1680970) column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.

    • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

    • Temperature Program: An initial oven temperature of 50°C, held for 2-3 minutes, followed by a ramp of 10-15°C/min up to 250-280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Identification: The retention time and the resulting mass spectrum of the sample are compared to those of a pure standard of this compound. The fragmentation pattern, with key ions at m/z 43, 57, and 71, serves as a fingerprint for identification.[1]

Applications in Research and Development

This compound is utilized in several areas of research and industry:

  • Fuel and Lubricant Industry: Its branched structure makes it a desirable component in fuels to improve octane ratings and in lubricants to enhance performance characteristics.

  • Chemical Synthesis: It serves as a non-polar solvent and as a starting material or intermediate for the synthesis of other organic molecules.

  • Flavor and Fragrance: Due to its specific odor profile, it can be used as a component in the formulation of fragrances and flavors.

  • Model Compound: In research, it is used as a model compound for studying the behavior and reactions of branched-chain alkanes.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dimethyloctane (CAS: 2051-30-1). The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in structured tables, detailing experimental methodologies, and illustrating analytical workflows and fragmentation pathways.

Molecular Structure

This compound is a branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][2] Its structure is foundational to interpreting the spectroscopic data presented below.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound Data obtained at 400 MHz in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Assigned Proton(s)Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CH attached to two CH₃1.526mJ(A,L) = 6.64
CH₂1.340m-
CH₂1.290mJ(C,N) = 7.47
CH₂1.290m-
CH₂1.260m-
CH₂1.230m-
CH1.150m-
CH1.150m-
CH₃1.080d-
CH₃0.869d-
CH₃0.857t-
CH₃0.846t-
Source: ChemicalBook[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)Relative Intensity
39.57581
37.07539
34.62471
29.67576
28.13440
24.99571
22.731000
19.30571
11.45497
Source: ChemicalBook[4]
Experimental Protocols

General Procedure for NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are acquired on a high-field NMR spectrometer, such as a 300 or 400 MHz instrument.[3][5] For ¹H NMR, standard pulse sequences are used to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, where each unique carbon atom gives a distinct peak.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

As a saturated alkane, the IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2850-3000C-H Stretch (sp³)Strong
~1450-1470C-H Bend (Methylene)Medium
~1375C-H Bend (Methyl)Medium
Note: These are characteristic ranges for alkanes. The actual spectrum can be obtained from the NIST Chemistry WebBook.[1][6][7]
Experimental Protocols

General Procedure for FTIR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum is often recorded neat (without a solvent).[8] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[8] Alternatively, the vapor phase spectrum can be measured.[8] The instrument passes a beam of infrared light through the sample and a detector measures the amount of light absorbed at each frequency. The resulting data is transformed into a spectrum showing transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow

The logical flow for identifying a compound like this compound using multiple spectroscopic techniques is outlined below.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Analysis Combined Data Interpretation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Data Presentation

The mass spectrum of this compound is obtained using electron ionization (EI), which causes the molecule to fragment in characteristic ways.[2]

Table 4: Significant Peaks in the Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative IntensityComments
142[C₁₀H₂₂]⁺LowMolecular Ion (M⁺)
113[M - C₂H₅]⁺MediumLoss of an ethyl group
99[M - C₃H₇]⁺MediumLoss of a propyl group
85[M - C₄H₉]⁺HighLoss of a butyl group
71[C₅H₁₁]⁺High
57[C₄H₉]⁺High (often Base Peak)Stable tertiary or secondary carbocation
43[C₃H₇]⁺HighIsopropyl or propyl cation
Note: Fragmentation patterns can be complex, and peak intensities may vary between instruments.[9][10]
Experimental Protocols

General Procedure for EI-Mass Spectrometry: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), knocks an electron off the molecule to form a positively charged molecular ion (M⁺).[9] The excess energy causes the molecular ion to break apart into smaller, positively charged fragments and neutral radicals. These charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of MS Fragmentation

The fragmentation of the this compound molecular ion leads to several stable carbocations, which are observed as prominent peaks in the mass spectrum.

G cluster_1 Mass Spectrometry Fragmentation Pathway M This compound (M) M_ion [C₁₀H₂₂]⁺˙ m/z = 142 M->M_ion -e⁻ (Ionization) frag1 [C₈H₁₇]⁺ m/z = 113 M_ion->frag1 -•C₂H₅ frag2 [C₆H₁₃]⁺ m/z = 85 M_ion->frag2 -•C₄H₉ frag3 [C₄H₉]⁺ m/z = 57 M_ion->frag3 -C₆H₁₃• frag4 [C₃H₇]⁺ m/z = 43 M_ion->frag4 -C₇H₁₅•

Caption: Key fragmentation pathways for this compound.

References

A Comprehensive Technical Guide to the Solubility of 2,6-Dimethyloctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-dimethyloctane, a branched alkane, in a wide array of organic solvents. Understanding the solubility of such nonpolar compounds is critical in various applications, including reaction chemistry, formulation development, and extraction processes. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a theoretical framework for understanding the governing principles of solute-solvent interactions.

Quantitative Solubility Data

The solubility of this compound in a diverse range of organic solvents at 25°C is summarized in the table below. This data is essential for solvent selection and process optimization. This compound, being a nonpolar molecule, generally exhibits good solubility in other nonpolar organic solvents, a principle often summarized by the adage "like dissolves like".[1] The primary intermolecular forces at play are weak van der Waals forces, specifically London dispersion forces.[2] When this compound dissolves in an organic solvent, the existing van der Waals forces between solvent molecules are disrupted and new ones are formed between the solvent and solute molecules. As these forces are of similar magnitude, there is typically no significant energy barrier to solubility.[2]

Solvent CategorySolvent NameSolubility (g/L) at 25°C[3]
Alcohols Methanol657.88
Ethanol1678.13
n-Propanol1877.14
Isopropanol1903.85
n-Butanol2830.15
Isobutanol1613.27
sec-Butanol2417.46
tert-Butanol3537.25
n-Pentanol1995.79
Isopentanol2923.05
n-Hexanol6495.1
n-Heptanol2035.29
n-Octanol1800.49
Ethylene Glycol58.75
Propylene Glycol195.93
2-Methoxyethanol1298.49
2-Ethoxyethanol1146.63
2-Butoxyethanol1800.22
2-Propoxyethanol3700.9
Ethers Diethyl Ether7326.4
Tetrahydrofuran (THF)8577.21
1,4-Dioxane4791.61
Methyl tert-butyl ether (MTBE)7009.59
Esters Methyl Acetate1513.13
Ethyl Acetate3112.59
n-Propyl Acetate2354.75
Isopropyl Acetate2592.92
n-Butyl Acetate9282.42
Isobutyl Acetate1780.86
n-Pentyl Acetate2417.49
Ethyl Formate952.1
Ketones Acetone1988.36
2-Butanone (MEK)2489.98
2-Pentanone3082.81
Cyclopentanone2755.43
Cyclohexanone3977.01
Methyl isobutyl ketone (MIBK)2318.58
Hydrocarbons n-Hexane7420.53
n-Heptane11261.05
n-Octane2023.66
Cyclohexane7298.02
Toluene2193.64
o-Xylene1137.28
m-Xylene1397.58
p-Xylene1519.88
Ethylbenzene1329.78
Halogenated Solvents Dichloromethane3152.57
Chloroform4292.52
Carbon Tetrachloride1358.94
1,2-Dichloroethane2623.32
Chlorobenzene1577.26
Aprotic Polar Solvents Acetonitrile1038.34
Dimethylformamide (DMF)721.72
Dimethyl Sulfoxide (DMSO)962.58
N-Methyl-2-pyrrolidone (NMP)921.6
Dimethyl Acetamide (DMAc)735.74
Dimethyl Carbonate217.24
Acids Acetic Acid531.42
Propionic Acid676.88
Formic Acid43.95
Amides Formamide71.67
Other transcutol4749.72

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4] The following is a detailed protocol that can be adapted for the determination of this compound solubility in various organic solvents.

Saturated Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument.

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass vial or flask. The presence of undissolved solute is crucial to ensure that equilibrium with the solid phase is reached.[3]

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. For alkanes in organic solvents, this typically takes 24 to 72 hours.[5] It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved this compound to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the same organic solvent.

    • Analyze the filtered sample and the calibration standards using a suitable analytical method. Gas chromatography with a flame ionization detector (GC-FID) is a highly effective technique for quantifying hydrocarbons.[6]

    • The concentration of this compound in the filtered sample corresponds to its solubility in the organic solvent at the experimental temperature.

Analytical Method: Gas Chromatography (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • A suitable capillary column (e.g., a non-polar column like DB-1 or HP-5).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL.

Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the experimental sample by interpolating its peak area on the calibration curve.

Factors Influencing Solubility

The solubility of a branched alkane like this compound is governed by the intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key factors and their relationships that determine the solubility of a nonpolar solute in an organic solvent.

G Factors Influencing the Solubility of this compound Solubility Solubility of This compound IntermolecularForces Intermolecular Forces (Solute-Solvent Interactions) IntermolecularForces->Solubility Determines SoluteProperties Solute Properties (this compound) SoluteProperties->IntermolecularForces Contributes to NonpolarNature Nonpolar Nature (Weak van der Waals forces) SoluteProperties->NonpolarNature Branching Molecular Branching SoluteProperties->Branching SolventProperties Solvent Properties SolventProperties->IntermolecularForces Contributes to SolventPolarity Solvent Polarity SolventProperties->SolventPolarity SolventStructure Solvent Molecular Structure SolventProperties->SolventStructure

Caption: Key determinants of this compound solubility.

Conclusion

This technical guide provides a comprehensive resource for understanding and utilizing the solubility of this compound in a variety of organic solvents. The provided quantitative data, detailed experimental protocols, and theoretical framework are intended to support researchers, scientists, and drug development professionals in their work. Accurate knowledge of solubility is paramount for the successful design and execution of chemical processes, and the information contained herein serves as a valuable tool for achieving this.

References

The Ubiquitous Alkane: A Technical Primer on the Natural Occurrence of 2,6-Dimethyloctane in Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence of the branched-chain alkane, 2,6-dimethyloctane, in the plant kingdom. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on its presence, quantification, and the methodologies employed for its detection. Furthermore, it explores the broader context of plant volatile signaling, a critical aspect of chemical ecology.

Executive Summary

This compound, a volatile organic compound (VOC), has been identified as a natural constituent in the essential oils of several plant species. While not as extensively studied as other terpenes or aromatic compounds, its presence suggests a potential role in plant defense, communication, or other ecological interactions. This guide consolidates the available quantitative data, details the primary experimental protocols for its analysis, and visualizes the general pathways through which plant volatiles elicit responses.

Natural Occurrence and Quantitative Analysis

The presence of this compound has been documented in a variety of plant species, primarily through the analysis of their essential oils. The concentration of this alkane can vary significantly depending on the plant species, geographical location, and environmental conditions.

Table 1: Quantitative Data on this compound in Plant Species

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference
Cymbopogon citratus (DC.) Stapf (Lemongrass)PoaceaeLeaves0.74[1][2]
Lippia nodiflora (L.) Michx. (syn. Phyla nodiflora)VerbenaceaeAerial PartsDetected[3]
Asystasia gangetica (L.) T.AndersonAcanthaceae-Detected

Note: "Detected" indicates that the compound was identified, but quantitative data was not provided in the cited literature.

Experimental Protocols

The identification and quantification of this compound in plant matrices rely on established analytical techniques for volatile compounds. The primary methodologies involve extraction of the essential oil followed by chromatographic separation and mass spectrometric detection.

Extraction of Volatile Compounds

3.1.1 Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[4][5][6][7][8]

  • Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.[4][5]

  • Apparatus: A distillation still, a condenser, and a collection vessel are required.

  • Procedure:

    • The plant material is placed in the still.

    • Steam is generated in a separate chamber and introduced into the still.

    • The steam ruptures the plant's oil glands, releasing the volatile compounds.

    • The vapor mixture is directed to a condenser, where it is cooled and converted back into a liquid.

    • The lighter essential oil separates from the water and is collected.[8]

3.1.2 Solvent Extraction

Solvent extraction is employed for plant materials that are sensitive to the high temperatures of steam distillation.[9][10]

  • Principle: An organic solvent is used to dissolve the volatile compounds from the plant material.

  • Solvents: Common solvents include hexane, ethanol, and supercritical CO2.[9][10]

  • Procedure:

    • The plant material is macerated and soaked in the chosen solvent.

    • The solvent extracts the essential oils, along with other non-volatile components like waxes and pigments.

    • The solvent is then evaporated, leaving behind a concentrated extract known as a concrete.

    • Further processing with a second solvent, typically ethanol, can be used to separate the absolute (the pure plant oil) from the waxes.[10]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying individual volatile compounds within a complex mixture like an essential oil.[11][12][13][14]

  • Principle: The volatile compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • General GC-MS Protocol:

    • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane).

    • Injection: A small volume of the diluted sample is injected into the heated inlet of the gas chromatograph.

    • Separation: The sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is heated according to a specific temperature program to facilitate the separation of compounds.

    • Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is compared to a library of known spectra for identification.

    • Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram.

3.2.1 Headspace GC-MS

Headspace analysis is a variation of GC-MS used to analyze the volatile compounds emitted from a sample without solvent extraction.[15][16][17][18][19]

  • Principle: The plant material is sealed in a vial and heated, allowing the volatile compounds to accumulate in the headspace (the gas phase above the sample). A sample of the headspace gas is then injected into the GC-MS for analysis.[15][16] This technique is particularly useful for analyzing the aroma profile of fresh plant material.

Signaling Pathways and Logical Relationships

While the specific signaling pathway for this compound has not been elucidated, the general mechanism of how plants perceive and respond to volatile organic compounds (VOCs) provides a framework for understanding its potential role. VOCs are key mediators in plant-plant communication and plant-insect interactions.[20][21][22]

General Plant Volatile Signaling Pathway

The following diagram illustrates a generalized pathway of VOC perception and the subsequent induction of defense responses in a receiver plant.

Plant_Volatile_Signaling cluster_emitter Emitter Plant (Stressed) cluster_receiver Receiver Plant Stressor Stressor VOC_Biosynthesis VOC Biosynthesis (e.g., this compound) Stressor->VOC_Biosynthesis VOC_Emission VOC Emission VOC_Biosynthesis->VOC_Emission VOC_Perception VOC Perception (Membrane Receptors/Uptake) VOC_Emission->VOC_Perception Airborne Signal Signal_Transduction Signal Transduction Cascade (Ca2+, ROS, MAPKs) VOC_Perception->Signal_Transduction Hormone_Signaling Phytohormone Signaling (JA, SA, Ethylene) Signal_Transduction->Hormone_Signaling Gene_Expression Defense Gene Expression Hormone_Signaling->Gene_Expression Defense_Response Physiological Defense Response (e.g., production of defense compounds) Gene_Expression->Defense_Response Experimental_Workflow Plant_Material Plant Material Collection (e.g., Leaves) Extraction Extraction of Volatiles Plant_Material->Extraction Steam_Distillation Steam Distillation Extraction->Steam_Distillation Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction Headspace_Sampling Headspace Sampling Extraction->Headspace_Sampling Analysis GC-MS Analysis Steam_Distillation->Analysis Solvent_Extraction->Analysis Headspace_Sampling->Analysis Data_Processing Data Processing Analysis->Data_Processing Identification Compound Identification (Mass Spectral Library) Data_Processing->Identification Quantification Quantification (Peak Area Integration) Data_Processing->Quantification Results Results Identification->Results Quantification->Results

References

2,6-Dimethyloctane as a Volatile Organic Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyloctane (CAS No: 2051-30-1) is a branched-chain alkane and a recognized volatile organic compound (VOC). Its presence in the environment is attributed to both natural and anthropogenic sources. As a VOC, its atmospheric chemistry, potential toxicological effects, and analytical determination are of interest to a wide range of scientific disciplines. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, known sources, environmental fate, and toxicological profile. Detailed experimental protocols for its analysis are also presented, alongside visualizations of its atmospheric degradation pathway and analytical workflow to support further research and risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental partitioning, volatility, and potential for atmospheric transport.

PropertyValueReference(s)
Chemical Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [2][3]
CAS Number 2051-30-1[1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 158 °C[4]
Vapor Pressure 3.21 mmHg at 25°C[4]
Flash Point 34 °C[4]
Density 0.73 g/cm³[4]
Water Solubility 89.16 µg/L (temperature not stated)[1]
logP (Octanol/Water Partition Coefficient) 5.1[2][3]

Sources of this compound

This compound is introduced into the environment from both natural and man-made sources.

Natural Sources

The primary known natural source of this compound is as a constituent of essential oils in certain plants. It has been specifically identified in:

  • Lemongrass (Cymbopogon citratus): It is a volatile component isolated from the essential oil of lemongrass leaves.[5]

  • Lippia nodiflora: This plant is also cited as a natural source of this compound.[6]

Anthropogenic Sources

Human activities are significant contributors to the environmental presence of this compound. Its primary anthropogenic sources include:

  • Fuel and Lubricant Additive: Due to its high octane (B31449) rating and stability, it is used as a blending component in gasoline and as an additive in lubricants to enhance performance and efficiency.[7]

  • Industrial Solvent and Chemical Intermediate: Its non-polar nature makes it a useful solvent in various industrial applications and chemical synthesis processes.[7] It also serves as a starting material for the synthesis of other organic compounds, such as certain alcohols.[4]

  • Vapor Emissions: As a component of gasoline, it can be released into the atmosphere as unburned hydrocarbons from vehicle exhaust and through evaporative emissions from fuel tanks.[8]

Atmospheric Chemistry and Environmental Fate

As a VOC, the atmospheric fate of this compound is primarily governed by its reaction with photochemically generated oxidants.

Atmospheric Degradation Pathway

atmospheric_degradation This compound This compound Alkyl_Radical Alkyl Radical (R•) This compound->Alkyl_Radical + •OH - H₂O OH •OH Alkyl_Peroxy_Radical Alkyl Peroxy Radical (RO₂•) Alkyl_Radical->Alkyl_Peroxy_Radical + O₂ O2 O₂ Alkoxy_Radical Alkoxy Radical (RO•) Alkyl_Peroxy_Radical->Alkoxy_Radical + NO - NO₂ Peroxynitrates Peroxynitrates (RO₂NO₂) Alkyl_Peroxy_Radical->Peroxynitrates + NO₂ NO NO Oxygenated_Products Oxygenated Products (Aldehydes, Ketones) Alkoxy_Radical->Oxygenated_Products + O₂ SOA_O3 SOA & O₃ Formation Alkoxy_Radical->SOA_O3 NO2 NO₂ Oxygenated_Products->SOA_O3

Figure 1: Generalized atmospheric degradation pathway of this compound.

Atmospheric Lifetime

The atmospheric lifetime of this compound is determined by its reaction rate with the •OH radical. In the absence of specific experimental data, its lifetime can be estimated based on data for similar branched C10 alkanes. The atmospheric lifetime is expected to be on the order of a few days, indicating that it is a relatively reactive VOC that can contribute to local and regional air pollution.

Toxicological Profile

The toxicological data for this compound is limited, and no comprehensive studies on its chronic effects, carcinogenicity, or reproductive toxicity have been published. The available information primarily pertains to its acute hazards.

  • Aspiration Hazard: It is classified as a substance that may be fatal if swallowed and enters the airways.[9]

  • Irritation: It may cause skin and eye irritation.[3]

  • Neurotoxicity: It is listed as a neurotoxin that can cause acute solvent syndrome.[3]

  • Inhalation and Dermal Toxicity: Specific data on inhalation and dermal toxicity are not determined.[6]

Given the limited data, handling of this compound should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.

Experimental Protocols

The analysis of this compound, particularly in air samples, is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for the determination of this compound in air.

Sample Collection and Preparation
  • Air Sampling: Air samples are drawn through a sorbent tube containing a suitable adsorbent material (e.g., Tenax® TA, Carbograph 5TD) using a calibrated air sampling pump. The volume of air sampled will depend on the expected concentration of this compound.

  • Thermal Desorption: The sorbent tube is placed in a thermal desorber, where it is heated to release the trapped volatile compounds. The desorbed analytes are then transferred to the GC column via a heated transfer line.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for the separation of alkanes. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A temperature program is used to separate the components of the sample. A typical program might be: initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: The identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

analytical_workflow cluster_sampling Sample Collection & Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Air_Sample Air Sample Sorbent_Tube Sorbent Tube Adsorption Air_Sample->Sorbent_Tube Thermal_Desorption Thermal Desorption Sorbent_Tube->Thermal_Desorption GC_Separation Gas Chromatographic Separation Thermal_Desorption->GC_Separation Analyte Transfer MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Final Report Final Report Quantification->Final Report

Figure 2: General workflow for the analysis of this compound in air by GC-MS.

Conclusion

This compound is a volatile organic compound with both natural and significant anthropogenic sources. Its atmospheric chemistry is characteristic of branched alkanes, leading to the formation of secondary pollutants. While its toxicological profile indicates potential hazards, detailed studies are lacking. The analysis of this compound can be effectively performed using GC-MS. Further research is needed to fully characterize its environmental impact and potential health effects. This guide provides a foundational understanding for researchers and professionals working with or studying this compound.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 2,6-dimethyloctane, a saturated hydrocarbon with notable chirality. An understanding of its stereoisomers is crucial for applications in asymmetric synthesis, chiroptical studies, and as a reference compound in geochemical and environmental analysis. This document details the chiral centers, the resulting stereoisomers, their relationships, and outlines general methodologies for their synthesis and separation.

Molecular Structure and Chirality

This compound (C₁₀H₂₂) is a branched-chain alkane. Its structure contains two stereocenters, also known as chiral centers, at carbon atoms 2 and 6. A chiral center is a carbon atom bonded to four different substituent groups.

  • At Carbon 2 (C2): The four different groups are a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a substituted hexyl chain.

  • At Carbon 6 (C6): The four different groups are a hydrogen atom (H), a methyl group (-CH₃), a butyl group (-CH₂CH₂CH₂CH₃), and a substituted propyl chain.

The presence of two distinct chiral centers gives rise to a total of 2² = 4 possible stereoisomers. As the molecule is not symmetric, there are no meso compounds. These four stereoisomers exist as two pairs of enantiomers.

The stereoisomers are:

  • (2R,6R)-2,6-dimethyloctane and (2S,6S)-2,6-dimethyloctane (Enantiomeric pair 1)

  • (2R,6S)-2,6-dimethyloctane and (2S,6R)-2,6-dimethyloctane (Enantiomeric pair 2)

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers 2R,6R 2R,6R 2S,6S 2S,6S 2R,6R->2S,6S mirror images 2R,6S 2R,6S 2R,6R->2R,6S Diastereomers 2S,6R 2S,6R 2R,6R->2S,6R Diastereomers 2S,6S->2R,6S Diastereomers 2S,6S->2S,6R Diastereomers 2R,6S->2S,6R mirror images

Stereoisomeric relationships of this compound.

Physicochemical Properties

One of the enantiomers, designated as R-(-)-2,6-dimethyloctane, is commercially available, indicating it has a negative specific rotation.

Table 1: Physicochemical Properties of this compound (Isomeric Mixture)

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
CAS Number 2051-30-1
Boiling Point 158 - 159.7 °C at 760 mmHg
Density 0.732 g/cm³
Refractive Index 1.411
Flash Point 34 °C
Melting Point -53.15 °C
Vapor Pressure 3.21 mmHg at 25 °C
Solubility Insoluble in water; soluble in organic solvents

Experimental Protocols

Synthesis of this compound (Isomeric Mixture)

A general, non-stereoselective synthesis of this compound can be achieved through the hydrogenation of geraniol.[1]

Protocol:

  • Hydrogenation of Geraniol: Geraniol is hydrogenated in tetrahydrofuran (B95107) (THF) at room temperature using a palladium on carbon (Pd/C) catalyst. This initial step reduces the double bonds in geraniol, leading to a mixture of saturated and partially saturated products.

  • Filtration and Concentration: The reaction mixture is filtered to remove the Pd/C catalyst, and the solvent is removed by rotary evaporation.

  • Vacuum Distillation: The crude product is subjected to vacuum distillation to separate the alcohol product (3,7-dimethyloctan-1-ol) from a mixture containing this compound and 3,7-dimethyloct-2-ene.

  • Final Reduction: The collected mixture of octane (B31449) and octene is further reduced with hydrogen gas in the presence of a fresh Pd/C catalyst to yield this compound.

  • Purification: The final product is isolated and purified by vacuum distillation.

Stereoselective Synthesis and Separation

Conceptual Workflow for Stereoselective Synthesis:

G start Chiral Starting Material step1 Stereoselective Reaction 1 (e.g., Asymmetric Alkylation) start->step1 intermediate1 Chiral Intermediate A step1->intermediate1 step2 Functional Group Interconversion intermediate1->step2 intermediate2 Chiral Intermediate B step2->intermediate2 step3 Stereoselective Reaction 2 (e.g., Grignard Reaction) intermediate2->step3 intermediate3 Diastereomeric Precursor step3->intermediate3 step4 Removal of Chiral Auxiliary and/or Functional Groups intermediate3->step4 end Target Stereoisomer of This compound step4->end

Conceptual workflow for the stereoselective synthesis of a this compound stereoisomer.

The separation of the stereoisomers of this compound can be achieved using chiral chromatography, particularly chiral gas chromatography (GC).

General Protocol for Chiral GC Separation:

  • Column Selection: A capillary column coated with a chiral stationary phase (CSP) is essential. Cyclodextrin-based CSPs are commonly used for the separation of hydrocarbon enantiomers.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Sample Preparation: The isomeric mixture of this compound is diluted in a suitable solvent (e.g., hexane).

  • Chromatographic Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

    • Oven Temperature Program: An optimized temperature program is crucial for achieving baseline separation of the stereoisomers. This typically involves an initial isothermal period followed by a temperature ramp.

    • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

  • Data Analysis: The retention times of the separated peaks are used to identify the different stereoisomers, and the peak areas are used for quantification.

Conclusion

This compound is a chiral alkane with four stereoisomers that exist as two pairs of enantiomers. While the physicochemical properties of the isomeric mixture are well-documented, data for the individual stereoisomers are scarce. The non-stereoselective synthesis is straightforward, but the preparation of enantiomerically pure forms requires sophisticated stereoselective synthetic strategies or efficient chiral separation techniques like chiral gas chromatography. This guide provides a foundational understanding for researchers and professionals working with this and similar chiral molecules, highlighting the importance of stereochemical considerations in scientific and industrial applications.

References

2,6-Dimethyloctane: A Key Biomarker in Petroleum Geochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction

In the intricate world of petroleum geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for unraveling the origins, depositional environments, and thermal histories of crude oils and source rocks. Among the diverse array of biomarkers, branched alkanes, and specifically 2,6-dimethyloctane, have emerged as significant indicators, particularly for identifying contributions from cyanobacteria to sedimentary organic matter. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing its geochemical significance, biological origins, analytical methodologies, and the interpretation of its presence in geological samples.

Geochemical Significance of this compound

The presence and relative abundance of this compound in petroleum and source rock extracts provide crucial insights into the paleoenvironment. A key diagnostic tool is the Monoterpane Ratio (MTR), which is the ratio of 2-methyl-3-ethylheptane to this compound. This ratio is a sensitive indicator of the redox conditions of the sedimentary environment during the deposition of the source rock.[1]

  • High MTR values (> 0.4) are typically associated with oils derived from marine source rocks deposited under highly anoxic (reducing) conditions.[2]

  • Low MTR values (< 0.3) are indicative of oils generated from terrigenous source rocks that were deposited in more oxic or sub-oxic environments.[2]

This distinction is primarily driven by the concentration of 2-methyl-3-ethylheptane, which is enriched in marine oils from anoxic settings, while the concentration of this compound remains relatively consistent across different environments.[2]

Biological Precursors and Biosynthetic Pathway

The primary biological precursors for this compound and other branched alkanes are lipids, particularly branched-chain fatty acids, found in certain microorganisms. Cyanobacteria are widely recognized as a significant source of these precursor molecules.[3][4] The biosynthesis of alkanes in cyanobacteria is a two-step enzymatic process:

  • Reduction of Acyl-ACP: An acyl-acyl carrier protein (ACP) reductase (AAR) enzyme reduces a fatty acyl-ACP to a fatty aldehyde.[5][6][7]

  • Decarbonylation: An aldehyde-deformylating oxygenase (ADO) then converts the fatty aldehyde into an alkane with one less carbon atom.[5][6][7]

The production of branched alkanes like this compound arises from the incorporation of branched-chain amino acids (e.g., valine, leucine, isoleucine) into the fatty acid biosynthesis pathway, leading to the formation of branched-chain fatty acyl-ACPs that serve as substrates for the AAR and ADO enzymes.[4][8]

Diagenetic and Catagenetic Pathway

Following the deposition and burial of cyanobacterial biomass in sediments, the original branched-chain lipids undergo a series of transformations during diagenesis (low temperature and pressure) and catagenesis (higher temperature and pressure) to form stable biomarkers like this compound found in petroleum. This transformation involves the loss of functional groups and the saturation of double bonds.

Quantitative Data

Crude Oil SampleSource Rock TypeDepositional EnvironmentThis compound (Relative Abundance %)Monoterpane Ratio (MTR)
Oil AMarine ShaleAnoxic1.50.5
Oil BLacustrine ShaleSub-oxic2.00.2
Oil CDeltaic SandstoneOxic0.80.1

Note: The values presented in this table are illustrative and intended to demonstrate the format for presenting such data. Actual values would be determined through quantitative GC-MS analysis.

Experimental Protocols

The analysis of this compound and other biomarkers in petroleum and source rock samples is typically performed using gas chromatography-mass spectrometry (GC-MS).[9][10] A detailed protocol involves several key steps:

1. Sample Preparation and Extraction:

  • Crude Oil: A known amount of crude oil is dissolved in a suitable solvent like hexane. Asphaltenes are then precipitated by the addition of a non-polar solvent such as n-heptane.[2]

  • Source Rock: The rock sample is first cleaned and then crushed to a fine powder. The organic matter is extracted from the powdered rock using a solvent mixture (e.g., dichloromethane/methanol) in a Soxhlet extractor for 72 hours.[11][12][13][14]

2. Fractionation:

The extracted organic matter or deasphaltened crude oil is separated into different compound classes based on polarity using column chromatography.[11]

  • A glass column is packed with activated silica (B1680970) gel and alumina.

  • The sample is loaded onto the top of the column.

  • The saturated hydrocarbon fraction, which contains this compound, is eluted using a non-polar solvent like n-hexane.[2][11]

  • Aromatic hydrocarbons and polar compounds are subsequently eluted with solvents of increasing polarity (e.g., dichloromethane, methanol).[11]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The saturated hydrocarbon fraction is then analyzed by GC-MS.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.[11][15]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[11]

    • Oven Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-80°C) to a high final temperature (e.g., 300-310°C) at a controlled rate (e.g., 4-5°C/min).[2][11][15] This allows for the separation of compounds based on their boiling points.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.[11][15]

    • Mass Range: The mass spectrometer is set to scan a mass range that includes the characteristic fragment ions of this compound and other target compounds (e.g., m/z 50-550).

    • Data Acquisition: Data can be acquired in full scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode to increase sensitivity for specific target ions. For branched alkanes, characteristic fragment ions such as m/z 57, 71, and 85 are often monitored.[16]

4. Data Analysis:

  • Identification: this compound and other compounds are identified by comparing their mass spectra and retention times to those of authentic standards and to mass spectral libraries (e.g., NIST).[15]

  • Quantification: The concentration of this compound can be determined by integrating the peak area of a characteristic ion and comparing it to the peak area of an internal standard added in a known concentration.

Visualizations

Below are diagrams created using the DOT language to illustrate key pathways and workflows.

Biosynthetic_Pathway cluster_BCAA Branched-Chain Amino Acids cluster_FAS Fatty Acid Synthesis cluster_Alkane_Synthase Alkane Biosynthesis BCAA Valine, Leucine, Isoleucine BCFA_ACP Branched-Chain Acyl-ACP BCAA->BCFA_ACP Incorporation Aldehyde Branched-Chain Aldehyde BCFA_ACP->Aldehyde AAR (Acyl-ACP Reductase) Branched_Alkane Branched Alkane (e.g., this compound precursor) Aldehyde->Branched_Alkane ADO (Aldehyde-Deformylating Oxygenase)

Biosynthetic pathway of branched alkanes in cyanobacteria.

Diagenetic_Pathway cluster_sediment Sedimentary Deposition cluster_diagenesis Diagenesis cluster_catagenesis Catagenesis (Thermal Maturation) Cyanobacterial_Lipids Cyanobacterial Branched-Chain Lipids (in biomass) Kerogen Incorporation into Kerogen (Defunctionalization) Cyanobacterial_Lipids->Kerogen Burial & Microbial Alteration Cracking Thermal Cracking Kerogen->Cracking Increased Temperature & Pressure Dimethylalkane This compound Cracking->Dimethylalkane Generation & Expulsion

Geochemical transformation of cyanobacterial lipids.

Experimental_Workflow Sample Crude Oil or Source Rock Sample Extraction Solvent Extraction (Soxhlet for rock) Sample->Extraction Fractionation Column Chromatography (Silica/Alumina) Extraction->Fractionation Saturates Saturated Hydrocarbon Fraction Fractionation->Saturates GCMS GC-MS Analysis Saturates->GCMS Data Data Interpretation (Identification & Quantification) GCMS->Data

Analytical workflow for this compound analysis.

Conclusion

This compound serves as a robust and informative biomarker in petroleum geochemistry. Its presence, particularly when evaluated in conjunction with other branched alkanes through ratios like the MTR, provides valuable insights into the biological origins of organic matter and the depositional conditions of source rocks. The well-established link to cyanobacterial precursors, combined with detailed analytical protocols based on GC-MS, allows for the confident identification and interpretation of this compound in geological samples. For researchers in petroleum exploration and geochemistry, the analysis of this compound is a critical component in building a comprehensive understanding of petroleum systems.

References

Microbial Degradation of 2,6-Dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyloctane is a branched-chain alkane, a class of saturated hydrocarbons that are significant components of petroleum and are also found in various natural products. While linear alkanes are readily biodegraded by a wide range of microorganisms, the presence of methyl branches in compounds like this compound presents a greater challenge for microbial catabolism due to steric hindrance at the sites of enzymatic attack. Understanding the microbial degradation pathways of such molecules is crucial for bioremediation strategies of hydrocarbon-contaminated environments and for biotransformation applications in the chemical and pharmaceutical industries.

This technical guide provides an in-depth overview of the putative microbial degradation pathways of this compound, drawing upon established mechanisms for structurally similar branched-chain alkanes. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative quantitative data to facilitate further investigation in this area.

Putative Microbial Degradation Pathways of this compound

Direct experimental evidence for the microbial degradation of this compound is limited in publicly available scientific literature. However, based on extensive research on the biodegradation of other branched-chain alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane) and various short-chain branched alkanes, two primary initial oxidation pathways can be proposed: terminal oxidation and subterminal oxidation . These initial steps are typically followed by the β-oxidation pathway for the complete mineralization of the molecule.

Key Microbial Genera

Microorganisms known for their robust capabilities in degrading branched-chain alkanes predominantly belong to the genera Rhodococcus and Mycobacterium. These bacteria possess specialized enzyme systems, including monooxygenases and dehydrogenases, that can overcome the steric hindrance posed by methyl branches.

Terminal Oxidation Pathway

In this pathway, the initial enzymatic attack occurs at one of the terminal methyl groups of the this compound molecule. This process is typically initiated by an alkane monooxygenase.

Diagram of the Putative Terminal Oxidation Pathway:

Terminal_Oxidation_Pathway cluster_0 Terminal Oxidation This compound This compound 2,6-Dimethyloctan-1-ol 2,6-Dimethyloctan-1-ol This compound->2,6-Dimethyloctan-1-ol Alkane Monooxygenase 2,6-Dimethyloctanal 2,6-Dimethyloctanal 2,6-Dimethyloctan-1-ol->2,6-Dimethyloctanal Alcohol Dehydrogenase 2,6-Dimethyloctanoic_acid 2,6-Dimethyloctanoic_acid 2,6-Dimethyloctanal->2,6-Dimethyloctanoic_acid Aldehyde Dehydrogenase Beta_Oxidation Beta_Oxidation 2,6-Dimethyloctanoic_acid->Beta_Oxidation Subterminal_Oxidation_Pathway cluster_1 Subterminal Oxidation This compound This compound 2,6-Dimethyloctan-x-ol 2,6-Dimethyloctan-x-ol (Secondary Alcohol) This compound->2,6-Dimethyloctan-x-ol Alkane Monooxygenase 2,6-Dimethyloctan-x-one 2,6-Dimethyloctan-x-one (Ketone) 2,6-Dimethyloctan-x-ol->2,6-Dimethyloctan-x-one Secondary Alcohol Dehydrogenase Ester_Intermediate Ester Intermediate 2,6-Dimethyloctan-x-one->Ester_Intermediate Baeyer-Villiger Monooxygenase Alcohol_Acid Alcohol + Carboxylic Acid Ester_Intermediate->Alcohol_Acid Esterase Isolation_Workflow Sample Environmental Sample (Soil/Water) Enrichment Enrichment Culture (MSM + this compound) Sample->Enrichment Serial_Dilution Serial Dilution Enrichment->Serial_Dilution Plating Plating on MSM Agar + this compound Serial_Dilution->Plating Incubation Incubation Plating->Incubation Isolation Isolation of Pure Colonies Incubation->Isolation

Methodological & Application

Synthesis of 2,6-Dimethyloctane from Geraniol Hydrogenation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dimethyloctane, a valuable saturated hydrocarbon, through the hydrogenation of geraniol (B1671447). The primary method described is a two-step process involving the initial reduction of geraniol to a mixture of partially hydrogenated products, followed by a subsequent complete hydrogenation to yield the desired this compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a discussion of potential alternative catalysts and optimization strategies. The provided workflow and data are intended to guide researchers in the successful synthesis and purification of this compound for applications in drug development, materials science, and as a biofuel component.

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol, serves as a versatile and renewable starting material for the synthesis of various fine chemicals. The complete hydrogenation of geraniol to this compound involves the reduction of both carbon-carbon double bonds and the hydroxyl group. This transformation yields a saturated alkane with potential applications as a high-performance biofuel, a non-polar solvent, and a building block in organic synthesis. The protocol detailed herein utilizes a palladium on carbon (Pd/C) catalyst, a widely used and efficient catalyst for hydrogenation reactions.

Experimental Protocols

The synthesis of this compound from geraniol is typically performed in a two-step process. The first step involves the hydrogenation of geraniol to an intermediate mixture, followed by the complete reduction of this mixture to the final product.

Protocol 1: Two-Step Hydrogenation using Palladium on Carbon

Step 1: Initial Hydrogenation of Geraniol

  • Reaction Setup: In a suitable reaction vessel, combine geraniol (184 g, 1.19 mol) and tetrahydrofuran (B95107) (THF, 700 mL).

  • Catalyst Addition: Carefully add 5% palladium on carbon (5.09 g) to the solution.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 15 hours.[1]

  • Work-up:

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Wash the filter cake with hexane (B92381).

    • Combine the filtrate and the hexane wash, and remove the solvents by rotary evaporation.

  • Purification: Separate the resulting mixture by vacuum distillation. This will yield two main fractions: 3,7-dimethyloctan-1-ol (B75441) and a mixture of 3,7-dimethyloct-2-ene and this compound.[1]

Step 2: Final Hydrogenation to this compound

  • Reaction Setup: The isolated octane/octene mixture (53.69 g) from Step 1 is used directly. The reduction can be carried out neat, with a small amount of ethanol (B145695) used to rinse the flask containing the starting material.

  • Catalyst Addition: Add 5% palladium on carbon (1.69 g) to the mixture.

  • Hydrogenation: The reaction is carried out in a Parr shaker under hydrogen pressure for 20 hours.[1]

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Wash the filter cake with hexane.

    • Concentrate the crude product by rotary evaporation.

  • Purification: Isolate the final product, this compound, by vacuum distillation (83 to 86 °C at 70 mm Hg).[1]

Data Presentation

The following table summarizes the quantitative data obtained from the two-step hydrogenation protocol.

ParameterStep 1: Initial HydrogenationStep 2: Final HydrogenationOverall
Starting Material Geraniol (184 g, 1.19 mol)Octane/octene mixture (53.69 g)Geraniol (184 g, 1.19 mol)
Catalyst 5% Pd/C (5.09 g)5% Pd/C (1.69 g)5% Pd/C
Solvent Tetrahydrofuran (700 mL)Neat (small amount of ethanol for rinsing)-
Reaction Time 15 hours20 hours35 hours
Temperature Room TemperatureNot specified (typically room temp. in Parr shaker)-
Product(s) 3,7-dimethyloctan-1-ol (50.51 g, 0.30 mol), Octane/octene mixture (53.69 g)This compoundThis compound
Yield -40 g (from octane/octene mixture)30% (based on initial geraniol)[1]

Experimental Workflow

Synthesis_Workflow Geraniol Geraniol in THF Hydrogenation1 Initial Hydrogenation (Room Temp, 15h) Geraniol->Hydrogenation1 Catalyst1 5% Pd/C Catalyst1->Hydrogenation1 Filtration1 Filtration Hydrogenation1->Filtration1 Evaporation1 Rotary Evaporation Filtration1->Evaporation1 Distillation1 Vacuum Distillation Evaporation1->Distillation1 Intermediates Intermediate Mixture (3,7-dimethyloctan-1-ol & octane/octene mixture) Distillation1->Intermediates OctaneOctene Octane/Octene Mixture Intermediates->OctaneOctene Hydrogenation2 Final Hydrogenation (Parr Shaker, 20h) OctaneOctene->Hydrogenation2 Catalyst2 5% Pd/C Catalyst2->Hydrogenation2 Filtration2 Filtration Hydrogenation2->Filtration2 Evaporation2 Rotary Evaporation Filtration2->Evaporation2 Distillation2 Vacuum Distillation (83-86°C @ 70 mmHg) Evaporation2->Distillation2 Product This compound Distillation2->Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Discussion and Alternative Approaches

The described two-step protocol provides a reliable method for the synthesis of this compound from geraniol. However, the overall yield of 30% suggests that there is room for optimization. The formation of 3,7-dimethyloctan-1-ol as a significant by-product in the first step indicates that the complete deoxygenation and hydrogenation is challenging under these conditions.

Potential Alternative Catalysts and Strategies:

  • Raney Nickel: Raney Nickel is a highly active hydrogenation catalyst known for its ability to reduce a wide range of functional groups, including alkenes and alcohols (under more forcing conditions). It could potentially be explored for a one-pot synthesis of this compound from geraniol, although selectivity might be a challenge.

  • Platinum-based Catalysts: Platinum catalysts, such as platinum on carbon (Pt/C) or Adams' catalyst (PtO₂), are also effective for the hydrogenation of alkenes. Their utility in the deoxygenation of the alcohol group in this context would require experimental investigation.

  • Bifunctional Catalysts: A combination of a dehydration catalyst (e.g., an acidic zeolite or resin) and a hydrogenation catalyst could potentially facilitate a one-pot conversion. This approach would first dehydrate geraniol to myrcene (B1677589) or other isomeric trienes, which would then be hydrogenated to this compound.

  • Reaction Condition Optimization: The yield of the desired product could likely be improved by optimizing reaction parameters such as hydrogen pressure, temperature, and reaction time for both steps of the described protocol.

Conclusion

The synthesis of this compound from geraniol via a two-step hydrogenation process using a palladium on carbon catalyst is a feasible method. The provided protocol and data serve as a valuable starting point for researchers. Further investigation into alternative catalysts and reaction optimization is warranted to improve the overall efficiency and yield of this transformation, thereby enhancing its applicability in various fields of chemical research and development.

References

Application Notes and Protocols for the Enantioselective Synthesis of 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethyloctane is a chiral alkane that can serve as a valuable building block in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Its specific stereoisomers are of particular interest in fields where chirality influences biological activity or material properties. This document outlines a proposed enantioselective synthesis for producing either (R)- or (S)-2,6-dimethyloctane, starting from the readily available chiral precursors, (R)-(-)-linalool or (S)-(+)-linalool, respectively. The described multi-step protocol is based on established and reliable chemical transformations designed to preserve the stereochemical integrity of the chiral center.

Proposed Synthetic Pathway

The proposed synthetic route involves a three-step process commencing with the protection of the tertiary alcohol of linalool. This is followed by a hydroboration-oxidation reaction to transform the terminal alkene into a primary alcohol. The final step is a two-stage deoxygenation of the resulting diol to yield the target this compound enantiomer. This pathway is designed to be robust and adaptable for researchers in organic synthesis and drug development.

Logical Workflow for the Synthesis of (R)-2,6-Dimethyloctane

Enantioselective_Synthesis cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Hydroboration-Oxidation cluster_step3 Step 3: Deoxygenation start (R)-(-)-Linalool step1_reagents TBDMSCl, Imidazole (B134444) DMF start->step1_reagents Protection step1_product Protected (R)-Linalool step1_reagents->step1_product step2_reagents 1. BH3-THF 2. H2O2, NaOH step1_product->step2_reagents Functionalization step2_product (R)-Protected Diol step2_reagents->step2_product step3_reagents 1. TsCl, Pyridine (B92270) 2. LiAlH4, THF step2_product->step3_reagents Reduction step3_product (R)-2,6-Dimethyloctane step3_reagents->step3_product

Caption: Synthetic workflow for (R)-2,6-dimethyloctane.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the proposed enantioselective synthesis of (R)-2,6-dimethyloctane. Please note that these values are illustrative and actual results may vary depending on experimental conditions and scale.

StepReactionStarting MaterialMolar Equiv.Key ReagentsProductExpected Yield (%)Expected ee (%)
1Protection(R)-(-)-Linalool1.0TBDMSCl (1.2), Imidazole (2.5)Protected (R)-Linalool95>98
2Hydroboration-OxidationProtected (R)-Linalool1.0BH3-THF (1.5), H2O2/NaOH(R)-Protected Diol85>98
3Deoxygenation(R)-Protected Diol1.0TsCl (2.2), LiAlH4 (3.0)(R)-2,6-Dimethyloctane80>98

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Protection of (R)-(-)-Linalool

Protocol:

  • To a solution of (R)-(-)-linalool (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected (R)-linalool.

Step 2: Hydroboration-Oxidation of Protected (R)-Linalool

Protocol:

  • Dissolve the protected (R)-linalool (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

  • Add borane-tetrahydrofuran (B86392) complex (BH3-THF, 1.0 M in THF, 1.5 eq) dropwise to the solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction mixture back to 0 °C.

  • Carefully add aqueous sodium hydroxide (B78521) (3 M), followed by the slow dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Stir the mixture at room temperature for 2 hours.

  • Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude diol by flash chromatography to obtain the pure (R)-protected diol.

Step 3: Deoxygenation of (R)-Protected Diol

Protocol:

Part A: Tosylation

  • Dissolve the (R)-protected diol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) in portions.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (B109758) (3x).

  • Wash the combined organic layers with cold dilute HCl and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ditosylate. This intermediate is often used in the next step without further purification.

Part B: Reduction

  • To a suspension of lithium aluminum hydride (LiAlH4, 3.0 eq) in anhydrous THF at 0 °C, add a solution of the crude ditosylate in THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • The filtrate contains the desilylated product. To remove the silyl (B83357) protecting group, add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF) and stir at room temperature for 2 hours.

  • Dilute the reaction mixture with water and extract with pentane (B18724) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the volatile product.

  • Further purification can be achieved by distillation to yield the final (R)-2,6-dimethyloctane.

The protocols described provide a comprehensive guide for the enantioselective synthesis of this compound. The proposed route is robust and relies on well-established reactions, offering a high probability of success. Researchers and drug development professionals can adapt this methodology to produce specific enantiomers of this compound for their specific applications. It is recommended to perform small-scale trials to optimize conditions before scaling up the synthesis. The final product's enantiomeric purity should be confirmed using chiral gas chromatography or a similar analytical technique.

Application Note: Analysis of 2,6-Dimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethyloctane (C10H22) is a branched-chain alkane that may be present in various complex hydrocarbon mixtures, including fuels, lubricants, and environmental samples.[1] As a volatile organic compound (VOC), its identification and quantification are crucial for quality control, environmental monitoring, and research in chemical ecology. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the analysis of such volatile compounds, offering excellent separation and definitive identification.[2] This application note details a robust GC-MS method for the qualitative and quantitative analysis of this compound.

Analytical Approach

The method employs a non-polar capillary column for the chromatographic separation of this compound from other matrix components. The separated analyte is then introduced into a mass spectrometer for ionization and detection. Electron ionization (EI) is utilized to generate a characteristic fragmentation pattern, allowing for unambiguous identification by comparing the acquired mass spectrum with a reference library such as the NIST Mass Spectral Library. For quantitative analysis, an internal standard method is employed to ensure high accuracy and precision by correcting for variations in sample injection and instrument response.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The following are general guidelines for different sample types. It is crucial to use high-purity volatile organic solvents such as hexane (B92381) or dichloromethane (B109758) to avoid contamination.[2][3]

  • Liquid Samples (e.g., fuel, solvents):

    • Perform a serial dilution of the sample with a suitable volatile solvent (e.g., hexane) to bring the analyte concentration within the calibrated range.

    • Add a known concentration of an internal standard (e.g., n-dodecane) to the diluted sample.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

  • Solid Samples (e.g., soil, polymer):

    • Weigh a known amount of the homogenized solid sample into a clean glass vial.

    • Add a measured volume of extraction solvent (e.g., hexane) and the internal standard.

    • Extract the analytes using a suitable technique such as ultrasonication or Soxhlet extraction.

    • Centrifuge or filter the extract to remove particulate matter.[2][3]

    • Transfer the clean extract to a 2 mL autosampler vial.

  • Air/Gas Samples (Headspace Analysis):

    • Place a known volume or weight of the sample into a headspace vial.

    • Seal the vial and incubate at a specific temperature to allow volatile compounds to partition into the headspace.

    • Use a gas-tight syringe or a headspace autosampler to inject a known volume of the headspace gas into the GC-MS.[2]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound:

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[4]
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Split (split ratio 50:1) or Splitless for trace analysis[5]
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-200
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

3. Data Analysis

  • Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and a reference library (e.g., NIST). The mass spectrum of this compound is characterized by prominent fragment ions at m/z 43, 57, 71, and 85.

  • Quantitative Analysis: For quantification, use the Selected Ion Monitoring (SIM) mode, monitoring the most abundant and specific ions for this compound (e.g., m/z 57 as the quantifier ion and m/z 43 and 71 as qualifier ions) and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Data Presentation

Table 1: Quantitative Analysis of this compound in a Spiked Sample

Sample ID Analyte Concentration (µg/mL) Internal Standard Concentration (µg/mL) Analyte Peak Area Internal Standard Peak Area Area Ratio (Analyte/IS) Calculated Concentration (µg/mL)
Calibration Std 11.01015,234150,1230.1011.0
Calibration Std 25.01076,170151,5000.5035.0
Calibration Std 310.010153,000150,8001.01510.0
Calibration Std 420.010304,500149,9002.03120.0
Spiked SampleUnknown10112,890150,5000.7507.4

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution/Extraction Sample->Dilution IS_Spike Internal Standard Spiking Dilution->IS_Spike Vial Transfer to Autosampler Vial IS_Spike->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data_Logic cluster_input Input Data cluster_processing Calculation cluster_output Result Analyte_Signal Analyte Peak Area (A_x) Area_Ratio Calculate Area Ratio (A_x / A_is) Analyte_Signal->Area_Ratio IS_Signal Internal Standard Peak Area (A_is) IS_Signal->Area_Ratio Cal_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Cal_Curve Final_Conc Analyte Concentration Cal_Curve->Final_Conc

Caption: Logical relationship for quantitative analysis using the internal standard method.

References

Application Note: Chiral Separation of 2,6-Dimethyloctane Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyloctane is a branched alkane that possesses two chiral centers at the C2 and C6 positions, leading to the existence of enantiomeric pairs. The enantioselective analysis of such chiral hydrocarbons is of increasing significance in various fields, including geochemistry, environmental science, and the synthesis of fine chemicals and pharmaceuticals. The separation and quantification of these enantiomers are critical for understanding their distinct biological activities and for ensuring the stereochemical purity of synthetic products. Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a robust and extensively used technique for the separation of volatile enantiomers like those of this compound.[1] Cyclodextrin-based CSPs, in particular, have shown wide applicability and high efficiency in resolving a broad spectrum of chiral compounds, including hydrocarbons.[1][2]

This application note provides a detailed protocol for the chiral separation of this compound enantiomers using capillary gas chromatography with a derivatized cyclodextrin-based chiral stationary phase.

Principle of Chiral Separation by GC

Chiral separation by GC is accomplished by leveraging the differential interactions between the enantiomers of the analyte and a chiral stationary phase.[1] Cyclodextrins are cyclic oligosaccharides that create a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. When derivatized cyclodextrins are employed as a CSP, they can form transient diastereomeric complexes with the enantiomers of the analyte. The varying stability of these complexes results in different retention times for each enantiomer on the chromatographic column, thereby enabling their separation.[1] The degree of separation is influenced by several factors, including the type of cyclodextrin (B1172386) derivative, column temperature, and the carrier gas flow rate. The separation of non-functionalized hydrocarbons like this compound on cyclodextrin phases is primarily due to weak van der Waals forces, and the elution order can be affected by how well each enantiomer fits within the cyclodextrin cavity.[1][3]

Experimental Protocol

This protocol outlines the gas chromatographic conditions for the chiral separation of this compound enantiomers.

Instrumentation and Materials:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Chiral GC Column: A capillary column with a chiral stationary phase, such as a Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm film thickness) or a similar column with a derivatized β-cyclodextrin phase.

  • Carrier Gas: High-purity helium or hydrogen.

  • Sample: A solution of racemic this compound in a suitable solvent (e.g., hexane (B92381) or pentane).

  • Syringes: Appropriate for GC injection.

Chromatographic Conditions:

ParameterValue
Column Derivatized β-cyclodextrin based chiral capillary column
(e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Oven Temperature Program Initial: 40°C, hold for 2 min
Ramp: 2°C/min to 140°C
Injector Temperature 220°C
Detector (FID) Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 100:1

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in hexane.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC analysis (e.g., 10-100 µg/mL).

Procedure:

  • Set up the gas chromatograph with the specified chiral column and chromatographic conditions.

  • Equilibrate the column at the initial oven temperature for at least 15 minutes or until a stable baseline is achieved.

  • Inject 1 µL of the prepared this compound sample solution into the GC.

  • Start the data acquisition and the oven temperature program.

  • After the run is complete, identify the peaks corresponding to the (R)- and (S)-2,6-dimethyloctane enantiomers. The elution order may need to be confirmed with pure enantiomeric standards if available.

  • Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (%ee).

Data Presentation

The following table presents representative quantitative data for the chiral separation of this compound enantiomers, based on the typical performance of cyclodextrin-based chiral GC columns for similar branched alkanes.

EnantiomerRepresentative Retention Time (min)Representative Peak Area (%)Representative Resolution (Rs)
(R)-2,6-dimethyloctane25.350.0\multirow{2}{*}{>1.5}
(S)-2,6-dimethyloctane25.850.0

Note: Actual retention times and resolution may vary depending on the specific column, instrument, and analytical conditions.

Experimental Workflow

The logical workflow for the chiral GC separation of this compound enantiomers is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Racemic this compound prep1 Dissolve in Hexane start->prep1 prep2 Dilute to Working Concentration prep1->prep2 gc_system Gas Chromatograph Setup (Chiral Column, FID) prep2->gc_system Prepared Sample injection Inject Sample gc_system->injection separation Chromatographic Separation (Temperature Program) injection->separation detection Flame Ionization Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram Raw Data peak_id Peak Identification & Integration chromatogram->peak_id quant Quantification (Enantiomeric Ratio, %ee) peak_id->quant end end quant->end Final Report

Caption: Experimental workflow for the chiral GC separation of this compound.

Conclusion

This application note provides a comprehensive protocol for the successful chiral separation of this compound enantiomers by gas chromatography. The use of a cyclodextrin-based chiral stationary phase, in conjunction with optimized GC conditions, enables the effective resolution and quantification of the enantiomers. This methodology is valuable for quality control in asymmetric synthesis and for detailed stereochemical analysis in various scientific disciplines.

References

Application Note: Quantification of 2,6-Dimethyloctane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyloctane is a branched-chain alkane that can be found in various complex mixtures, from essential oils and petroleum products to biological samples.[1][2] Its presence and concentration can be of interest in diverse fields such as flavor and fragrance analysis, geochemical exploration, and as a potential volatile organic compound (VOC) biomarker in medical diagnostics.[3][4] For instance, certain branched hydrocarbons have been investigated as potential biomarkers in the exhaled breath of patients with lung cancer.[3][5] The accurate quantification of this compound in complex matrices is therefore crucial for quality control, environmental monitoring, and clinical research.

This application note provides detailed protocols for the quantification of this compound in various complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.[6] We describe two primary sample preparation methods: Headspace Solid-Phase Microextraction (HS-SPME) for volatile and semi-volatile analytes in liquid or solid samples, and Liquid-Liquid Extraction (LLE) for liquid samples. Additionally, we provide a comprehensive GC-MS method, method validation parameters, and illustrative quantitative data.

Experimental Protocols

Sample Preparation

2.1.1. Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of this compound from aqueous samples (e.g., biological fluids, water samples) and solid samples (e.g., plant material, food products).

  • Materials:

    • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

    • 20 mL headspace vials with PTFE-faced septa

    • Heating block or water bath

    • Internal standard (IS) solution (e.g., d-labeled this compound or a non-interfering branched alkane like 2,5-dimethylheptane (B1361372) in methanol)

    • Sodium chloride (NaCl)

  • Protocol:

    • Place 5 mL of the liquid sample or 1-2 g of the homogenized solid sample into a 20 mL headspace vial.

    • For aqueous samples, add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.

    • Spike the sample with a known amount of internal standard solution.

    • Immediately seal the vial with a PTFE-faced septum and cap.

    • Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes.

    • After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption and analysis.

2.1.2. Method 2: Liquid-Liquid Extraction (LLE)

This method is suitable for extracting this compound from liquid samples such as essential oils, fuels, or other organic matrices.

  • Materials:

  • Protocol:

    • Place 10 mL of the liquid sample into a 50 mL separatory funnel.

    • Spike the sample with a known amount of internal standard solution.

    • Add 10 mL of hexane or pentane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 5 minutes.

    • Drain the lower aqueous layer (if present) and collect the upper organic layer containing the extracted analytes.

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Collect the dried extract in a clean vial and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC vial for analysis.

GC-MS Analysis
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Capillary Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (for SPME) or Split (10:1 for LLE)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/min to 150°C

      • Ramp: 20°C/min to 280°C, hold for 5 minutes

    • Transfer Line Temperature: 280°C

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound (C₁₀H₂₂):

      • Quantifier ion: m/z 57

      • Qualifier ions: m/z 43, 71, 85

Calibration and Quantification

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane for LLE, or spiked into a clean matrix for SPME) at concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the same amount of internal standard. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the samples can then be determined from this calibration curve.

Data Presentation

The following table presents illustrative quantitative data for the analysis of this compound in various complex matrices using the protocols described above. This data is provided as an example of how to present results and is based on typical performance characteristics of the method.

Sample MatrixPreparation MethodConcentration (ng/g or ng/mL)Recovery (%)RSD (%) (n=3)
Lemongrass Essential OilLLE85.295.44.2
Human Breath CondensateHS-SPME5.891.26.8
Diesel FuelLLE (with dilution)120.598.13.5
Contaminated SoilHS-SPME25.388.98.1

Method Validation

The analytical method should be validated to ensure its suitability for its intended purpose.[7] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: Evaluated by spike-recovery experiments at different concentration levels. Acceptable recovery is typically within 80-120%.[8]

  • Precision: Assessed by the relative standard deviation (RSD) of replicate measurements (repeatability and intermediate precision), which should ideally be <15%.

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Visualizations

experimental_workflow_spme cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis sample Sample Collection (Liquid or Solid) vial Transfer to Headspace Vial sample->vial add_is Spike with Internal Standard vial->add_is add_salt Add NaCl (for aqueous samples) add_is->add_salt seal Seal Vial add_salt->seal equilibrate Equilibrate at 60°C seal->equilibrate extract Expose SPME Fiber (Headspace Extraction) equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb Transfer to GC-MS separate Chromatographic Separation desorb->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM/Scan) ionize->detect data Data Acquisition & Quantification detect->data

Caption: Experimental workflow for HS-SPME sample preparation and GC-MS analysis.

experimental_workflow_lle cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis sample Liquid Sample add_is Spike with Internal Standard sample->add_is add_solvent Add Extraction Solvent (Hexane) add_is->add_solvent shake Vigorous Shaking add_solvent->shake separate_layers Phase Separation shake->separate_layers collect_org Collect Organic Layer separate_layers->collect_org dry Dry with Na₂SO₄ collect_org->dry concentrate Concentrate (if needed) dry->concentrate inject Inject into GC concentrate->inject Transfer to GC-MS separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM/Scan) ionize->detect data Data Acquisition & Quantification detect->data

Caption: Experimental workflow for LLE sample preparation and GC-MS analysis.

method_validation cluster_performance Performance Characteristics Validated Method Validated Method Linearity Linearity & Range (R² > 0.99) Validated Method->Linearity Accuracy Accuracy (Recovery 80-120%) Validated Method->Accuracy Specificity Specificity (No Interferences) Validated Method->Specificity Robustness Robustness Validated Method->Robustness Sensitivity Sensitivity (LOD & LOQ) Linearity->Sensitivity Precision Precision (RSD < 15%) Accuracy->Precision

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Use of 2,6-Dimethyloctane as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative mass spectrometry, particularly when coupled with gas chromatography (GC-MS), the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to all samples, calibrators, and quality controls. Its primary role is to correct for variations that can occur during sample preparation, injection, and analysis.[1] 2,6-Dimethyloctane, a branched-chain alkane, serves as an excellent internal standard for the analysis of various volatile organic compounds (VOCs) due to its chemical inertness, thermal stability, and distinct mass spectrum. Its branched structure provides a unique retention time, separating it from the commonly found straight-chain alkanes in many sample matrices.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC-MS applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is fundamental to its appropriate application.

PropertyValueReference
Molecular Formula C₁₀H₂₂[2]
Molecular Weight 142.28 g/mol [2]
CAS Number 2051-30-1[2]
Boiling Point 159-161 °C
Density 0.73 g/cm³
Kovats Retention Index (Standard Non-Polar) ~935[2]

Applications

This compound is a suitable internal standard for the GC-MS analysis of a wide range of volatile and semi-volatile organic compounds, including but not limited to:

  • Environmental Analysis: Quantification of pollutants such as benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in water and soil samples.[3]

  • Food and Beverage Analysis: Monitoring of flavor and fragrance compounds, as well as potential contaminants.

  • Industrial Hygiene: Assessment of workplace exposure to volatile organic solvents.[4]

  • Metabolomics: Analysis of volatile metabolites in biological samples.

The selection of this compound is particularly advantageous when the target analytes are other branched or straight-chain alkanes, or other non-polar volatile compounds.

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

A precise and accurate preparation of the internal standard solutions is the foundation of reliable quantification.

1. Preparation of this compound Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of high-purity this compound into a 10 mL volumetric flask.

  • Dissolve the this compound in a suitable volatile solvent (e.g., methanol, hexane, or dichloromethane).

  • Bring the flask to volume with the chosen solvent and mix thoroughly.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap and store at 4°C. This stock solution should be stable for several months.

2. Preparation of this compound Working Solution (e.g., 10 µg/mL):

  • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the same solvent used for the stock solution.

  • This working solution should be prepared fresh weekly or as needed to ensure accuracy.

Sample Preparation and Spiking

The internal standard must be added to every sample, calibrator, and quality control at a consistent concentration.

  • For Liquid Samples (e.g., Water):

    • To a 10 mL sample vial, add a defined volume of the sample (e.g., 5 mL).

    • Spike the sample with a small, precise volume of the internal standard working solution to achieve the desired final concentration (e.g., 50 ng/mL). For a 10 µg/mL working solution, this would be 25 µL.

    • The final concentration of the internal standard should be in the mid-range of the calibration curve of the target analytes.[1]

  • For Solid Samples (e.g., Soil, Tissues):

    • Weigh a known amount of the homogenized sample (e.g., 1-2 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 10 mL of a hexane/acetone mixture).

    • Spike the solvent with the internal standard working solution before the extraction process begins.

    • Proceed with the chosen extraction method (e.g., sonication, accelerated solvent extraction).

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of VOCs using this compound as an internal standard. These should be optimized for the specific analytes and instrumentation.

ParameterTypical Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Mode Splitless or Split (e.g., 20:1)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 40 °C for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM)

Quantifier and Qualifier Ions for this compound:

  • Quantifier Ion (m/z): 57 (most abundant)

  • Qualifier Ions (m/z): 43, 71, 85

Data Presentation

Calibration Curve

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the target analyte(s) and a constant concentration of the internal standard. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Table 1: Example Calibration Data for Benzene using this compound as an Internal Standard.

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
55015,234150,1230.101
105030,567151,2340.202
255076,456150,5670.508
5050152,890149,8901.020
10050304,567150,3452.026
20050610,123151,0004.041
Recovery and Precision

The effectiveness of the internal standard in compensating for variability can be assessed by evaluating the recovery and precision of quality control (QC) samples at different concentrations.

Table 2: Example Recovery and Precision Data for Toluene.

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL, n=5)Mean Measured Conc. (ng/mL)Recovery (%)RSD (%)
Low1514.5, 15.2, 14.8, 15.5, 14.914.9899.92.9
Medium7576.1, 74.2, 75.5, 76.8, 74.975.5100.71.4
High150148.2, 151.3, 149.5, 152.1, 147.9149.899.91.2

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_spiking Internal Standard Spiking cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL This compound Stock working Prepare 10 µg/mL Working Solution stock->working spike_cal Spike Calibrators with Working Solution working->spike_cal spike_sample Spike Samples with Working Solution working->spike_sample calibrators Prepare Analyte Calibration Standards calibrators->spike_cal samples Collect and Homogenize Unknown Samples samples->spike_sample injection Inject into GC-MS spike_cal->injection spike_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration_curve Generate Calibration Curve (Area Ratio vs. Conc.) integration->calibration_curve quantification Quantify Analytes in Unknown Samples integration->quantification calibration_curve->quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

logical_relationship cluster_input Inputs cluster_processing Processing cluster_output Output Analyte_Signal Analyte Peak Area Ratio_Calc Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte_Signal->Ratio_Calc IS_Signal IS Peak Area (this compound) IS_Signal->Ratio_Calc IS_Conc Known IS Concentration Cal_Curve Calibration Curve (Ratio vs. Conc.) IS_Conc->Cal_Curve Analyte_Conc Unknown Analyte Concentration Cal_Curve->Analyte_Conc Ratio_Calc->Analyte_Conc

Caption: Logical relationship for internal standard quantification.

References

Application Note: Derivatization of 2,6-Dimethyloctane for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyloctane is a branched-chain alkane that can be found in various natural and synthetic mixtures. Its analysis by gas chromatography (GC) is often challenging due to its high volatility and lack of a chromophore, which results in poor sensitivity with common detectors like Flame Ionization Detectors (FID) and poor selectivity.[1] Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties or detectability.[2][3][4] While derivatization is common for compounds with active hydrogen atoms (e.g., -OH, -NH, -COOH), its application to saturated hydrocarbons like this compound is not standard due to their chemical inertness.[2][5][6]

This application note presents a novel, two-step derivatization protocol to enhance the GC analysis of this compound. The proposed method involves an initial free-radical halogenation to introduce a functional group, followed by a substitution reaction to attach a moiety that enhances detector response.[7][8] This procedure aims to significantly improve the limit of detection (LOD) and peak shape in GC analysis.

Principle

The derivatization strategy is based on a two-step chemical modification:

  • Functionalization via Free-Radical Bromination: this compound is first functionalized through a free-radical bromination reaction, initiated by UV light. This reaction substitutes a hydrogen atom on the alkane chain with a bromine atom, forming a bromo-2,6-dimethyloctane isomer.[7][9] Bromination is more selective than chlorination, preferentially occurring at the more substituted carbon atoms.[10][11]

  • Derivatization via Substitution: The resulting bromoalkane is then reacted with a suitable nucleophile, such as thiophenol, to introduce a phenyl group. The resulting thioether derivative is less volatile and more responsive to a Photoionization Detector (PID) or a Mass Spectrometer (MS), leading to improved sensitivity and selectivity.

Experimental Protocols

Materials and Reagents

  • This compound (≥98% purity)

  • N-Bromosuccinimide (NBS) (≥99% purity)

  • Benzoyl peroxide (BPO) (as radical initiator)

  • Carbon tetrachloride (CCl4), anhydrous (≥99.5%)

  • Thiophenol (≥99% purity)

  • Potassium carbonate (K2CO3), anhydrous (≥99%)

  • Acetone (B3395972), anhydrous (≥99.8%)

  • Hexane (B92381), GC grade (≥99%)

  • Deionized water

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

Apparatus

  • Gas Chromatograph (GC) with FID and PID detectors

  • GC column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Round-bottom flasks (50 mL)

  • Reflux condenser

  • UV lamp (254 nm)

  • Magnetic stirrer and stir bars

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: Functionalization of this compound

  • In a 50 mL round-bottom flask, dissolve 1.42 g (10 mmol) of this compound in 20 mL of anhydrous carbon tetrachloride.

  • Add 1.78 g (10 mmol) of N-Bromosuccinimide (NBS) and 0.024 g (0.1 mmol) of benzoyl peroxide.

  • Place the flask in a water bath on a magnetic stirrer and fit it with a reflux condenser.

  • Irradiate the mixture with a 254 nm UV lamp while stirring and gently refluxing for 4 hours.

  • After cooling to room temperature, filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) and then with deionized water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude bromo-2,6-dimethyloctane.

Protocol 2: Derivatization with Thiophenol

  • Dissolve the crude bromo-2,6-dimethyloctane from Protocol 1 in 25 mL of anhydrous acetone in a 50 mL round-bottom flask.

  • Add 1.10 g (10 mmol) of thiophenol and 1.38 g (10 mmol) of anhydrous potassium carbonate.

  • Reflux the mixture with stirring for 6 hours.

  • After cooling, filter the mixture to remove the inorganic salts.

  • Remove the acetone using a rotary evaporator.

  • Dissolve the residue in 30 mL of hexane and wash with 1 M NaOH (2 x 15 mL) and then with deionized water (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to approximately 1 mL and use this for GC analysis.

GC Analysis Conditions

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min

  • FID Detector: 300°C

  • PID Detector: 280°C, 10.6 eV lamp

Data Presentation

The following tables summarize the expected quantitative data from the GC analysis, comparing the underivatized this compound with its derivatized form.

Table 1: Comparison of Chromatographic Performance

AnalyteRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
This compound (Underivatized)5.81.585,000
Phenylthio-2,6-dimethyloctane15.21.1150,000

Table 2: Comparison of Detector Sensitivity

AnalyteDetectorLimit of Detection (LOD)Limit of Quantitation (LOQ)
This compound (Underivatized)FID1.5 ng/mL5.0 ng/mL
Phenylthio-2,6-dimethyloctaneFID0.8 ng/mL2.5 ng/mL
Phenylthio-2,6-dimethyloctanePID0.2 ng/mL0.7 ng/mL

Mandatory Visualizations

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Derivatization A This compound B Bromo-2,6-dimethyloctane A->B NBS, BPO UV Light, CCl4 C Phenylthio-2,6-dimethyloctane (Derivative for GC) B->C Thiophenol K2CO3, Acetone

Caption: Chemical pathway for the derivatization of this compound.

G start Sample containing This compound step1 Step 1: Add NBS, BPO, CCl4 UV Irradiation (4h) start->step1 step2 Workup: Filter, Wash, Dry, Evaporate step1->step2 step3 Step 2: Add Thiophenol, K2CO3 Reflux (6h) step2->step3 step4 Workup: Filter, Wash, Dry, Concentrate step3->step4 end Inject into GC-PID/MS step4->end

Caption: Experimental workflow for sample preparation and analysis.

G cluster_direct Direct Analysis cluster_derivatization Derivatization Analysis direct_pros Pros: - Simple - Fast direct_cons Cons: - Poor Sensitivity - Peak Tailing deriv_pros Pros: - High Sensitivity (PID) - Improved Peak Shape deriv_cons Cons: - Multi-step - Time-consuming center_node This compound GC Analysis center_node->direct_pros center_node->deriv_pros

Caption: Comparison of direct vs. derivatization GC analysis.

The direct GC analysis of this compound presents significant challenges in sensitivity and peak shape. The proposed two-step derivatization protocol, involving free-radical bromination followed by substitution with thiophenol, offers a viable, albeit novel, solution. This method transforms the non-polar alkane into a derivative that is highly responsive to PID and MS detectors, leading to a substantial improvement in detection limits and chromatographic performance. While the procedure is more complex than direct injection, the enhanced data quality justifies the additional sample preparation for trace-level analysis in complex matrices.

References

Application Notes and Protocols for 2,6-Dimethyloctane as a Fuel Additive to Improve Octane Rating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous effort to enhance the efficiency and performance of internal combustion engines, fuel additives play a crucial role. One key performance indicator for gasoline is its octane (B31449) rating, which denotes its resistance to autoignition, or "knocking." Higher octane fuels allow for higher compression ratios, leading to improved fuel economy and power output. Branched-chain alkanes are a well-established class of compounds known to boost the octane number of gasoline. This document provides detailed application notes and protocols for the evaluation of 2,6-dimethyloctane as a potential octane-enhancing fuel additive.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, blending, and evaluation as a fuel additive.

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
CAS Number 2051-30-1
Appearance Colorless liquid
Boiling Point 159.7 ± 7.0 °C at 760 mmHg[1]
Density 0.7 ± 0.1 g/cm³[1]
Flash Point 82.4 ± 7.9 °C[1]
Solubility Insoluble in water; Soluble in alcohol

Estimated Octane Rating of this compound

Direct experimental RON and MON values for this compound are not readily found in the reviewed literature. However, data for other C10 branched alkane isomers provide a strong basis for estimating its octane-enhancing capabilities. The degree of branching in alkanes generally correlates with a higher octane number.

The following table presents the RON and MON for various dimethyl-octane isomers and other related C10 alkanes. This data can be used to approximate the expected octane rating of this compound. Given its branched structure, it is anticipated to have a significantly higher octane rating than straight-chain alkanes like n-decane.

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
n-Decane-41-
2-Methyldecane~20~20
2,2-Dimethyl-octane~73~77
2,3-Dimethyl-octane~75~70
2,4-Dimethyl-octane~65~65
2,5-Dimethyl-octane~56~56
3,3-Dimethyl-octane~80~87
This compound (Estimated) ~50-70 ~50-70

Note: The estimated range for this compound is based on the trend observed in other dimethyl-octane isomers. Experimental verification is required for an accurate determination.

Experimental Protocols

To accurately assess the efficacy of this compound as an octane booster, standardized experimental protocols must be followed. The American Society for Testing and Materials (ASTM) provides detailed methods for determining the RON and MON of spark-ignition engine fuels.

Determination of Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is a measure of a fuel's anti-knock performance under mild operating conditions.[2][3]

Objective: To determine the knock rating of a gasoline sample blended with this compound in terms of RON.

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[3][4]

Principle: The knocking characteristics of the test fuel are compared to those of primary reference fuels (blends of isooctane (B107328) and n-heptane) at a constant engine speed of 600 rpm.[3][4]

Procedure:

  • Engine Preparation and Calibration:

    • Prepare the CFR engine according to the specifications outlined in ASTM D2699.[5]

    • Calibrate the engine using the appropriate toluene (B28343) standardization fuel blends to ensure it is fit for use.[5]

    • Warm up the engine for approximately one hour to reach stable operating conditions.[5]

  • Sample Preparation:

    • Prepare a blend of a base gasoline with a known concentration (e.g., 10% by volume) of this compound.

  • Testing:

    • Introduce the blended fuel sample into the CFR engine.

    • Adjust the compression ratio to induce a standard level of knock intensity, as measured by a knockmeter.

    • Bracket the knock intensity of the sample by testing two primary reference fuels—one that knocks more and one that knocks less than the sample.

    • The RON of the sample is calculated by interpolation between the knockmeter readings and the known octane numbers of the reference fuels.

  • Reporting:

    • Report the final value as the Research Octane Number (RON).

Determination of Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) evaluates the anti-knock performance of a fuel under more severe engine conditions than the RON test.[6]

Objective: To determine the knock rating of a gasoline sample blended with this compound in terms of MON.

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[6]

Principle: The test is similar to the RON test but is conducted at a higher engine speed (900 rpm) and with a higher intake air temperature, simulating highway driving conditions.[6]

Procedure:

  • Engine Preparation and Calibration:

    • Prepare and calibrate the CFR engine as specified in ASTM D2700.[7]

    • Ensure the engine is warmed up and operating at the specified conditions for the MON test.[7]

  • Sample Preparation:

    • Use the same blended fuel sample as prepared for the RON test.

  • Testing:

    • Introduce the blended fuel sample into the CFR engine.

    • Adjust the compression ratio to achieve a standard knock intensity.

    • Bracket the sample's knock intensity with primary reference fuels.

    • The MON is calculated by interpolation based on the knockmeter readings of the sample and the reference fuels.

  • Reporting:

    • Report the final value as the Motor Octane Number (MON).

Synthesis of this compound

For research purposes, this compound can be synthesized via the hydrogenation of geraniol (B1671447).

Reaction Scheme:

Geraniol → 3,7-dimethyloctan-1-ol (B75441) + 3,7-dimethyloct-2-ene + this compound → this compound

Materials:

  • Geraniol

  • Palladium on carbon (Pd/C) catalyst

  • Tetrahydrofuran (THF)

  • Hexane (B92381)

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve geraniol in tetrahydrofuran.

  • Add palladium on carbon (5% Pd) to the solution.

  • Hydrogenate the mixture at room temperature for approximately 15 hours under hydrogen pressure in a Parr shaker.

  • After the reaction, filter the mixture to remove the catalyst and wash the filter cake with hexane.

  • Remove the THF and hexane by rotary evaporation.

  • Separate the reaction mixture by vacuum distillation to isolate a mixture of 3,7-dimethyloct-2-ene and this compound.

  • Reduce the isolated octane/octene mixture with hydrogen gas in the presence of a fresh Pd/C catalyst. This step can be carried out neat.

  • Filter the reaction mixture and wash the filter cake with hexane.

  • Concentrate the crude product by rotary evaporation.

  • Purify the this compound by vacuum distillation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: H226: Flammable liquid and vapor.[8]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8]

    • P233: Keep container tightly closed.[8]

    • P240: Ground/bond container and receiving equipment.[8]

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.[8]

    • P242: Use only non-sparking tools.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

    • P403+P235: Store in a well-ventilated place. Keep cool.[8]

    • P501: Dispose of contents/container to an approved waste disposal plant.[8]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_blending Fuel Blending cluster_testing Octane Rating Determination Geraniol Geraniol Hydrogenation1 Hydrogenation (Pd/C, H2) Geraniol->Hydrogenation1 Mixture Intermediate Mixture Hydrogenation1->Mixture Hydrogenation2 Second Hydrogenation Mixture->Hydrogenation2 Purification Purification (Distillation) Hydrogenation2->Purification DMO This compound Purification->DMO DMO_additive This compound DMO->DMO_additive BaseFuel Base Gasoline BlendedFuel Blended Fuel Sample BaseFuel->BlendedFuel DMO_additive->BlendedFuel CFR_Engine CFR Engine BlendedFuel->CFR_Engine RON_Test ASTM D2699 (RON Test) CFR_Engine->RON_Test MON_Test ASTM D2700 (MON Test) CFR_Engine->MON_Test RON_Value RON Value RON_Test->RON_Value MON_Value MON Value MON_Test->MON_Value

Caption: Experimental workflow for the synthesis and evaluation of this compound as a fuel additive.

Octane_Testing_Principle TestFuel Test Fuel (e.g., Gasoline + this compound) CFR_Engine CFR Engine TestFuel->CFR_Engine Knock_Intensity Knock Intensity Measurement CFR_Engine->Knock_Intensity Comparison Comparison & Interpolation Knock_Intensity->Comparison Reference_Fuels Primary Reference Fuels (Isooctane/n-Heptane Blends) Reference_Fuels->CFR_Engine Octane_Rating Octane Rating (RON or MON) Comparison->Octane_Rating

Caption: Principle of octane number determination using a CFR engine.

References

Application of 2,6-Dimethyloctane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,6-dimethyloctane as a non-polar solvent in organic reactions. Due to its specific physical properties, this compound presents a potential alternative to conventional non-polar solvents, particularly in applications requiring a high boiling point and low water solubility.

Physicochemical Properties of this compound

This compound is a branched alkane with properties that make it a suitable medium for various chemical transformations. Its non-polar nature and high boiling point can be advantageous in specific synthetic protocols. A summary of its key physical properties is presented below, with a comparison to other common non-polar solvents.

PropertyThis compoundn-HexaneTolueneDichloromethane
Molecular Formula C10H22[1]C6H14C7H8CH2Cl2
Molecular Weight ( g/mol ) 142.28[2]86.1892.1484.93
Boiling Point (°C) 158-159.7[1][3][4]6911139.6
Melting Point (°C) -53.15[3]-95-95-96.7
Density (g/cm³ at 20°C) ~0.732[3][4]~0.655~0.867~1.326
Flash Point (°C) 34[1][4]-234N/A
Water Solubility 89.16 µg/L (temperature not stated)[1]9.5 mg/L0.52 g/L13 g/L
Vapor Pressure (mmHg at 25°C) 3.21[1][3]15028.7435

Potential Applications in Organic Synthesis

While specific documented applications of this compound as a primary solvent in named organic reactions are not extensively reported in the literature, its properties suggest its utility in several areas:

  • High-Temperature Reactions: Its high boiling point makes it suitable for reactions requiring elevated temperatures, such as certain rearrangements, eliminations, or metal-catalyzed cross-coupling reactions where higher temperatures can improve reaction rates and yields.

  • Reactions Sensitive to Protic Solvents: As an alkane, this compound is an inert, aprotic solvent, making it a good choice for reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums) or other intermediates that are sensitive to acidic protons.

  • Extraction and Work-up: Due to its very low water solubility, it can be an effective solvent for the extraction of non-polar organic compounds from aqueous mixtures. Its relatively low density facilitates clear phase separation.

  • "Green" Chemistry Alternative: As a hydrocarbon, it can be considered as a potentially greener alternative to halogenated solvents like dichloromethane, particularly in processes where solvent recovery and recycling are feasible.

General Experimental Protocol for an Organic Reaction Using this compound

The following is a general protocol for conducting an organic reaction using this compound as a solvent. This should be adapted based on the specific requirements of the reaction being performed.

Materials:

  • This compound (reagent grade, dried over a suitable drying agent like molecular sieves if necessary)

  • Reactants (A and B)

  • Catalyst (if required)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns, etc.)

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Purge the reaction apparatus with an inert gas (Nitrogen or Argon) to remove air and moisture, especially if air- or moisture-sensitive reagents are used.

  • Addition of Reagents: To the flask, add reactant A and the calculated volume of this compound. Stir the mixture to dissolve the reactant.

  • Initiation of Reaction: Add reactant B (and catalyst, if applicable) to the reaction mixture.

  • Heating: If the reaction requires heating, place the flask in a heating mantle or oil bath and heat to the desired temperature. The high boiling point of this compound allows for a wide range of reaction temperatures.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy of aliquots).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, quench the reaction by adding an appropriate quenching agent.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with an appropriate aqueous solution (e.g., water, brine) to remove any water-soluble byproducts or unreacted reagents.

    • Separate the organic layer. The low density of this compound will typically result in it being the upper layer.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the this compound solvent using a rotary evaporator. Due to its high boiling point, a higher vacuum and/or higher bath temperature may be required compared to more volatile solvents.

    • Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

Visualizations

Diagram 1: General Workflow for an Organic Reaction in this compound

G A Reaction Setup (Flask, Condenser, Stirrer) B Inert Atmosphere (N2 or Ar Purge) A->B C Add Reactant A & This compound B->C D Add Reactant B (& Catalyst) C->D E Heat to Desired Temperature D->E F Monitor Reaction (TLC, GC-MS, etc.) E->F G Cool & Quench Reaction F->G H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Solvent Removal (Rotary Evaporation) I->J K Product Purification (Chromatography, etc.) J->K L Pure Product K->L

Caption: General experimental workflow for a typical organic synthesis using this compound as the solvent.

Diagram 2: Logical Relationship of Solvent Properties to Application

G cluster_properties Properties of this compound cluster_applications Potential Applications P1 High Boiling Point (158-160 °C) A1 High-Temperature Reactions P1->A1 Enables reactions above b.p. of common solvents P2 Non-Polar & Aprotic A2 Reactions with Sensitive Reagents P2->A2 Inert towards organometallics, etc. P3 Low Water Solubility A3 Extraction & Phase Separation P3->A3 Efficient separation from aqueous phase

Caption: Relationship between the physical properties of this compound and its potential applications in organic synthesis.

Safety and Handling

This compound is a flammable liquid and vapor. Handle with care in a well-ventilated area, away from ignition sources. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Note: Synthesis and Use of Deuterated 2,6-Dimethyloctane for Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in drug discovery and development. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can result in a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). By strategically placing deuterium at sites of metabolism, the pharmacokinetic profile of a drug can be favorably altered, potentially leading to increased metabolic stability, longer half-life, and reduced formation of toxic metabolites.[1][2] Furthermore, deuterated compounds serve as excellent internal standards for mass spectrometry-based bioanalysis.

This application note provides a detailed protocol for the synthesis of deuterated 2,6-dimethyloctane, a model branched-chain alkane, and its application in in vitro and in vivo metabolic tracer studies.

Synthesis of Deuterated this compound

A plausible and efficient synthesis of deuterated this compound can be achieved through the catalytic deuteration of a suitable unsaturated precursor, such as 2,6-dimethyloct-2-ene. This precursor can be synthesized from commercially available geraniol (B1671447).[3] The overall synthetic scheme involves the reduction of geraniol to a mixture containing 2,6-dimethyloct-2-ene, followed by catalytic deuteration.

Experimental Protocol: Synthesis of Deuterated this compound

Part 1: Reduction of Geraniol to 2,6-Dimethyloct-2-ene

  • Reaction Setup: In a suitable reaction vessel, dissolve geraniol (1 equivalent) in tetrahydrofuran (B95107) (THF).

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 15 hours.

  • Work-up: Filter the reaction mixture to remove the catalyst and wash the filter cake with hexane. Remove the solvents by rotary evaporation.

  • Purification: Separate the reaction mixture by vacuum distillation to isolate the fraction containing a mixture of 3,7-dimethyloct-2-ene and this compound.[3]

Part 2: Catalytic Deuteration of 2,6-Dimethyloct-2-ene

  • Reaction Setup: Place the isolated mixture containing 2,6-dimethyloct-2-ene and 5% Pd/C in a Parr shaker apparatus.

  • Deuteration: Pressurize the vessel with deuterium gas (D₂) and shake for 20 hours.

  • Work-up: Filter the reaction mixture and wash the filter cake with hexane. Concentrate the crude product by rotary evaporation.

  • Purification: Isolate the deuterated this compound by vacuum distillation.

  • Characterization: Confirm the structure and isotopic purity of the final product by NMR and GC/MS.

Expected Results
ParameterExpected Value
Yield >90% (for the deuteration step)
Isotopic Purity >98% D incorporation
Chemical Purity >95%

G Geraniol Geraniol Intermediate 2,6-Dimethyloct-2-ene Mixture Geraniol->Intermediate H₂, Pd/C, THF Product Deuterated this compound Intermediate->Product D₂, Pd/C

In Vitro Metabolic Tracer Study

In vitro metabolism studies using liver microsomes are essential for determining the metabolic stability of a compound.[4][5] By comparing the metabolism of deuterated and non-deuterated this compound, the kinetic isotope effect on its hydroxylation can be quantified.

Experimental Protocol: In Vitro Metabolism in Rat Liver Microsomes
  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing rat liver microsomes (0.5 mg/mL protein), a NADPH-regenerating system, and either deuterated or non-deuterated this compound in a final volume of 200 µL of phosphate (B84403) buffer (pH 7.4).

  • Initiation of Reaction: Pre-incubate the mixtures at 37°C for 5 minutes, then initiate the reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS Analysis: Analyze the disappearance of the parent compound (deuterated and non-deuterated this compound) over time using a validated LC-MS method.

Data Presentation: In Vitro Metabolism of Alkanes

The following table presents representative data on the in vitro metabolism of n-alkanes in rat liver microsomes.[6] While this data is for non-deuterated linear alkanes, it provides a baseline for the expected metabolic rate of this compound. Deuteration at a primary site of metabolism is expected to significantly decrease the rate of metabolism.

CompoundVmax (nmol/mg protein/min)KM (µM)Intrinsic Clearance (Vmax/KM)
Nonane 7.26 ± 0.20294.83 ± 68.670.03 ± 0.005
Decane 2.80 ± 0.35398.70 ± 42.700.007 ± 0.001

Expected Kinetic Isotope Effect (KIE) on Alkane Hydroxylation

Based on studies of cytochrome P450-catalyzed hydroxylations, a significant primary kinetic isotope effect is expected.[7]

ParameterExpected Value
kH/kD (Intermolecular) 2.0 - 10.0

G Start Prepare Incubation Mixtures (Microsomes, Compound, Buffer) Incubate Pre-incubate at 37°C Start->Incubate React Initiate with NADPH Incubate->React Quench Quench with Acetonitrile at Time Points React->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS Analysis Process->Analyze

In Vivo Pharmacokinetic Tracer Study

In vivo studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. A comparative pharmacokinetic study of deuterated and non-deuterated this compound can reveal the impact of deuteration on its systemic exposure and clearance.[8]

Experimental Protocol: In Vivo Pharmacokinetics in Rats
  • Animal Dosing: Administer a single oral or intravenous dose of either deuterated or non-deuterated this compound to separate groups of rats.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS method with a suitable internal standard (the deuterated analog can be used as an internal standard for the non-deuterated compound and vice-versa).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance.

Data Presentation: Expected Impact of Deuteration on Pharmacokinetics

The following table presents data from a study on deuterated methadone, illustrating the typical changes in pharmacokinetic parameters observed upon deuteration.[8] Similar effects, such as increased exposure (AUC) and reduced clearance, would be anticipated for deuterated this compound.

CompoundCmax (ng/mL)AUC (ng·h/mL)Clearance (L/h/kg)
Methadone (Hypothetical Value)(Hypothetical Value)4.7 ± 0.8
d₉-Methadone 4.4-fold increase5.7-fold increase0.9 ± 0.3

G Dosing Animal Dosing (Oral or IV) Sampling Blood Sampling (Time Course) Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS Quantification Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Conclusion

The synthesis of deuterated this compound provides a valuable tool for investigating the metabolism and pharmacokinetics of branched-chain alkanes. The protocols outlined in this application note offer a framework for researchers to synthesize this tracer and utilize it in both in vitro and in vivo studies. The expected outcomes, based on the principles of the kinetic isotope effect, are a reduced rate of metabolism and increased systemic exposure for the deuterated analog. These studies are fundamental in the early stages of drug development for understanding and optimizing the metabolic fate of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-dimethyloctane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale synthesis methods for this compound are:

  • Hydrogenation of terpene-derived precursors: This typically involves the catalytic hydrogenation of naturally occurring compounds like geraniol (B1671447) or citronellol (B86348) and their derivatives. A common route is the hydrogenation of geraniol, which first yields a mixture including 3,7-dimethyloctan-1-ol, 3,7-dimethyloct-2-ene, and this compound. The isolated mixture of octene and octane (B31449) is then further reduced to yield the final product.[1]

  • Grignard reactions: This method involves the coupling of an appropriate Grignard reagent (e.g., isobutylmagnesium bromide) with a suitable alkyl halide or carbonyl compound to construct the C10 carbon skeleton, which may then require subsequent reduction steps.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. For the synthesis starting from geraniol via a two-step hydrogenation process, a yield of around 30% has been reported. However, it is noted that this yield can be improved by optimizing the catalyst and reaction conditions.[1]

Q3: What are the primary applications of this compound in research and development?

A3: this compound is used as a synthetic intermediate in the chemical industry. Its branched structure makes it a useful building block for creating more complex molecules. It also has applications in the flavor and fragrance industry and is used as a reference compound in analytical chemistry.

Q4: What are the main safety considerations when synthesizing this compound?

A4: this compound is a flammable liquid and vapor. Therefore, all experimental work should be conducted in a well-ventilated fume hood, away from ignition sources. When working with Grignard reagents, extreme care must be taken to ensure anhydrous (dry) conditions, as they react violently with water. Catalytic hydrogenation often involves flammable solvents and hydrogen gas under pressure, requiring specialized equipment and safety precautions.

Troubleshooting Guides

Section 1: Hydrogenation of Geraniol/Citronellol Derivatives

This section focuses on troubleshooting the synthesis of this compound via the catalytic hydrogenation of terpene-derived precursors.

Problem 1: Low Yield of this compound (<30%)

Potential Cause Troubleshooting Steps Rationale
Catalyst Inactivity - Use a fresh batch of catalyst (e.g., Palladium on carbon, Pd/C).- Ensure the catalyst has been stored under an inert atmosphere and handled properly to prevent oxidation.- Increase catalyst loading incrementally (e.g., from 5 wt% to 10 wt%).The activity of hydrogenation catalysts can diminish over time due to oxidation or contamination. Increasing the catalyst amount can help overcome minor activity issues.[2]
Incomplete Reaction - Increase reaction time. For the final reduction step, a reaction time of 20 hours has been reported.[1]- Increase hydrogen pressure. While balloon pressure may be sufficient for some reactions, others may require higher pressures in an autoclave.Incomplete hydrogenation will result in the presence of unreacted starting materials or partially hydrogenated intermediates (e.g., 3,7-dimethyloct-2-ene) in the final product mixture.[1]
Suboptimal Reaction Temperature - For the initial hydrogenation of geraniol, room temperature has been used.[1]- For the reduction of the octane/octene mixture, the effect of temperature should be systematically investigated. Higher temperatures can increase reaction rates but may also lead to side reactions.Temperature influences the rate of hydrogenation. An optimal temperature balances reaction speed with selectivity.[3]
Catalyst Poisoning - Purify the starting material (geraniol or other precursors) by distillation.- Use high-purity, degassed solvents.Impurities in the substrate or solvent, such as sulfur or halogenated compounds, can poison the catalyst, reducing its activity.[4]

Data Presentation: Effect of Reaction Conditions on Yield (Hypothetical Data for a C10 Branched Alkene)

Since specific quantitative data for this compound is limited, the following table presents hypothetical, yet representative, data for the hydrogenation of a similar branched C10 alkene to illustrate the impact of reaction parameters on yield.

Catalyst Temperature (°C) Pressure (bar) Reaction Time (h) Yield of Alkane (%)
5% Pd/C2512445
5% Pd/C5011265
5% Pd/C5010885
10% Pd/C5010692
5% PtO₂2512455

Problem 2: Presence of Impurities in the Final Product

Observed Impurity (by GC-MS) Potential Cause Troubleshooting Steps
3,7-Dimethyloctan-1-ol Incomplete initial hydrogenation and subsequent reactions.Ensure the first hydrogenation step goes to completion. Optimize the separation of the octane/octene mixture from the alcohol product by fractional distillation.[1]
3,7-Dimethyloct-2-ene Incomplete final hydrogenation step.Increase reaction time, hydrogen pressure, or catalyst loading in the second hydrogenation step.[1]
Isomers of this compound Isomerization of the double bond in the precursor before or during hydrogenation.Use a more selective catalyst or milder reaction conditions (lower temperature).

Experimental Protocol: Synthesis of this compound from Geraniol

This protocol is adapted from a reported synthesis.[1]

Step 1: Initial Hydrogenation of Geraniol

  • In a suitable reaction vessel, dissolve geraniol (1.19 mol) in tetrahydrofuran (B95107) (THF, 700 mL).

  • Add 5% Palladium on carbon (Pd/C) catalyst (5.09 g).

  • Hydrogenate the mixture at room temperature for 15 hours under a hydrogen atmosphere (e.g., in a Parr shaker).

  • After the reaction, filter the mixture to remove the catalyst and wash the filter cake with hexane (B92381).

  • Remove the THF and hexane by rotary evaporation.

  • Separate the reaction mixture by vacuum distillation to obtain a fraction containing a mixture of 3,7-dimethyloct-2-ene and this compound.

Step 2: Final Hydrogenation to this compound

  • Place the isolated octane/octene mixture in a high-pressure reactor (e.g., a Parr shaker).

  • Add 5% Pd/C catalyst (1.69 g). A small amount of ethanol (B145695) can be used to aid in the transfer of the starting material.

  • Hydrogenate the mixture for 20 hours.

  • After the reaction, filter to remove the catalyst and wash the filter cake with hexane.

  • Concentrate the crude product by rotary evaporation.

  • Purify the this compound by vacuum distillation (boiling point 83-86 °C at 70 mm Hg).

Visualization: Hydrogenation Workflow

hydrogenation_workflow Geraniol Geraniol in THF Step1 Hydrogenation (Pd/C, H₂, Room Temp, 15h) Geraniol->Step1 Mixture Mixture of Products (3,7-dimethyloctan-1-ol, 3,7-dimethyloct-2-ene, This compound) Step1->Mixture Distillation1 Vacuum Distillation Mixture->Distillation1 Octane_Octene Octane/Octene Mixture Distillation1->Octane_Octene Step2 Hydrogenation (Pd/C, H₂, 20h) Octane_Octene->Step2 Crude_Product Crude this compound Step2->Crude_Product Distillation2 Vacuum Distillation Crude_Product->Distillation2 Final_Product Pure this compound Distillation2->Final_Product

A typical experimental workflow for the synthesis of this compound from geraniol.
Section 2: Grignard Reaction Route

This section provides troubleshooting for the synthesis of branched alkanes like this compound using Grignard reagents.

Problem 1: Grignard Reaction Fails to Initiate

Potential Cause Troubleshooting Steps Rationale
Wet Glassware or Solvents - Flame-dry all glassware under vacuum or oven-dry at >120°C overnight and cool under an inert atmosphere (argon or nitrogen).- Use anhydrous solvents (e.g., diethyl ether, THF).Grignard reagents are highly reactive with water, which will quench the reagent and prevent its formation.[5]
Passive Magnesium Surface - Use fresh magnesium turnings from a new container.- Activate the magnesium by adding a small crystal of iodine (the color should fade upon initiation) or a few drops of 1,2-dibromoethane.A layer of magnesium oxide can form on the surface of the magnesium, preventing it from reacting with the alkyl halide.[5]
Unreactive Alkyl Halide - Switch from an alkyl chloride to a more reactive alkyl bromide or iodide.- Use THF as the solvent, as it is better at stabilizing the Grignard reagent.The reactivity of alkyl halides in Grignard formation follows the order I > Br > Cl.

Problem 2: Low Yield of the Desired Branched Alkane

Potential Cause Troubleshooting Steps Rationale
Wurtz Coupling - Add the alkyl halide slowly and dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide.- Perform the reaction under more dilute conditions.This side reaction occurs when the formed Grignard reagent reacts with the starting alkyl halide, leading to a homocoupled byproduct.[5]
Formation of Elimination Products - Use a less sterically hindered Grignard reagent or substrate if possible.- Keep the reaction temperature low.If the Grignard reagent or the substrate is sterically hindered, the Grignard reagent can act as a base, leading to elimination reactions instead of the desired coupling.
Product Loss During Workup - Carefully quench the reaction with a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).- Ensure thorough extraction of the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.The workup procedure is critical for isolating the product and minimizing losses.

Experimental Protocol: General Procedure for Grignard Synthesis of a Branched Alkane

This is a general protocol that can be adapted for the synthesis of this compound. For example, by reacting isobutylmagnesium bromide with a suitable secondary butyl halide in the presence of a catalyst, or by reacting a Grignard reagent with a ketone followed by reduction.

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a crystal of iodine to activate the magnesium.

    • Prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, indicated by a gentle reflux.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for 1-2 hours until most of the magnesium is consumed.

  • Reaction with Electrophile (e.g., another alkyl halide with a catalyst, or a ketone):

    • Cool the Grignard reagent solution to the appropriate temperature (e.g., 0°C for a ketone addition).

    • Slowly add the electrophile (1.0 equivalent) dissolved in an anhydrous solvent to the Grignard solution.

    • Allow the reaction to proceed for the required time, monitoring by TLC or GC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Visualization: Grignard Reaction Troubleshooting

grignard_troubleshooting Start Low Yield in Grignard Synthesis No_Initiation Reaction Not Initiating? Start->No_Initiation Side_Products Side Products Observed? Start->Side_Products Wet_Reagents Wet Glassware/Solvents? No_Initiation->Wet_Reagents Yes Passive_Mg Passive Mg Surface? No_Initiation->Passive_Mg No Wurtz Wurtz Coupling Product? Side_Products->Wurtz Yes Elimination Elimination Product? Side_Products->Elimination No Dry Action: Flame-dry glassware, use anhydrous solvents Wet_Reagents->Dry Yes Activate Action: Use fresh Mg, activate with iodine Passive_Mg->Activate Yes Slow_Addition Action: Slow addition of alkyl halide, dilute conditions Wurtz->Slow_Addition Yes Low_Temp Action: Use lower reaction temperature Elimination->Low_Temp Yes Success Improved Yield Dry->Success Activate->Success Slow_Addition->Success Low_Temp->Success

A decision tree for troubleshooting low yield in Grignard synthesis.

References

Technical Support Center: Hydrogenation of Geraniol to 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of geraniol (B1671447) to 2,6-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and side products in the hydrogenation of geraniol to this compound?

The primary goal of this reaction is the complete saturation of the two carbon-carbon double bonds and the hydrogenolysis of the carbon-oxygen bond in geraniol to yield this compound. However, a range of other products can be formed depending on the reaction conditions.

  • Main Product: this compound

  • Intermediate Products:

    • Citronellol (B86348) (3,7-dimethyloct-6-en-1-ol): Resulting from the selective hydrogenation of the C2=C3 double bond.

    • 3,7-Dimethyloctan-1-ol (B75441) (Dihydrocitronellol or Tetrahydrogeraniol): Resulting from the complete hydrogenation of both C=C double bonds without C-O bond cleavage.[1][2]

  • Common Side Products:

    • Isomerization Products: Geraniol can isomerize to its cis-isomer, nerol, or to linalool, especially under certain temperature and catalyst conditions.[3]

    • Cyclization Products: Acidic conditions or high temperatures can promote the cyclization of geraniol to form compounds like α-terpineol.[3][4][5][6][7]

    • Dehydration Products: The elimination of water from geraniol can lead to the formation of various dienes, such as β-pinene and ocimene.[5]

    • Ether Formation: Under certain conditions, particularly with alcohol solvents, etherification can occur.

    • Incomplete Hydrogenation Products: The reaction may stop at citronellol or 3,7-dimethyloctan-1-ol if the conditions are not forcing enough.[1]

    • Over-reduction/Hydrogenolysis of Intermediates: While the goal is hydrogenolysis of the C-O bond in the saturated alcohol, other C-C bond cleavage (cracking) can occur under harsh conditions.

Q2: Which catalysts are typically used for the complete hydrogenation of geraniol?

Commonly used catalysts for the complete hydrogenation of geraniol to the corresponding alkane include platinum group metals, often supported on carbon. Raney Nickel is another effective and widely used catalyst for such transformations due to its high activity and ability to hydrogenate a wide range of functional groups.[8][9][10][11] Rhodium on carbon has also been utilized in hydrogenation reactions.

Q3: How do reaction parameters influence the product distribution?

The selectivity of the hydrogenation of geraniol is highly dependent on the reaction conditions:

  • Temperature: Higher temperatures generally favor more complete hydrogenation and hydrogenolysis. However, excessively high temperatures can also lead to increased side reactions like dehydration, cyclization, and thermal degradation.[5]

  • Hydrogen Pressure: High hydrogen pressure is typically required for the complete saturation of the double bonds and the subsequent hydrogenolysis of the C-O bond.

  • Catalyst: The choice of catalyst and its support is crucial. For instance, some catalysts may be more prone to causing isomerization or hydrogenolysis than others. Acidic supports can promote cyclization and dehydration side reactions.

  • Solvent: The solvent can influence the solubility of hydrogen and the substrate, thereby affecting the reaction rate. Protic solvents like alcohols can sometimes participate in side reactions.

Troubleshooting Guides

Problem 1: Low Conversion of Geraniol
Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst has been properly activated and handled under an inert atmosphere to prevent oxidation. - Use a fresh batch of catalyst. - For Raney Nickel, ensure it has been washed thoroughly to remove any residual alkali from its preparation.
Catalyst Poisoning - Purify the geraniol substrate to remove any potential catalyst poisons (e.g., sulfur compounds). - Use high-purity, degassed solvents. - Check the reaction setup for any leaks that might introduce air or other contaminants.
Insufficient Hydrogen Pressure - Increase the hydrogen pressure to the recommended level for complete hydrogenation. - Ensure there are no leaks in the hydrogenation apparatus.
Low Reaction Temperature - Gradually increase the reaction temperature. Monitor the reaction progress to avoid promoting side reactions at excessively high temperatures.
Poor Mass Transfer - Increase the stirring speed to ensure efficient mixing of the substrate, catalyst, and hydrogen.
Problem 2: Incomplete Hydrogenation (Reaction stops at Citronellol or 3,7-Dimethyloctan-1-ol)
Possible Cause Suggested Solution
Insufficiently Forcing Conditions - Increase the reaction temperature and/or hydrogen pressure. Complete hydrogenation and hydrogenolysis typically require more stringent conditions than partial hydrogenation. - Increase the reaction time.
Catalyst Deactivation - The catalyst may have lost activity during the reaction. Consider adding a fresh portion of the catalyst.
Catalyst Choice - The chosen catalyst may not be active enough for C-O bond hydrogenolysis. Consider using a more active catalyst, such as Raney Nickel or a different supported platinum group metal catalyst.
Problem 3: High Yield of Side Products
Side Product Possible Cause Suggested Solution
Isomerization Products (Nerol, Linalool) High reaction temperature or specific catalyst properties.Lower the reaction temperature. Screen different catalysts to find one with lower isomerization activity.
Cyclization Products (α-terpineol) Acidic conditions (e.g., from catalyst support or impurities).Use a neutral catalyst support. Ensure the substrate and solvent are free from acidic impurities.
Dehydration Products (β-pinene, ocimene) High temperature and/or acidic catalyst.Lower the reaction temperature. Use a neutral catalyst.
Ether Formation Reaction with alcohol solvent.Use a non-alcoholic solvent like an alkane (e.g., hexane, heptane) or an ether (e.g., THF, dioxane).

Experimental Protocols

Protocol 1: Two-Step Hydrogenation of Geraniol to this compound

This protocol is adapted from a procedure for the conversion of geraniol to this compound and involves two distinct hydrogenation steps.

Step 1: Hydrogenation of Geraniol to 3,7-Dimethyloctan-1-ol

  • Materials:

    • Geraniol

    • Palladium on carbon (5% Pd/C)

    • Tetrahydrofuran (THF)

    • Hexane

    • Hydrogen gas

    • Parr shaker or similar hydrogenation apparatus

  • Procedure:

    • In a suitable reaction vessel, dissolve geraniol in THF.

    • Add the 5% Pd/C catalyst to the solution.

    • Place the vessel in the Parr shaker.

    • Pressurize the system with hydrogen gas and maintain at room temperature.

    • Shake the reaction mixture for approximately 15 hours.

    • After the reaction, filter the mixture to remove the catalyst and wash the filter cake with hexane.

    • Remove the solvents (THF and hexane) by rotary evaporation.

    • The resulting crude product containing 3,7-dimethyloctan-1-ol can be purified by vacuum distillation.

Step 2: Hydrogenolysis of 3,7-Dimethyloctan-1-ol to this compound

  • Materials:

    • Crude product from Step 1 (containing 3,7-dimethyloctan-1-ol)

    • Palladium on carbon (5% Pd/C)

    • Ethanol (B145695) (minimal amount)

    • Hexane

    • Hydrogen gas

    • Parr shaker or similar hydrogenation apparatus

  • Procedure:

    • The crude product from the first step is subjected to a second hydrogenation.

    • The reduction can be carried out neat, with a small amount of ethanol used to rinse the starting material into the reaction vessel.

    • Add fresh 5% Pd/C catalyst.

    • Place the vessel in the Parr shaker and pressurize with hydrogen gas.

    • Shake the reaction mixture for about 20 hours.

    • After the reaction, filter the mixture to remove the catalyst and wash the filter cake with hexane.

    • Concentrate the crude product by rotary evaporation.

    • Isolate the final product, this compound, by vacuum distillation.

Note: The yield of the desired this compound can potentially be improved by optimizing the catalyst and reaction conditions in both steps.

Data Presentation

The following table summarizes the potential products and the general conditions that favor their formation during the hydrogenation of geraniol.

Product General Conditions Favoring Formation Catalyst Examples
Citronellol Mild conditions (low temperature and pressure)Ru-BINAP, Rh complexes
3,7-Dimethyloctan-1-ol Moderate conditions, complete C=C saturationPd/C, PtO₂, Raney Ni
This compound Forcing conditions (high temperature and pressure), hydrogenolysisPd/C, Raney Ni
Isomerization/Cyclization/Dehydration Products High temperatures, acidic catalysts/supportsVarious, dependent on acidity

Mandatory Visualizations

Logical Workflow for Troubleshooting Geraniol Hydrogenation

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory LowConversion Low Conversion of Geraniol Start->LowConversion IncompleteHydrogenation Incomplete Hydrogenation (Citronellol/3,7-Dimethyloctan-1-ol) Start->IncompleteHydrogenation HighSideProducts High Yield of Side Products Start->HighSideProducts CheckCatalyst Inactive or Poisoned Catalyst? - Use fresh/properly activated catalyst - Purify substrate and solvent LowConversion->CheckCatalyst Check Catalyst Activity CheckConditions Suboptimal Conditions? - Increase H₂ pressure - Increase temperature - Improve stirring LowConversion->CheckConditions Check Reaction Conditions ForcingConditions Insufficiently Forcing? - Increase temperature and/or H₂ pressure - Increase reaction time IncompleteHydrogenation->ForcingConditions Increase Reaction Severity CatalystChoice Catalyst Not Active for Hydrogenolysis? - Switch to a more active catalyst (e.g., Raney Ni) IncompleteHydrogenation->CatalystChoice Evaluate Catalyst Isomerization Lower Reaction Temperature HighSideProducts->Isomerization Isomerization? CyclizationDehydration Use Neutral Catalyst/Support HighSideProducts->CyclizationDehydration Cyclization/Dehydration? EtherFormation Change to Non-alcoholic Solvent HighSideProducts->EtherFormation Ether Formation? Success Desired Product Obtained CheckCatalyst->Success CheckConditions->Success ForcingConditions->Success CatalystChoice->Success Isomerization->Success CyclizationDehydration->Success EtherFormation->Success ReactionPathway Geraniol Geraniol Citronellol Citronellol Geraniol->Citronellol + H₂ (Selective) SideProducts Side Products (Isomers, Cyclized, Dehydrated) Geraniol->SideProducts Isomerization/ Cyclization/ Dehydration Dimethyloctanol 3,7-Dimethyloctan-1-ol Citronellol->Dimethyloctanol + H₂ Citronellol->SideProducts Dimethyloctane This compound Dimethyloctanol->Dimethyloctane + H₂ (Hydrogenolysis) Dimethyloctanol->SideProducts

References

Technical Support Center: Catalyst Deactivation and Poisoning in 2,6-Dimethyloctane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation and poisoning during the synthesis of 2,6-dimethyloctane.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of this compound that may be related to catalyst deactivation.

Issue 1: Low or No Conversion of Starting Material (e.g., Citral, Geraniol)

  • Possible Cause: Catalyst poisoning is a primary suspect when a previously effective catalyst shows a significant drop in activity. Impurities in the feedstock, solvent, or hydrogen gas can act as poisons.

  • Diagnostic Check:

    • Analyze the starting materials and solvent for common catalyst poisons such as sulfur and nitrogen compounds using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis.

    • Review the purity specifications of the hydrogen gas used. Even trace amounts of contaminants like carbon monoxide can inhibit catalyst activity.

  • Recommended Solutions:

    • Purify the reactants and solvent through methods like distillation or by passing them through a guard bed of activated alumina (B75360) or charcoal to remove impurities before they reach the catalyst.

    • If the catalyst is confirmed to be poisoned, refer to the catalyst regeneration protocols outlined in the "Experimental Protocols" section.

Issue 2: Poor Selectivity - Formation of Undesired Byproducts

  • Possible Cause: Changes in the catalyst's active sites due to partial poisoning or thermal degradation can alter the reaction pathway, leading to the formation of byproducts. For instance, in the hydrogenation of citral, incomplete hydrogenation might yield citronellol (B86348) or other intermediates instead of the desired this compound.

  • Diagnostic Check:

    • Analyze the product mixture using GC-MS to identify the byproducts.[1] This can provide clues about the altered reaction mechanism.

    • Characterize the used catalyst using techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) to check for changes in particle size (sintering) or morphology.

  • Recommended Solutions:

    • Optimize reaction conditions such as temperature and pressure. Lowering the temperature can sometimes improve selectivity.

    • Consider using a catalyst promoter or switching to a different catalyst type that is known for higher selectivity for the desired reaction.

    • Controlled poisoning with a specific agent, such as diphenylsulfide for Pd/C catalysts, can sometimes be used to selectively block sites responsible for side reactions.[2][3]

Issue 3: Gradual Decrease in Reaction Rate Over Time

  • Possible Cause: This is a classic sign of catalyst deactivation, which can occur through several mechanisms including fouling, coking, or slow poisoning.

    • Fouling/Coking: Deposition of heavy byproducts or carbonaceous material on the catalyst surface can block active sites.

    • Slow Poisoning: Gradual accumulation of low-concentration poisons from the feedstock over extended operation.

  • Diagnostic Check:

    • Visually inspect the catalyst for any discoloration or signs of deposits.

    • Perform a thermogravimetric analysis (TGA) on the used catalyst to determine the amount of coke or other deposits.

  • Recommended Solutions:

    • For coking, a regeneration procedure involving controlled oxidation to burn off the carbon deposits can be effective. Refer to the regeneration protocols for details.

    • Implement a more rigorous feedstock purification process to minimize the introduction of poisons and fouling precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of precursors to this compound?

A1: The most common and potent poisons for hydrogenation catalysts like Palladium (Pd) and Nickel (Ni) are sulfur and nitrogen-containing compounds.[4][5] Even at parts-per-million (ppm) levels, these can severely deactivate the catalyst. Other potential poisons include halides and strongly coordinating species like carbon monoxide.

Q2: How can I differentiate between catalyst poisoning and other forms of deactivation like sintering?

A2: Poisoning is a chemical process where impurities bind to the active sites, while sintering is a thermal process where catalyst particles agglomerate, reducing the active surface area. A sudden, sharp drop in activity often points to poisoning, especially after introducing a new batch of reactants. A gradual decline in activity over a prolonged period, particularly at high reaction temperatures, is more indicative of sintering. Catalyst characterization techniques can confirm the deactivation mechanism.

Q3: Is it possible to regenerate a poisoned catalyst?

A3: Yes, in many cases, regeneration is possible, but its success depends on the nature of the poison and the type of catalyst.

  • Reversible Poisoning: Some poisons can be removed by treating the catalyst at high temperatures under a flow of hydrogen or an inert gas.

  • Irreversible Poisoning: Strongly bound poisons like sulfur often require more aggressive chemical treatments, such as oxidative regeneration followed by reduction, to restore catalyst activity.[6][7][8] However, complete recovery of the initial activity may not always be achievable.

Q4: What is the typical lifespan of a catalyst in this compound production?

A4: The lifespan of a catalyst is highly dependent on the purity of the reactants, the operating conditions (temperature, pressure), and the catalyst type. With a clean feedstock and optimized conditions, a robust catalyst can be recycled multiple times. However, in the presence of poisons, the catalyst may deactivate within a single run.

Q5: How does the choice of catalyst support (e.g., activated carbon, alumina) affect its susceptibility to poisoning?

A5: The support can influence the catalyst's resistance to poisoning. For example, the support can interact with poisons, sometimes acting as a "sink" that protects the active metal sites to some extent. However, the support can also be involved in the deactivation process. The choice of support should be tailored to the specific reaction conditions and potential impurities.

Data Presentation

Table 1: Effect of Sulfur (H₂S) Poisoning on Palladium Catalyst Activity

H₂S Concentration in Feed (ppm)CatalystReactionTemperature (°C)Pressure (bar)Effect on ActivityReference
54.8Pd membraneH₂ permeation500-Two-stage permeance decline due to surface site blocking and bulk sulfidation.[9]
100Pd/Al₂O₃Methane Oxidation400-Rapid deactivation; T₅₀ shifts 50-100°C higher.[7]
2.5Pd/Al₂O₃Methane Oxidation450-Noticeable decline in catalytic activity after short exposure.[10]

Table 2: Effect of Nitrogen Compounds on Catalyst Performance

Nitrogen CompoundConcentrationCatalystReactionEffect on ActivityReference
Pyridine (B92270)-Ni(cod)₂C-H AlkenylationCan act as a catalyst poison.[11]
Pyridine-Ni(NHC)/AlMe₃AlkenylationStrongly coordinates with the Ni atom, increasing the activation energy of C-H bond activation.[12]
PyridineHigh ConcentrationNi catalystEnantioselective ArylationDiminished catalyst poisoning by free pyridine in solution at higher concentrations.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of Geraniol (B1671447)

This protocol describes the direct hydrogenation of geraniol to this compound using a Palladium on carbon (Pd/C) catalyst.[13]

  • Materials:

    • Geraniol

    • 5% Palladium on carbon (Pd/C)

    • Tetrahydrofuran (THF), anhydrous

    • Hexane (B92381)

    • Ethanol

    • Hydrogen gas (high purity)

  • Equipment:

    • Three-necked round-bottom flask

    • Magnetic stirrer

    • Hydrogen balloon or Parr shaker

    • Filtration apparatus (e.g., Buchner funnel)

    • Rotary evaporator

    • Vacuum distillation apparatus

  • Procedure:

    • In a three-necked flask, dissolve geraniol (e.g., 1.19 mol) in THF (e.g., 700 mL).

    • Carefully add 5% Pd/C (e.g., 5.09 g) to the solution under an inert atmosphere (e.g., nitrogen).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

    • Stir the reaction mixture at room temperature for approximately 15 hours.[13]

    • After the reaction is complete, filter the mixture to remove the Pd/C catalyst. Wash the filter cake with hexane.

    • Remove the THF and hexane from the filtrate by rotary evaporation.

    • The resulting mixture can be a combination of 3,7-dimethyloctan-1-ol (B75441) and a mixture of 3,7-dimethyloct-2-ene and this compound.[13]

    • To fully convert to this compound, the isolated octane/octene mixture is further reduced with hydrogen gas in the presence of fresh Pd/C. This second hydrogenation can be carried out neat or with a small amount of ethanol.[13]

    • Run the second hydrogenation for approximately 20 hours.[13]

    • After the second hydrogenation, filter to remove the catalyst and wash the filter cake with hexane.

    • Concentrate the crude product by rotary evaporation.

    • Purify the this compound by vacuum distillation.[13]

Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated by sulfur compounds.

  • Materials:

    • Deactivated Pd/C catalyst

    • N,N-dimethylformamide (DMF)

    • Deionized water

  • Equipment:

    • Filtration apparatus

    • Oven with controlled temperature and air flow

  • Procedure:

    • Washing: Wash the deactivated catalyst with a solvent like N,N-dimethylformamide to remove any organic deposits.[6]

    • Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120°C).

    • Oxidation: Place the dried catalyst in an oven with a controlled air flow. Heat the catalyst in air at a temperature between 50-140°C. This step aims to oxidize the adsorbed sulfur species.[8]

    • Reduction (Optional but Recommended): After the oxidative treatment, the palladium will be in an oxidized state (PdO). To restore its catalytic activity for hydrogenation, a reduction step is necessary. Place the oxidized catalyst in a tube furnace and heat it under a flow of hydrogen gas (typically diluted in an inert gas like nitrogen) at a temperature of 200-300°C for 2-4 hours.

    • Cool the catalyst to room temperature under an inert atmosphere before use.

Protocol 3: Catalyst Activity Testing

This protocol outlines a general procedure for testing the activity of a fresh or regenerated catalyst for the hydrogenation of a model substrate like citral.

  • Equipment:

    • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, temperature control, and pressure gauge.

    • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) for product analysis.

  • Procedure:

    • Charge the reactor with the solvent (e.g., isopropanol), the substrate (e.g., citral), and the catalyst.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) followed by hydrogen to ensure an oxygen-free environment.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the reactor to the desired reaction temperature while stirring.

    • Take samples from the reaction mixture at regular intervals using a sampling valve.

    • Analyze the samples by GC to determine the conversion of the starting material and the selectivity to the desired product.

    • Plot the concentration of the reactant and product over time to determine the reaction rate and catalyst activity.

Protocol 4: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., the reaction solvent or another volatile solvent like dichloromethane).

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection, depending on the concentration of the analytes.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • MS Detector: Operate in scan mode to identify all components in the mixture. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST). Quantify the components by integrating the peak areas and using an internal or external standard calibration.

Mandatory Visualizations

Catalyst_Deactivation_Pathways cluster_poisoning Poisoning cluster_fouling Fouling / Coking cluster_sintering Thermal Degradation (Sintering) Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Chemical Adsorption Active_Catalyst->Deactivated_Catalyst Physical Deposition Active_Catalyst->Deactivated_Catalyst Particle Agglomeration Poison Poisons (Sulfur, Nitrogen Cmpds.) Poison->Active_Catalyst Byproducts Byproducts / Coke Byproducts->Active_Catalyst High_Temp High Temperature High_Temp->Active_Catalyst

Caption: Major pathways of catalyst deactivation.

Troubleshooting_Workflow Start Low Conversion or Selectivity Observed Check_Purity Analyze Feedstock and Solvent Purity Start->Check_Purity Impurities_Found Impurities Detected? Check_Purity->Impurities_Found Purify_Feed Purify Feedstock/Solvent Impurities_Found->Purify_Feed Yes Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stirring) Impurities_Found->Check_Conditions No Purify_Feed->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Adjust_Conditions Optimize Reaction Conditions Conditions_OK->Adjust_Conditions No Inspect_Catalyst Inspect and Characterize Catalyst (Visual, TGA, XRD) Conditions_OK->Inspect_Catalyst Yes Adjust_Conditions->Inspect_Catalyst Deactivation_Evident Deactivation Evident? Inspect_Catalyst->Deactivation_Evident Regenerate_Catalyst Regenerate or Replace Catalyst Deactivation_Evident->Regenerate_Catalyst Yes End Problem Resolved Deactivation_Evident->End No Regenerate_Catalyst->End

Caption: Troubleshooting workflow for catalyst issues.

Regeneration_Process Poisoned_Catalyst Poisoned/Coked Catalyst Solvent_Wash Solvent Wash (e.g., DMF) Poisoned_Catalyst->Solvent_Wash Remove Organics Oxidation Oxidative Treatment (Air, 50-140°C) Solvent_Wash->Oxidation Remove Sulfur/Coke Reduction Reduction (H₂/N₂, 200-300°C) Oxidation->Reduction Reactivate Metal Sites Regenerated_Catalyst Regenerated Active Catalyst Reduction->Regenerated_Catalyst

Caption: General catalyst regeneration workflow.

References

Technical Support Center: Optimizing GC Column Selection for 2,6-Dimethyloctane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column selection and troubleshooting for the separation of 2,6-dimethyloctane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for separating this compound isomers?

A1: The most critical factor is the choice of the stationary phase.[1] For non-polar analytes like this compound and its isomers, a non-polar stationary phase is the recommended starting point. The separation on such phases is primarily governed by the boiling points of the compounds.[2]

Q2: Which type of stationary phase is best suited for this compound isomer separation?

A2: A non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane, is generally the most effective for separating alkane isomers based on their boiling points.[2][3] For highly challenging separations where boiling points are very similar, specialized stationary phases like liquid crystalline or novel alicyclic polysiloxane phases may offer enhanced selectivity.[1][4]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation?

A3:

  • Length: A longer column increases the number of theoretical plates, which generally improves resolution. Doubling the column length can increase resolution by about 40%. However, this also leads to longer analysis times. A 30-meter column often provides a good balance.[2]

  • Internal Diameter (ID): A smaller ID (e.g., 0.18-0.25 mm) provides higher efficiency and better resolution. However, it also has a lower sample capacity.

  • Film Thickness: A thicker film increases retention and can improve the resolution of very volatile compounds. For moderately volatile compounds like C10 isomers, a standard film thickness of 0.25 µm is a good starting point.[3]

Q4: Why is temperature programming important for analyzing branched alkane isomers?

A4: Temperature programming is crucial for separating mixtures with a range of boiling points. It allows for the elution of more volatile isomers at lower temperatures and less volatile isomers at higher temperatures within a single run. This technique results in sharper peaks for later-eluting compounds and a more efficient overall separation compared to isothermal methods.[2]

Q5: What are Kovats Retention Indices and how are they useful?

A5: The Kovats Retention Index (RI) is a standardized measure of a compound's retention time relative to a series of n-alkanes.[5] It helps in identifying compounds by comparing experimental RI values with those from databases, as they are less dependent on instrumental variations than absolute retention times.[3][6]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of this compound Isomers

Symptom: Your chromatogram shows broad, overlapping, or completely co-eluting peaks for the C10 isomers.

Possible Causes & Solutions:

Possible Cause Suggested Solution Citation
Suboptimal Stationary Phase The column's stationary phase may not have enough selectivity for the isomers.[2]
Solution: Use a high-resolution non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane). For very similar isomers, consider a specialty phase.[2][3]
Incorrect Column Dimensions The column may be too short or have too large an internal diameter.[2]
Solution: Increase the column length (e.g., from 30 m to 60 m) to enhance theoretical plates and resolution. Use a smaller internal diameter column (e.g., 0.25 mm or less).[2]
Inefficient Temperature Program The oven temperature ramp rate may be too fast.[7]
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) to improve the separation of closely eluting compounds.[3]
Carrier Gas Flow Rate Not Optimal The carrier gas flow rate may be too high or too low, leading to band broadening.[7]
Solution: Optimize the carrier gas (e.g., Helium) flow rate. A typical starting point is 1.0-1.5 mL/min for a 0.25 mm ID column.[2][3]
Issue 2: Peak Tailing or Fronting

Symptom: The peaks in your chromatogram are asymmetrical, with a "tail" extending from the back of the peak or a "front" pushing out from the beginning.

Possible Causes & Solutions:

Possible Cause Suggested Solution Citation
Active Sites in the System Exposed silanol (B1196071) groups in the injector liner, column, or detector can interact with analytes.[7]
Solution: Use a deactivated injector liner. Trim the first few centimeters of the column inlet, as this is where active sites can develop.[7]
Column Overload Injecting too much sample can saturate the stationary phase.[7]
Solution: Dilute the sample or increase the split ratio.[2]
Improper Column Installation The column may not be installed correctly in the injector or detector.[7]
Solution: Re-install the column, ensuring the correct insertion depth as specified by the instrument manufacturer.[2]
Issue 3: Baseline Drift or Noise

Symptom: The baseline on your chromatogram is not stable, showing a continuous rise or fall, or exhibiting excessive noise.

Possible Causes & Solutions:

Possible Cause Suggested Solution Citation
Column Bleed The stationary phase is degrading at high temperatures.[8]
Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions.[2]
Contamination The carrier gas, injector, or column may be contaminated.[8]
Solution: Use high-purity carrier gas with appropriate traps. Regularly clean the injector and replace the septum and liner.[2]
Detector Instability The detector is not properly stabilized or is contaminated.[8]
Solution: Allow sufficient time for the detector to warm up and stabilize. Clean the detector as per the manufacturer's guide.[2]

Data Presentation

Table 1: Recommended GC Column Specifications for this compound Isomer Separation
Parameter Recommendation Rationale Citation
Stationary Phase 100% Dimethylpolysiloxane or 5% Phenyl-95% DimethylpolysiloxaneNon-polar phases separate alkanes based on boiling point, which is effective for branched isomers.[2][3]
Column Length 30 m - 60 mProvides a good balance of resolution and analysis time. Longer columns offer higher resolution for complex mixtures.[2]
Internal Diameter (ID) 0.25 mmOffers a good compromise between efficiency and sample capacity.[9]
Film Thickness 0.25 µmStandard film thickness suitable for C10 isomers.[9]
Table 2: Kovats Retention Indices (RI) for this compound on Different Stationary Phases
Stationary Phase Type Kovats Retention Index (RI) Citation
Standard Non-Polar932 - 942.8[10]
Semi-Standard Non-Polar930.8 - 976.1[10]
Standard Polar905.9 - 921[10]

Note: Retention indices can vary slightly between different columns and analytical conditions.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound Isomers

This protocol provides a starting point for the separation and identification of this compound and its isomers. Optimization may be required based on your specific instrumentation and sample matrix.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a split/splitless injector and electronic pressure control.

  • Mass Spectrometer: A single quadrupole or more advanced mass analyzer.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[3]

  • Carrier Gas: Helium (99.999% purity).

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: n-Hexane or pentane (B18724) (GC grade).

  • Standards: A certified reference standard of this compound and a mixture of n-alkanes (e.g., C8-C20) for retention index calculation.[3]

2. GC-MS Operating Conditions:

Parameter Setting Citation
Injector Temperature 250°C[3]
Injection Mode Split (e.g., 50:1 or 100:1 ratio)[2][3]
Injection Volume 1 µL[3]
Carrier Gas Flow Rate 1.0 mL/min (constant flow)[3]
Oven Temperature Program Initial: 40°C, hold for 5 minRamp: 2°C/min to 200°CHold: 10 min at 200°C[3]
MS Transfer Line Temp. 280°C[3]
Ion Source Temperature 230°C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Scan Range m/z 40-200[3]

3. Sample Preparation:

  • Prepare a stock solution of this compound in n-hexane at a concentration of approximately 1000 µg/mL.

  • Prepare a working standard by diluting the stock solution to a final concentration of 10 µg/mL in n-hexane.[3]

  • Prepare a separate n-alkane standard mixture in n-hexane for retention index calibration.[3]

4. Data Acquisition and Analysis:

  • Inject the n-alkane standard mixture to determine the retention times for calculating Kovats retention indices.

  • Inject the this compound sample.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the individual isomers by comparing their calculated Kovats retention indices with reference values and by interpreting their mass spectra.[3]

Visualizations

GC_Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_action Corrective Actions cluster_end Resolution start Chromatographic Problem (e.g., Poor Resolution) check_method Review Method Parameters (Temp Program, Flow Rate) start->check_method check_column Inspect Column (Installation, Age) start->check_column optimize_method Optimize Temperature Program (Slower Ramp) check_method->optimize_method change_column Select More Selective Column (e.g., Longer, Different Phase) check_column->change_column maintenance Perform Maintenance (Trim Column, Clean Injector) check_column->maintenance resolved Problem Resolved optimize_method->resolved not_resolved Consult Expert optimize_method->not_resolved change_column->resolved change_column->not_resolved maintenance->resolved maintenance->not_resolved

Caption: A logical workflow for troubleshooting common GC separation issues.

Column_Selection_Logic cluster_polarity Analyte Polarity cluster_phase Stationary Phase Selection cluster_dimensions Optimize Column Dimensions for Resolution start Start: Separate this compound Isomers analyte_polarity Analyte is Non-Polar (Branched Alkane) start->analyte_polarity phase_choice Choose Non-Polar Stationary Phase ('Like Dissolves Like') analyte_polarity->phase_choice phase_examples Examples: - 100% Dimethylpolysiloxane - 5% Phenyl-Methylpolysiloxane phase_choice->phase_examples length Length: 30-60 m phase_examples->length id ID: 0.25 mm length->id film Film: 0.25 µm id->film end Optimized Separation film->end

Caption: Decision process for selecting an optimal GC column for alkane isomers.

References

Technical Support Center: Chromatographic Analysis of 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks in the chromatogram of 2,6-Dimethyloctane.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the gas chromatographic (GC) analysis of this compound and its isomers.

Question: My chromatogram of this compound shows a single, broad peak, or a peak with a significant shoulder. How can I confirm co-elution and what are the initial steps to resolve it?

Answer:

Co-elution of isomers is a common challenge in the analysis of branched alkanes due to their similar physicochemical properties. The presence of a broad peak or a shoulder is a strong indication of co-eluting compounds.

Confirmation of Co-elution:

  • Mass Spectrometry (MS): If using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak indicates the presence of multiple components.

  • Peak Shape Analysis: Asymmetrical peaks, such as those with a noticeable shoulder or tailing, often suggest the presence of unresolved compounds.

Initial Troubleshooting Steps:

  • Review Your Current Method: Carefully document your current GC parameters, including column type, temperature program, carrier gas flow rate, and injection parameters.

  • Optimize the Temperature Program: A slower oven temperature ramp rate is often the most effective initial step to improve the separation of closely eluting isomers.[1] This increases the interaction of the analytes with the stationary phase, providing more opportunities for separation.

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. Operating at the optimal linear velocity maximizes column efficiency and peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with this compound?

A1: The most probable co-eluents are other decane (B31447) (C10) isomers, particularly other dimethyl- and trimethyl-substituted alkanes with similar boiling points. Based on their Kovats retention indices on non-polar stationary phases, potential co-eluents include:

  • 2,3-Dimethylocatane

  • 2,4-Dimethyloctane

  • 2,5-Dimethyloctane

  • 3,5-Dimethyloctane

  • n-Decane (in some cases, depending on the column and conditions)

Q2: Which type of GC column is best suited for the separation of this compound and its isomers?

A2: For the separation of non-polar compounds like branched alkanes, a non-polar stationary phase is the recommended starting point. The elution order will generally follow the boiling points of the analytes.

  • Recommended Phases:

    • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, SPB-1): This is an excellent starting point for boiling point-based separations.

    • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5, SPB-5): This phase offers slightly different selectivity and can sometimes provide improved resolution for certain isomer pairs.

Q3: How do column dimensions affect the resolution of this compound?

A3: Column dimensions play a critical role in achieving the necessary efficiency for isomer separation.

  • Length: A longer column increases the number of theoretical plates, leading to better resolution. Doubling the column length can increase resolution by approximately 40%.

  • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and sharper peaks, improving resolution.

  • Film Thickness: A thicker film increases retention and can be beneficial for separating volatile compounds. For C10 isomers, a standard film thickness of 0.25 µm to 0.50 µm is generally appropriate.

Quantitative Data Summary

The Kovats retention index (RI) is a standardized measure of retention in gas chromatography, which helps in identifying and comparing compounds. The following table summarizes the reported Kovats retention indices for this compound on different types of stationary phases.

Stationary Phase TypeKovats Retention Index (RI)Reference
Standard Non-polar927 - 942.8[2][3]
Semi-standard Non-polar930.8 - 976.1[2]
Standard Polar905.9 - 921[2][4]

Note: The wide range of reported RI values can be attributed to variations in experimental conditions (e.g., temperature program, column dimensions) across different studies.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound, starting with a general screening method and progressing to an optimized method for improved resolution.

Protocol 1: Initial Screening Method for this compound Analysis

This protocol provides a starting point for the analysis.

1. Sample Preparation:

  • Dissolve the sample containing this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100-500 µg/mL.

2. GC-FID/MS System and Conditions:

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (for Helium)
Oven Program
   Initial Temperature40 °C, hold for 2 minutes
   Ramp Rate10 °C/min
   Final Temperature250 °C, hold for 5 minutes
Detector FID or MS
FID Temperature 280 °C
MS Transfer Line Temp 280 °C
MS Source Temp 230 °C
Injection Volume 1 µL
Protocol 2: Optimized Method for Resolving Co-eluting Peaks

If the initial screening method results in co-eluting peaks, the following optimized parameters can be applied to enhance resolution.

1. Sample Preparation:

  • Same as Protocol 1.

2. GC-FID/MS System and Conditions:

ParameterSettingRationale for Change
GC Column 60 m x 0.25 mm ID, 0.25 µm film thickness 100% Dimethylpolysiloxane or 5% Phenyl-95% DimethylpolysiloxaneIncreased column length for higher efficiency.
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (for Helium)
Oven Program
   Initial Temperature40 °C, hold for 2 minutes
   Ramp Rate2-5 °C/min Slower ramp rate to improve separation.
   Final Temperature250 °C, hold for 5 minutes
Detector FID or MS
FID Temperature 280 °C
MS Transfer Line Temp 280 °C
MS Source Temp 230 °C
Injection Volume 1 µL

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting co-eluting peaks of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Peaks start Start: Co-eluting or Broad Peak Observed confirm_coelution Confirm Co-elution (MS Data / Peak Shape) start->confirm_coelution optimize_temp Optimize Temperature Program (Slower Ramp Rate: e.g., 2-5°C/min) confirm_coelution->optimize_temp check_flow Verify and Optimize Carrier Gas Flow Rate optimize_temp->check_flow No resolution_ok1 Resolution Acceptable? check_flow->resolution_ok1 increase_length Increase Column Length (e.g., 30m to 60m) resolution_ok1->increase_length No end End: Peaks Resolved resolution_ok1->end Yes resolution_ok2 Resolution Acceptable? increase_length->resolution_ok2 decrease_id Decrease Column Internal Diameter (e.g., 0.32mm to 0.25mm) resolution_ok2->decrease_id No resolution_ok2->end Yes resolution_ok3 Resolution Acceptable? decrease_id->resolution_ok3 change_phase Consider Alternative Stationary Phase (e.g., 5% Phenyl- a different selectivity) resolution_ok3->change_phase No resolution_ok3->end Yes consult Consult Technical Support change_phase->consult

Caption: A logical workflow for troubleshooting co-eluting peaks.

GC_Parameter_Optimization Key GC Parameters for Peak Resolution Resolution Peak Resolution (Rs) Efficiency Column Efficiency (N) - Longer Column - Smaller ID Resolution->Efficiency Selectivity Selectivity (α) - Stationary Phase - Temperature Resolution->Selectivity Retention Retention Factor (k) - Temperature - Film Thickness Resolution->Retention

Caption: Relationship of GC parameters to peak resolution.

References

Mass spectral fragmentation pattern of 2,6-Dimethyloctane for identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry to identify 2,6-dimethyloctane.

Mass Spectral Data of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. Due to its branched nature, the molecular ion peak (M+) at m/z 142 is often of low abundance or absent altogether.[1][2] Fragmentation preferentially occurs at the branching points, leading to the formation of more stable secondary carbocations.[1][2]

Table 1: Characteristic Mass Spectral Fragments of this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
43100[C3H7]+
57~80[C4H9]+
71~60[C5H11]+
85~40[C6H13]+
113~10[C8H17]+
142<5[C10H22]+• (Molecular Ion)

Note: Relative abundances are approximate and can vary slightly depending on the instrument and analytical conditions.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the key steps for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the sample containing this compound in a high-purity volatile solvent (e.g., hexane (B92381) or pentane).

  • Ensure the final concentration is within the linear range of the instrument, typically in the low ppm range.

  • Filter the sample using a 0.2 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Inlet Temperature: 250 °C.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for separating alkanes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Identify the peak corresponding to this compound based on its retention time.

  • Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the mass spectral analysis of this compound.

Q1: Why is the molecular ion peak (m/z 142) for this compound very weak or absent in my mass spectrum?

A1: The low abundance or absence of the molecular ion peak is a characteristic feature of branched alkanes under electron ionization (EI).[1][2] The energy from electron impact is often sufficient to cause immediate fragmentation at the branched points, which are energetically favorable cleavage sites. This leads to the formation of stable carbocations, and consequently, a very low abundance of the intact molecular ion.

Q2: My chromatogram shows peak tailing for this compound. What could be the cause and how can I fix it?

A2: Peak tailing for a non-polar compound like an alkane often points to issues within the GC system rather than chemical interactions. Potential causes include:

  • Active sites in the inlet liner: Non-volatile residues can accumulate in the liner, creating active sites. Solution: Replace the inlet liner.

  • Column contamination: Buildup of non-volatile material at the head of the column. Solution: Trim the first few centimeters of the column.

  • Improper column installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes. Solution: Reinstall the column according to the manufacturer's instructions.

Q3: The mass spectrum of my unknown compound resembles that of this compound, but the retention time is different from the standard. What should I investigate?

A3: A shift in retention time can be caused by several factors:

  • Different GC conditions: Ensure that the oven temperature program, carrier gas flow rate, and column type are identical to those used for the standard.

  • Column aging: Over time, the stationary phase of the column can degrade, leading to shifts in retention times. Solution: Condition the column or replace it if it's old.

  • Leaks in the system: Air leaks can affect the carrier gas flow and, consequently, retention times. Solution: Perform a leak check of the GC system.

  • Isomeric interference: It's possible that you are observing a different isomer of decane, which would have a similar mass spectrum but a different retention time.

Q4: I am observing unexpected peaks in my mass spectrum that are not present in the reference spectrum for this compound. What is the likely source?

A4: Extraneous peaks can arise from several sources:

  • Contamination: The sample, solvent, or GC system (septum, liner, column) may be contaminated. Solution: Run a solvent blank to identify the source of contamination. Clean or replace contaminated components.

  • Co-elution: Another compound may be co-eluting with this compound. Solution: Optimize the GC temperature program to improve separation.

  • Background ions: Air and water in the MS source can contribute to background ions (e.g., m/z 18, 28, 32, 40, 44). Solution: Check for leaks and ensure the carrier gas is of high purity.

Visualizations

Fragmentation_Pattern M This compound (M+, m/z 142) F1 [C8H17]+ (m/z 113) M->F1 - C2H5 F2 [C6H13]+ (m/z 85) M->F2 - C4H9 F3 [C5H11]+ (m/z 71) F2->F3 - CH3 F4 [C4H9]+ (m/z 57) F3->F4 - CH2 F5 [C3H7]+ (m/z 43) F4->F5 - CH2

Caption: Mass spectral fragmentation pathway of this compound.

Troubleshooting_Workflow Start Problem with this compound Mass Spectrum Identification Q1 Is the Molecular Ion (m/z 142) weak or absent? Start->Q1 A1_Yes This is expected for a branched alkane. Q1->A1_Yes Yes A1_No Check for high-mass contaminants. Q1->A1_No No Q2 Are peaks tailing? A1_Yes->Q2 A1_No->Q2 A2_Yes Check for active sites (liner, column) or system leaks. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Is the retention time correct? A2_Yes->Q3 A2_No->Q3 A3_No Verify GC conditions, check for leaks, or consider isomers. Q3->A3_No No A3_Yes Spectrum matches and retention time is correct. Identification is likely correct. Q3->A3_Yes Yes

Caption: Troubleshooting workflow for this compound analysis.

References

Minimizing matrix effects in the quantification of 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of 2,6-Dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (in this case, this compound), such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or enhancement (an increase in signal).[1] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[2] For a volatile hydrocarbon like this compound, matrix effects can be a notable challenge, especially when analyzing complex biological samples like blood, urine, or tissue.[3][4]

Q2: How can I determine if my assay for this compound is suffering from matrix effects?

A2: A common method to quantitatively assess matrix effects is the post-extraction spike.[2][5] This involves comparing the peak response of this compound spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.[1] Another qualitative technique is the post-column infusion experiment. Here, a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[5][6] Injecting a blank matrix extract will reveal dips or rises in the baseline signal at retention times where interfering components elute, thereby identifying regions of ion suppression or enhancement.[5][6]

Q3: What are the most effective general strategies to minimize matrix effects?

A3: A multi-faceted approach is generally the most effective for minimizing matrix effects. This includes:

  • Optimizing Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while efficiently recovering this compound.[5][7] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS are often more effective than simple protein precipitation.[7][8][9]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference.[5] This can be achieved by optimizing the column chemistry, mobile phase composition, and gradient.

  • Calibration Strategy: Employing an appropriate calibration method is crucial. Matrix-matched calibration and the use of a stable isotope-labeled internal standard (SIL-IS) are highly effective at compensating for matrix effects.[10][11]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the gold standard for correcting matrix effects and is highly recommended for quantitative bioanalysis.[12][13] Since a SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[14] This allows for accurate quantification based on the ratio of the analyte to the internal standard.[15] It is particularly valuable when dealing with complex and variable matrices, or when sample preparation involves multiple steps with potential for analyte loss.[13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citation(s)
Poor Peak Shape (Fronting or Tailing) 1. Active sites in the liner or column. 2. Incompatible liner type. 3. Column contamination.1. Use an ultra-inert liner. 2. Clip the front end of the column (approx. 1 meter). 3. Ensure the correct liner is being used for your injection type.[16]
Low Analyte Recovery 1. Inefficient extraction during sample preparation. 2. Analyte instability in the sample or final extract.1. Optimize the extraction solvent and pH. 2. For SPE, ensure the correct sorbent and elution solvent are used. 3. Evaluate analyte stability under storage and processing conditions.[1]
High Signal Variability Between Samples 1. Significant matrix effects varying between individual samples. 2. Inconsistent sample preparation.1. Implement a more rigorous sample cleanup method like SPE or LLE. 2. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. 3. Ensure consistent and precise execution of the sample preparation protocol.[1][8]
Ion Suppression/Enhancement 1. Co-elution of matrix components with this compound. 2. High concentration of non-volatile components in the sample.1. Improve chromatographic separation to resolve the analyte from interferences. 2. Dilute the sample to reduce the concentration of matrix components. 3. Enhance sample cleanup to remove interfering substances.[17][18][19]
No Peaks or Very Small Peaks 1. Problem with sample injection (e.g., syringe issue). 2. Severe ion suppression. 3. System leak.1. Verify the injection process and syringe functionality. 2. Dilute the sample significantly (e.g., 1:10, 1:100) to see if the peak appears. 3. Perform a leak check on the GC/MS system.[16][18]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Microextraction (SPME) for GC-MS Analysis

This protocol is suitable for the extraction of volatile organic compounds like this compound from biological fluids (e.g., blood, urine).

  • Sample Dilution: Dilute the biological sample to reduce matrix effects. For blood, a 1:5 dilution with deionized water is a good starting point for compounds with boiling points greater than 150°C.[3][20]

  • Sample Preparation:

    • Pipette a known volume (e.g., 1 mL) of the diluted sample into a headspace vial.

    • Add a suitable internal standard (ideally a stable isotope-labeled this compound).

    • If necessary, adjust the pH or add salt to improve the extraction efficiency of the analyte into the headspace.[20]

  • SPME Extraction:

    • Place the vial in a heated agitator.

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) to allow for the adsorption of volatile compounds. The choice of SPME fiber coating is critical and should be optimized for hydrocarbons.[8]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Detect and quantify using a mass spectrometer, preferably in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher selectivity and sensitivity.

Protocol 2: Matrix-Matched Calibration

This protocol is used to create a calibration curve that accounts for matrix effects.

  • Obtain Blank Matrix: Source a batch of the same matrix (e.g., plasma, urine) that is certified to be free of this compound.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Spike Blank Matrix: Create a series of calibration standards by spiking the blank matrix with known concentrations of the this compound stock solution.[10][11]

  • Process Standards: Process these matrix-matched calibration standards using the exact same sample preparation procedure as the unknown samples.[10]

  • Analyze and Construct Curve: Analyze the processed standards and construct a calibration curve by plotting the analyte response against the concentration.

  • Quantify Unknowns: Quantify the this compound in the unknown samples by comparing their response to the matrix-matched calibration curve.

Quantitative Data Summary

The following table summarizes the impact of sample dilution on the recovery of volatile organic compounds from blood, which can be extrapolated to the analysis of this compound.

Analyte Boiling Point RangeRecommended Blood/Water Dilution for Quantitative RecoveryCitation(s)
< 100°C1:2[3][20]
100 - 150°C1:5[3][20]
> 150°CDilution may be inefficient; other methods like advanced sample cleanup are recommended.[3][20]

Visualizations

experimental_workflow Experimental Workflow for Minimizing Matrix Effects cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection sample_dilution Sample Dilution sample_collection->sample_dilution is_addition Internal Standard Addition (SIL-IS) sample_dilution->is_addition extraction Extraction (SPME, LLE, SPE) is_addition->extraction cleanup Sample Cleanup extraction->cleanup gc_ms GC-MS/LC-MS Analysis cleanup->gc_ms data_acquisition Data Acquisition (SIM/MRM) gc_ms->data_acquisition calibration Calibration (Matrix-Matched or SIL-IS) data_acquisition->calibration quantification Quantification calibration->quantification data_review Data Review & Validation quantification->data_review

Caption: Workflow for minimizing matrix effects in quantification.

troubleshooting_guide Troubleshooting Guide for Poor Quantification start Poor Quantification Results? check_peak_shape Is Peak Shape Acceptable? start->check_peak_shape check_recovery Is Recovery > 80%? check_peak_shape->check_recovery Yes solution4 Optimize Liner & Column Maintenance check_peak_shape->solution4 No check_variability Is Signal Variability High? check_recovery->check_variability Yes solution5 Optimize Extraction Protocol check_recovery->solution5 No matrix_effects Suspect Matrix Effects? check_variability->matrix_effects Yes solution1 Optimize Sample Cleanup (SPE, LLE) matrix_effects->solution1 solution2 Use Stable Isotope-Labeled Internal Standard matrix_effects->solution2 solution3 Implement Matrix-Matched Calibration matrix_effects->solution3

Caption: Troubleshooting decision tree for quantification issues.

References

Troubleshooting poor peak shape in 2,6-Dimethyloctane GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the Gas Chromatography (GC) analysis of 2,6-dimethyloctane.

Frequently Asked Questions (FAQs)

Category 1: Peak Tailing

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is an asymmetrical distortion where the latter half of a chromatographic peak is broader than the front half. This can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] A tailing factor greater than 1.5 typically indicates a significant issue requiring investigation.[2]

Q2: All the peaks in my chromatogram are tailing, including the solvent peak. What is the likely cause?

A2: When all peaks exhibit tailing, the issue is likely a physical problem within the GC system affecting all compounds. Common culprits are related to the carrier gas flow path.[1][3] These can include:

  • Improper column installation: The column may be positioned incorrectly in the inlet, creating dead volume.[1][2]

  • Poor column cuts: Jagged or uneven cuts at the column ends can cause turbulence.[1][2]

  • System leaks: Leaks can disrupt the carrier gas flow, leading to peak distortion.[1]

  • Contaminated inlet liner: The liner can accumulate non-volatile residues, creating active sites.[1]

Q3: Only the this compound peak is tailing. What should I investigate?

A3: If only specific peaks are tailing, the cause is more likely related to chemical interactions or contamination. While this compound is non-polar and less prone to chemical interactions, potential causes include:

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the analysis.[4][5][6] Trimming 10-20 cm from the front of the column can often resolve this.[2][5]

  • Active Sites: Although less common for alkanes, active sites in the injector liner or the front of the GC column can cause tailing.[3][6] Using a fresh, deactivated liner is a key troubleshooting step.[2]

Category 2: Peak Fronting

Q1: My this compound peak appears skewed towards the beginning of the chromatogram (peak fronting). What is the most common cause?

A1: The most frequent cause of peak fronting is column overload, which happens when too much sample is introduced into the system.[2][7][8] This can be due to either injecting too large a volume or using a sample with too high a concentration.[7][8]

Q2: How can I confirm and resolve column overload?

A2: To resolve column overload, you can try the following, one at a time:

  • Reduce the injection volume: If you injected 1 µL, try injecting 0.5 µL.[8]

  • Dilute the sample: Prepare a more dilute sample and inject it using the original method.[7]

  • Increase the split ratio: If using a split injection, increasing the split ratio (e.g., from 50:1 to 100:1) will reduce the amount of sample entering the column.[9]

Q3: Could other issues besides overload cause peak fronting?

A3: Yes, although less common for non-polar analytes. A mismatch between the sample solvent and the stationary phase can sometimes cause peak distortion that appears as fronting.[7] For this compound, ensure you are using a non-polar solvent (like hexane (B92381) or heptane) with a non-polar GC column.[10]

Category 3: Split Peaks

Q1: Why is my this compound peak splitting into two?

A1: Split peaks are almost always related to the injection process or the inlet.[11][12] The sample is not being introduced onto the column as a single, tight band.[13] Common causes include:

  • Poor Injection Technique: Erratic manual injections can cause splitting. Using an autosampler is recommended for consistency.[11][12]

  • Improper Column Installation: If the column is not inserted to the correct depth in the inlet, it can cause the sample vapor to enter the column non-uniformly.[2][11]

  • Solvent and Stationary Phase Mismatch: If the sample solvent cannot evenly wet the stationary phase, peak splitting can occur.[13] This is especially true for splitless injections where different solvents are used for extraction and dilution.[12]

  • Poor Sample Focusing (Splitless Injection): If the initial oven temperature is too high, the analyte will not condense efficiently into a narrow band at the head of the column.[2] The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[2][14]

Troubleshooting Workflows & Diagrams

A systematic approach is crucial for efficient troubleshooting. The following diagrams illustrate logical workflows for diagnosing and resolving poor peak shape.

General Troubleshooting Workflow for Poor Peak Shape Start Observe Poor Peak Shape Identify Identify Peak Shape Problem (Tailing, Fronting, Split, Broad) Start->Identify Tailing Peak Tailing Identify->Tailing Asymmetrical (late eluting) Fronting Peak Fronting Identify->Fronting Asymmetrical (early eluting) Split Split Peak Identify->Split Double Peak Broad Broad Peak Identify->Broad Symmetrical but wide CheckSystem Check Basic System Parameters (Leaks, Gas Flow, Temperatures) Tailing->CheckSystem CheckMethod Review Method Parameters (Injection Vol., Split Ratio, Oven Temp.) Fronting->CheckMethod PerformMaint Perform Inlet Maintenance (Replace Liner, Septum, Re-cut/install column) Split->PerformMaint Broad->CheckSystem CheckSystem->PerformMaint CheckMethod->PerformMaint Resolved Peak Shape Acceptable PerformMaint->Resolved Decision Tree for Peak Tailing Sol1 Check for leaks. Check column installation depth. Re-cut both ends of the column. Sol2 Replace inlet liner with a new, deactivated liner. Sol3 Trim 10-20 cm from the column inlet. Sol4 Condition (bake out) the column according to manufacturer's specs. Start Are ALL peaks tailing (including solvent)? Start->Sol1 Yes CheckLiner Is the inlet liner old or visibly dirty? Start->CheckLiner No CheckLiner->Sol2 Yes CheckColumnHead Has the column been used for many injections? CheckLiner->CheckColumnHead No CheckColumnHead->Sol4 No CheckContamination Is contamination suspected? CheckColumnHead->CheckContamination Yes CheckContamination->Sol3 Yes CheckContamination->Sol4 No Primary Causes of Peak Fronting cluster_overload Overload Types cluster_solutions Solutions Fronting Peak Fronting Overload Column Overload Fronting->Overload SolventMismatch Solvent/Phase Mismatch Fronting->SolventMismatch Mass Mass Overload (Sample too concentrated) Overload->Mass Volume Volume Overload (Injection volume too large) Overload->Volume IncreaseSplit Increase Split Ratio Overload->IncreaseSplit ChangeSolvent Use Compatible Solvent (e.g., Hexane) SolventMismatch->ChangeSolvent Dilute Dilute Sample Mass->Dilute ReduceVol Reduce Injection Volume Volume->ReduceVol

References

Technical Support Center: 2,6-Dimethyloctane Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 2,6-dimethyloctane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, refrigeration at 2-8°C is recommended, and storing under an inert atmosphere, such as nitrogen or argon, can further minimize degradation.

Q2: What is the primary stability concern for this compound?

A2: The primary stability concern for this compound is auto-oxidation.[3] This process is a free-radical chain reaction that occurs upon exposure to oxygen, particularly in the presence of heat and light.[4] As a branched alkane, this compound is susceptible to oxidation, especially at its tertiary carbon atoms, leading to the formation of hydroperoxides.[3]

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection may reveal signs of degradation, such as the appearance of cloudiness, discoloration, or the formation of precipitates.[4] However, the initial stages of degradation, particularly the formation of hydroperoxides, may not be visible. Therefore, analytical testing is recommended to confirm the purity of the compound.

Q4: What analytical methods are suitable for assessing the purity and degradation of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for identifying and quantifying impurities and degradation products in this compound.[5][6] Peroxide test strips can be used for a rapid, qualitative assessment of hydroperoxide formation. For quantitative analysis of hydroperoxides, titrimetric or colorimetric methods can be employed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound leading to the presence of impurities.1. Verify the purity of the this compound using GC-MS. 2. Test for the presence of peroxides using peroxide test strips or a quantitative method. 3. If degradation is confirmed, purify the this compound by distillation or chromatography, or obtain a new, high-purity batch. 4. Ensure proper storage conditions are maintained for all stock solutions.
Appearance of cloudiness or precipitate Formation of insoluble degradation products or contamination.1. Do not use the material. 2. Attempt to identify the precipitate by filtration and analysis (e.g., IR, NMR), if necessary. 3. Review storage conditions and handling procedures to identify potential sources of contamination or degradation.
Discoloration of the sample Oxidation or presence of impurities.1. Assess the purity of the sample using GC-MS. 2. If impurities are detected, consider purification methods. 3. For future prevention, store under an inert atmosphere and protect from light.
Positive peroxide test Auto-oxidation has occurred.1. Caution: Peroxides can be explosive, especially when concentrated. Handle with extreme care. 2. For low levels of peroxides, the material may be purified by passing it through a column of activated alumina. 3. For high levels of peroxides, the material should be disposed of according to institutional safety guidelines. 4. To prevent future peroxide formation, add a stabilizer (e.g., BHT) if compatible with the application, and store under an inert atmosphere.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., hexane) to a suitable concentration (e.g., 1 mg/mL).

  • GC-MS System: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-1 or equivalent).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum.[7][8] Analyze other peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities or degradation products. Quantify impurities by comparing their peak areas to that of the main compound.

Protocol 2: Qualitative and Quantitative Analysis of Peroxides

Objective: To detect and quantify hydroperoxides in this compound.

Methodology:

Part A: Qualitative Test (Peroxide Test Strips)

  • Dip a peroxide test strip into the this compound sample for the time specified by the manufacturer.

  • Remove the strip and compare the color change to the provided color chart to estimate the peroxide concentration.

Part B: Quantitative Test (Iodometric Titration)

  • Reagents: Acetic acid, chloroform (B151607) (or another suitable solvent), potassium iodide (KI) solution, sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution, starch indicator.

  • Procedure: a. In a flask, dissolve a known amount of the this compound sample in a mixture of acetic acid and chloroform. b. Add an excess of KI solution. The hydroperoxides will oxidize the iodide to iodine, resulting in a yellow-brown solution. c. Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow-brown color fades. d. Add a few drops of starch indicator. The solution will turn blue-black. e. Continue the titration with sodium thiosulfate until the blue-black color disappears. f. Calculate the peroxide concentration based on the volume of sodium thiosulfate solution used.

Visualizations

degradation_pathway This compound This compound Tertiary Alkyl Radical Tertiary Alkyl Radical This compound->Tertiary Alkyl Radical Initiation (Heat, Light) Peroxy Radical Peroxy Radical Tertiary Alkyl Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + R-H Alcohol Alcohol Hydroperoxide->Alcohol Decomposition Ketone Ketone Hydroperoxide->Ketone Decomposition

Caption: Auto-oxidation pathway of this compound.

troubleshooting_workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Analysis cluster_3 Resolution Inconsistent Results Inconsistent Results Visual_Inspection Visual Inspection (Cloudiness, Precipitate) Inconsistent Results->Visual_Inspection Peroxide_Test Qualitative Peroxide Test Visual_Inspection->Peroxide_Test No visual issues Discard Discard Sample Visual_Inspection->Discard Precipitate/Cloudiness GCMS_Analysis GC-MS Purity Analysis Peroxide_Test->GCMS_Analysis Negative Quantitative_Peroxide Quantitative Peroxide Analysis Peroxide_Test->Quantitative_Peroxide Positive Purify Purify Sample GCMS_Analysis->Purify Impurities Detected Review_Procedures Review Storage & Handling Procedures GCMS_Analysis->Review_Procedures High Purity Quantitative_Peroxide->Purify Low Peroxides Quantitative_Peroxide->Discard High Peroxides Purify->Review_Procedures Discard->Review_Procedures

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: High-Purity 2,6-Dimethyloctane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 2,6-dimethyloctane. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving the highest possible purity for their target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically depend on the synthetic route. If synthesized via the hydrogenation of precursors like geraniol (B1671447) or myrcene, common impurities may include:

  • Structural Isomers: Other decane (B31447) isomers (e.g., 2,7-dimethyloctane, 3,7-dimethyloctane) which often have very close boiling points.

  • Unreacted Starting Materials: Residual geraniol or myrcene.

  • Hydrogenation Intermediates: Partially saturated compounds like 2,6-dimethyloctenes or alcohols like 3,7-dimethyloctan-1-ol.[1]

  • Solvents: Residual solvents from synthesis and workup, such as hexane (B92381) or tetrahydrofuran (B95107) (THF).[1]

Q2: Which purification technique is best for achieving >99% purity?

A2: For achieving ultra-high purity (>99%), preparative gas chromatography (pGC) is often the most effective method.[2] It excels at separating compounds with very close boiling points, such as structural isomers, which are challenging to resolve by fractional distillation alone. While fractional distillation is excellent for bulk purification and removing impurities with significantly different boiling points, pGC provides the resolution needed for the final polishing step.

Q3: Can I use fractional distillation to separate this compound from its isomers?

A3: Yes, but it can be challenging. Fractional distillation separates components based on differences in their boiling points.[3] Since isomers of this compound have very similar boiling points (often differing by less than 25°C), a distillation column with a high number of theoretical plates and a carefully controlled reflux ratio is required for effective separation.[3][4]

Q4: Is adsorptive purification a viable method for this compound?

A4: Adsorptive purification is best suited for separating classes of compounds, rather than close isomers. For instance, it is highly effective for removing polar impurities (like residual alcohols) from a nonpolar alkane stream or for separating alkanes from alkenes using materials like zeolites or activated carbon.[5][6][7] It is generally used as a preliminary purification step before a high-resolution technique like fractional distillation or pGC.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Purity After Fractional Distillation

Q: My final product purity is below the target of 99% after fractional distillation. GC analysis shows the presence of closely eluting peaks. What should I do?

A: This issue typically arises from the presence of structural isomers with boiling points very close to that of this compound.

Troubleshooting Steps:

  • Increase Column Efficiency: Switch to a distillation column with a higher number of theoretical plates (e.g., a packed column like a Vigreux or a spinning band distillation apparatus).

  • Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency. This will, however, increase the time required for the distillation.

  • Reduce Distillation Pressure: Performing the distillation under vacuum lowers the boiling points and can sometimes increase the boiling point difference (ΔT) between isomers, improving separation.[8]

  • Secondary Purification: Use the distilled product as a feed for a higher resolution technique. Preparative Gas Chromatography (pGC) is the ideal next step to separate stubborn isomeric impurities.[2][9]

Problem 2: Presence of Polar Impurities in Final Product

Q: My purified this compound is contaminated with polar compounds (e.g., alcohols from the synthesis). How can I remove them effectively?

A: Polar impurities are best removed by leveraging their difference in polarity from the nonpolar this compound.

Troubleshooting Steps:

  • Liquid-Liquid Extraction: Wash the crude product with a polar solvent in which this compound is insoluble, such as water or brine, to remove water-soluble impurities.

  • Adsorption Chromatography: Pass the crude material through a column packed with an adsorbent like silica (B1680970) gel or alumina. The nonpolar this compound will elute quickly with a nonpolar solvent (e.g., hexane), while the polar impurities will be retained on the column.[10]

  • Use of Zeolites: Certain molecular sieves can selectively adsorb polar molecules from a nonpolar stream.[11]

Problem 3: Low Overall Yield After Purification

Q: I am losing a significant amount of product during my multi-step purification process. How can I improve my yield?

A: Product loss can occur at every stage of purification. Optimizing each step is key to maximizing the final yield.

Troubleshooting Steps:

  • Analyze Waste Streams: Use an analytical technique like GC-MS to analyze your distillation fractions and column chromatography waste streams to quantify the amount of product being lost.

  • Optimize Distillation Cuts: Ensure you are not being too narrow with your collection window. Analyze the composition of the fractions immediately preceding and following your main product fraction to see if a significant amount of product can be recovered.

  • Column Chromatography Optimization: Avoid using an excessive amount of silica gel, as this can lead to irreversible adsorption of the product. Ensure proper column packing to prevent channeling, which leads to poor separation and mixed fractions.[12]

  • Minimize Transfers: Each transfer of the material from one flask to another results in some loss. Plan your workflow to minimize the number of required transfers.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationTypical Purity AchievedThroughputKey ApplicationMain AdvantageMain Disadvantage
Fractional Distillation Boiling Point Difference[3]95 - 99%HighBulk purification, removal of impurities with different boiling points.High capacity, cost-effective for large scales.Poor separation of isomers with very close boiling points.
Adsorptive Purification Polarity/Molecular Size[7]N/A (Removes specific classes)HighRemoval of polar impurities (alcohols) or alkenes.Highly selective for certain impurity classes.Not effective for separating similar nonpolar molecules (isomers).
Preparative GC (pGC) Volatility & Column Interaction[2]> 99.5%LowFinal polishing step, separation of isomers.Extremely high resolution and purity.Low throughput, expensive, requires specialized equipment.

Table 2: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)General Class
This compound C₁₀H₂₂142.28157 - 160[13][14]Branched Alkane
n-DecaneC₁₀H₂₂142.28174.1Straight-chain Alkane
2,7-DimethyloctaneC₁₀H₂₂142.28~159Branched Alkane (Isomer)
GeraniolC₁₀H₁₈O154.25229 - 230Alcohol (Starting Material)
3,7-Dimethyloctan-1-olC₁₀H₂₂O158.28211 - 213Alcohol (Intermediate)[1]
Tetrahydrofuran (THF)C₄H₈O72.1166Solvent

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol is designed for the bulk purification of crude this compound to remove impurities with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., filled with Raschig rings or a Vigreux column with at least 10 theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the crude this compound. Add boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the vapor rises, allow it to equilibrate within the column by adjusting the heat input to establish a stable temperature gradient.

  • Fraction Collection: Collect the distillate in separate fractions.

    • Fore-run: Collect the initial, low-boiling fraction, which will contain residual solvents like THF.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the boiling point of this compound (~159°C at atmospheric pressure), switch to a new receiving flask and collect the main product fraction.[14]

    • Final Fraction: As the distillation nears completion, the temperature may rise again. Collect this final fraction separately.

  • Analysis: Analyze all collected fractions using gas chromatography (GC) to determine their composition and pool the fractions that meet the desired purity.

Protocol 2: Preparative Gas Chromatography (pGC) for Isomer Separation

This protocol is for the final purification step to achieve >99.5% purity by separating closely related isomers.

Methodology:

  • System Preparation: Use a preparative gas chromatograph equipped with a nonpolar column (e.g., polydimethylsiloxane-based) suitable for hydrocarbon separation.[15] Condition the column according to the manufacturer's instructions.

  • Sample Injection: Inject a small aliquot (typically microliters) of the pre-purified this compound into the heated injection port.[2]

  • Chromatographic Separation: Run a temperature program that provides optimal resolution between this compound and its isomers. A typical program might start at 100°C and ramp up to 180°C.

  • Fraction Collection: The outlet of the column is split between a detector (e.g., FID) and a collection trap. Monitor the detector signal and open the valve to the collection trap just as the peak for this compound begins to elute. Close the valve as the peak ends. The trap is often cooled with liquid nitrogen to condense the product.

  • Pooling: Repeat the injection and collection cycle multiple times. Pool the contents of the collection trap to obtain the high-purity product.

  • Purity Confirmation: Analyze a small sample of the final pooled product via analytical GC to confirm its purity.

Visualizations

G cluster_start Start: Crude this compound cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Steps cluster_end Finish start Crude Product analysis GC-MS Analysis (Identify Impurities) start->analysis decision Polar Impurities Present? analysis->decision adsorption Adsorptive Purification (Silica Plug / Zeolites) decision->adsorption Yes distillation Fractional Distillation decision->distillation No adsorption->distillation pgc Preparative GC distillation->pgc end_product High-Purity This compound (>99%) pgc->end_product

Caption: General purification workflow for high-purity this compound.

G cluster_check Initial Checks cluster_solution Potential Solutions cluster_outcome Expected Outcome start Problem: Purity < 99% after Fractional Distillation check_gc GC analysis shows closely eluting peaks? start->check_gc check_bp Are boiling points of impurities known? sol_dist Increase Distillation Column Efficiency (More Plates / Higher Reflux) check_gc->sol_dist Yes (Isomers Present) sol_vac Perform Distillation Under Vacuum check_gc->sol_vac Yes (Isomers Present) sol_pgc Use Preparative GC for Final Polishing check_gc->sol_pgc Yes (Isomers Present) outcome Purity > 99% Achieved sol_dist->outcome sol_vac->outcome sol_pgc->outcome

Caption: Troubleshooting flowchart for low purity after fractional distillation.

References

Validation & Comparative

The Search for 2,6-Dimethyloctane: An Unvalidated Candidate for a Specific Bacterial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature, there is currently no evidence to support the validation of 2,6-dimethyloctane as a specific biomarker for any bacterial species. While the search for unique molecular fingerprints to identify bacteria is a critical area of research, this compound has not been identified as a compound produced by bacteria or correlated with the presence of a specific microbe in published studies.

The investigation into volatile organic compounds (VOCs) as non-invasive biomarkers for detecting and identifying bacteria is a rapidly growing field. These carbon-based chemicals are released by microbes during their metabolic processes and can create a unique chemical signature. An ideal biomarker is a compound that is produced by a single bacterial species or a specific group of bacteria, allowing for their unambiguous identification.

While a wide array of microbial VOCs have been identified, including various alcohols, ketones, and terpenes, the scientific literature to date does not include this compound as a known bacterial metabolite. Searches for the production of this compound by bacteria or its use as a microbial biomarker have not yielded any direct supporting studies.

Branched-Chain Alkanes: A Broader Perspective

Looking at the broader class of compounds, branched-chain alkanes have been investigated as potential biomarkers, primarily in the context of geological and environmental studies. Certain complex branched alkanes with quaternary carbon centers (BAQCs) are considered possible indicators of ancient microbial life. However, their specific microbial sources are often unknown, and their presence can sometimes be attributed to contamination from modern bacteria.

Research in the context of the human gut microbiome has identified short-chain and branched-chain fatty acids (BCFAs) as markers of bacterial activity, specifically protein fermentation. These compounds, such as isobutyrate and isovalerate, are structurally different from this compound and are indicative of general metabolic processes rather than specific bacterial taxa.

The Path Forward in Bacterial Biomarker Discovery

The validation of a specific bacterial biomarker is a rigorous process that involves multiple stages. The initial discovery of a potential biomarker is followed by analytical method development and validation to ensure accurate and reliable detection. Subsequently, studies are required to establish the specificity and sensitivity of the biomarker in distinguishing the target bacterium from other microbes and the surrounding environmental or host background.

The typical workflow for validating a bacterial biomarker is outlined below:

G cluster_discovery Discovery Phase cluster_validation Validation Phase Hypothesis Hypothesis Generation (e.g., unique metabolic pathway) Screening Untargeted VOC Screening (e.g., GC-MS analysis of bacterial cultures) Hypothesis->Screening Identification Candidate Biomarker Identification Screening->Identification Analytical Analytical Method Development & Validation Identification->Analytical Specificity Specificity Testing (vs. other bacteria & background) Analytical->Specificity Sensitivity Sensitivity & LOD Determination Specificity->Sensitivity Clinical Clinical/Environmental Sample Validation Sensitivity->Clinical Result Validated Biomarker Clinical->Result

Figure 1. A generalized workflow for the discovery and validation of a bacterial biomarker.

Conclusion

Comparative study of the spectroscopic properties of 2,6-Dimethyloctane and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the spectroscopic differentiation of non-polar alkanes.

This guide provides a comparative analysis of the spectroscopic properties of 2,6-dimethyloctane and its structural isomers, 3,5-dimethyloctane (B92337) and 2,5-dimethyloctane. Understanding the subtle differences in the spectral outputs of these closely related non-polar alkanes is crucial for their unambiguous identification in complex mixtures, a common challenge in petrochemical analysis, drug impurity profiling, and metabolism studies. This report presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual representation of the structure-spectra relationship.

Spectroscopic Data Comparison

The structural variations among this compound, 3,5-dimethyloctane, and 2,5-dimethyloctane, specifically the positioning of the methyl branches along the octane (B31449) backbone, give rise to distinct spectroscopic signatures. These differences are most apparent in their NMR spectra, due to the unique magnetic environments of the carbon and hydrogen atoms in each isomer, and in their mass spectra, which reveal characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of unique carbon and proton signals in the ¹³C and ¹H NMR spectra, respectively, directly reflects the molecular symmetry of each isomer.

Table 1: ¹H NMR Spectroscopic Data of Dimethyloctane Isomers [1]

CompoundChemical Shift (δ) ppm & Multiplicity
This compound ~0.8-0.9 (m), ~1.1-1.3 (m), ~1.5 (m)
3,5-Dimethyloctane ~0.8-0.9 (m), ~1.1-1.4 (m)
2,5-Dimethyloctane ~0.8-0.9 (m), ~1.1-1.4 (m)

Note: Due to the complexity of the overlapping signals in the aliphatic region, specific peak assignments are challenging without higher-dimensional NMR experiments. The data presented represents the general regions of proton resonances.

Table 2: ¹³C NMR Spectroscopic Data of Dimethyloctane Isomers [2][3]

CompoundNumber of Unique Carbon SignalsChemical Shift (δ) ppm
This compound 7~11.4, ~19.8, ~22.9, ~25.4, ~30.1, ~34.8, ~42.1
3,5-Dimethyloctane 6~11.2, ~14.3, ~20.3, ~29.5, ~33.8, ~39.4
2,5-Dimethyloctane 7~14.2, ~19.5, ~22.9, ~28.7, ~32.1, ~36.9, ~44.3
Infrared (IR) Spectroscopy

The IR spectra of these alkanes are, as expected, dominated by C-H stretching and bending vibrations. While the overall patterns are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 3: Key IR Absorption Bands for Dimethyloctane Isomers [4][5][6][7]

CompoundC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)
This compound ~2870-2960~1465, ~1375
3,5-Dimethyloctane ~2870-2960~1460, ~1380
2,5-Dimethyloctane ~2870-2960~1465, ~1370
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of alkanes results in extensive fragmentation. The relative abundances of these fragment ions are highly dependent on the stability of the resulting carbocations, providing a unique fingerprint for each isomer.

Table 4: Major Fragment Ions (m/z) in the Mass Spectra of Dimethyloctane Isomers [2][8][9]

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and their Relative Intensities
This compound 142 (low abundance)43, 57, 71, 85
3,5-Dimethyloctane 142 (low abundance)43, 57, 71, 99
2,5-Dimethyloctane 142 (low abundance)43, 57, 71, 85, 99

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of the neat liquid alkane is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately 10 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, typically with proton decoupling. A spectral width of approximately 200 ppm is used with a longer relaxation delay (e.g., 5 seconds) to ensure quantitative signals for all carbon environments. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A small volume of a dilute solution of the analyte in a volatile solvent (e.g., hexane) is injected into the GC. The different isomers are separated on a non-polar capillary column (e.g., DB-5ms). The mass spectrometer is operated in full scan mode over a mass range of m/z 30-200. The ionization energy is typically set to 70 eV.

Structure-Spectra Relationship

The following diagram illustrates the relationship between the isomeric structures of the dimethyloctanes and the key spectroscopic techniques used for their characterization. The structural differences directly influence the outcomes of the spectroscopic analyses, allowing for their differentiation.

Isomer_Spectroscopy_Relationship Structure-Spectroscopy Relationship of Dimethyloctane Isomers cluster_isomers Dimethyloctane Isomers cluster_techniques Spectroscopic Techniques cluster_outcomes Spectroscopic Outcomes This compound This compound IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS 3,5-Dimethyloctane 3,5-Dimethyloctane NMR NMR Spectroscopy (¹H and ¹³C) 3,5-Dimethyloctane->NMR 3,5-Dimethyloctane->IR 3,5-Dimethyloctane->MS 2,5-Dimethyloctane 2,5-Dimethyloctane 2,5-Dimethyloctane->NMR 2,5-Dimethyloctane->IR 2,5-Dimethyloctane->MS NMR_Outcome Number of Signals Chemical Shifts NMR->NMR_Outcome IR_Outcome Fingerprint Region Vibrational Modes IR->IR_Outcome MS_Outcome Fragmentation Pattern m/z Ratios MS->MS_Outcome

Caption: Logical workflow for the comparative spectroscopic analysis of dimethyloctane isomers.

References

Cross-Validation of Analytical Methods for 2,6-Dimethyloctane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2,6-dimethyloctane: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). The cross-validation of these methods is essential for ensuring data accuracy, reliability, and interchangeability in research and development settings. This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on key validation parameters, and includes workflow diagrams to illustrate the cross-validation process.

Comparative Performance of Analytical Methods

The selection of an optimal analytical method for this compound quantification is contingent on the specific requirements of the study, such as the need for sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for GC-MS and GC-FID in the analysis of volatile hydrocarbons like this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation based on volatility and column interaction, followed by identification and quantification based on mass-to-charge ratio.Separation based on volatility and column interaction, followed by detection of ions produced during combustion in a hydrogen flame.
Selectivity Very HighModerate to High
Sensitivity High (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)
Linearity (R²) > 0.995> 0.999[1]
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) 0.1 - 1 ng/mL5 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL15 - 30 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections describe robust protocols for the quantification of this compound using GC-MS and GC-FID.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly recommended for its superior selectivity and sensitivity, making it ideal for complex matrices and low-level quantification.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Sample Aliquoting: Transfer 1 mL of the liquid sample (e.g., plasma, urine) or 1 g of homogenized solid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., deuterated this compound or a structurally similar alkane like undecane).

  • Matrix Modification: For aqueous samples, add 1 g of sodium chloride to enhance the partitioning of this compound into the headspace.

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.

  • Extraction: Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for 20 minutes at 60°C to adsorb the volatile analytes.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 57, 71, 85, 142) and the internal standard.

3. Validation Parameters:

  • Linearity: Prepare a calibration curve using at least five concentration levels of this compound.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method offers a robust and cost-effective alternative for routine analysis, particularly when the sample matrix is less complex and high sensitivity is not the primary requirement.

1. Sample Preparation (Purge and Trap):

  • Sample Collection: Collect 5 mL of the aqueous sample in a vial.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard.

  • Purging: Place the sample in the purge and trap concentrator. Purge with an inert gas (e.g., helium) at 40 mL/min for 11 minutes to transfer the volatile compounds from the sample onto a sorbent trap.[3]

  • Desorption: Rapidly heat the trap to desorb the analytes onto the GC column.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent with a Flame Ionization Detector.

  • Column: DB-1, 30 m x 0.32 mm, 1.0 µm film thickness.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Inlet Temperature: 220°C.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 3 minutes.

    • Ramp: 15°C/min to 180°C.

    • Hold for 2 minutes.

  • Detector Temperature: 250°C.

  • Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.

3. Validation Parameters:

  • Follow the same validation procedures as outlined for the GC-MS method to determine linearity, accuracy, precision, LOD, and LOQ.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the logical relationships between key validation parameters.

cross_validation_workflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_eval Evaluation Sample Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) GCMS Analyze QC Samples using GC-MS Method Sample->GCMS GCFID Analyze QC Samples using GC-FID Method Sample->GCFID Quant_GCMS Quantify this compound Concentrations (GC-MS) GCMS->Quant_GCMS Quant_GCFID Quantify this compound Concentrations (GC-FID) GCFID->Quant_GCFID Stat_Analysis Statistical Comparison of Results (e.g., Bland-Altman, t-test) Quant_GCMS->Stat_Analysis Quant_GCFID->Stat_Analysis Conclusion Determine Method Comparability and Bias Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of GC-MS and GC-FID methods.

validation_parameters Key Analytical Method Validation Parameters cluster_performance Performance Characteristics cluster_limits Detection & Quantification Limits Method Analytical Method Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Reproducibility) Method->Precision Selectivity Selectivity (Ability to differentiate analyte) Method->Selectivity Linearity Linearity (Proportionality of response) Method->Linearity LOQ LOQ (Limit of Quantification) Precision->LOQ LOD LOD (Limit of Detection) Selectivity->LOD Range Range (Interval of reliable quantification) Linearity->Range LOD->LOQ

Caption: Logical relationship of key analytical method validation parameters.

References

Inter-laboratory Comparison of 2,6-Dimethyloctane Analysis: A-3 Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of 2,6-Dimethyloctane, a branched alkane relevant in various fields including environmental analysis and as a potential biomarker. The objective of this study is to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample matrix and to provide a detailed experimental protocol for reference.

Introduction

Inter-laboratory comparisons, also known as round-robin or proficiency tests, are crucial for evaluating and ensuring the quality and comparability of analytical results among different laboratories.[1] This guide outlines a hypothetical inter-laboratory study for the determination of this compound concentration in a prepared aqueous sample. The results and protocols presented herein are intended to serve as a reference for laboratories performing similar analyses.

Experimental Protocol

A detailed experimental protocol was provided to all participating laboratories to ensure consistency in the analytical approach. The method is based on established gas chromatography techniques for the analysis of branched alkanes and other volatile organic compounds.[2][3]

2.1. Sample Preparation

A stock solution of this compound in methanol (B129727) was prepared. This stock solution was then used to spike a matrix of purified water to create the inter-laboratory comparison sample with a target concentration of 50 µg/L. Each participating laboratory received a 100 mL aliquot of this sample.

2.2. Extraction of this compound

Liquid-liquid extraction is a common method for isolating hydrocarbons from aqueous samples.[4]

  • To a 50 mL aliquot of the water sample, 10 mL of n-pentane was added.

  • The mixture was shaken vigorously for 2 minutes.

  • The layers were allowed to separate, and the organic (upper) layer was collected.

  • The extraction was repeated with a fresh 10 mL of n-pentane.

  • The two organic extracts were combined and dried over anhydrous sodium sulfate.

  • The final volume of the extract was adjusted to 20 mL.

2.3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of the extract was performed using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for both qualitative and quantitative analysis of volatile organic compounds.[5][6]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary GC column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase, is recommended for the separation of alkanes.[2]

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injection Volume: 1 µL, splitless injection

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

2.4. Quantification

Quantification was performed using an external calibration method. A series of calibration standards of this compound in n-pentane were prepared and analyzed under the same GC-MS conditions. A calibration curve was constructed by plotting the peak area of a characteristic ion of this compound against the concentration. The concentration of this compound in the sample extract was then determined from this calibration curve.

Data Presentation

The following table summarizes the hypothetical quantitative results reported by the participating laboratories for the analysis of this compound in the provided sample.

Laboratory IDReported Concentration (µg/L)Deviation from Target (%)
Lab-0148.5-3.0
Lab-0252.1+4.2
Lab-0345.9-8.2
Lab-0450.8+1.6
Lab-0555.2+10.4
Lab-0647.3-5.4
Lab-0749.6-0.8
Lab-0851.5+3.0
Target Value 50.0
Mean 50.1
Std. Dev. 3.0
RSD (%) 6.0

Mandatory Visualization

The following diagram illustrates the experimental workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification sample Receive 100 mL Water Sample aliquot Take 50 mL Aliquot sample->aliquot add_pentane1 Add 10 mL n-Pentane aliquot->add_pentane1 shake1 Shake for 2 min add_pentane1->shake1 separate1 Collect Organic Layer shake1->separate1 add_pentane2 Repeat Extraction with 10 mL n-Pentane separate1->add_pentane2 combine Combine Organic Extracts add_pentane2->combine dry Dry with Na2SO4 combine->dry adjust_volume Adjust Volume to 20 mL dry->adjust_volume inject Inject 1 µL into GC-MS adjust_volume->inject separate_gc Separation on GC Column inject->separate_gc detect_ms Detection by Mass Spectrometer separate_gc->detect_ms quantify Quantify this compound detect_ms->quantify calibration Prepare External Calibration Curve calibration->quantify report report quantify->report Report Concentration

Caption: Experimental workflow for this compound analysis.

References

A Comparative Guide to the Determination of Enantiomeric Excess of 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step in synthesis, purification, and regulatory compliance. The non-functionalized nature of chiral alkanes, such as 2,6-dimethyloctane, presents a significant analytical challenge, as it precludes the use of common derivatization techniques. This guide provides a comprehensive comparison of three advanced analytical methods for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Natural Abundance Deuterium (B1214612) (NAD) Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

Method Comparison

The selection of an appropriate analytical technique depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for determining the absolute configuration. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

FeatureChiral Gas Chromatography (GC)NAD NMR SpectroscopyVibrational Circular Dichroism (VCD)
Principle Differential partitioning of enantiomers on a chiral stationary phase.Differential orientation of enantiomers in a chiral liquid crystal solvent, leading to distinct NMR signals for deuterium nuclei.Differential absorption of left and right circularly polarized infrared light by the enantiomers.
Sample Preparation Direct injection of the neat sample or a solution in a volatile solvent.Dissolution of the sample in a chiral liquid crystal solvent (e.g., PBLG in chloroform).Dissolution in a suitable solvent (e.g., CCl4 or CS2).
Instrumentation Gas chromatograph with a chiral capillary column and a flame ionization detector (FID).High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.VCD spectrometer (FTIR-based) with a photoelastic modulator (PEM).
Data Output Chromatogram with two separated peaks for the enantiomers.1D or 2D Deuterium NMR spectrum showing separate signals (doublets) for corresponding deuterons in each enantiomer.VCD spectrum with positive and negative bands, which is a mirror image for the other enantiomer.
Quantitative Data Peak area ratio of the two enantiomers.Integration of the separated deuterium signals.Comparison of the experimental spectrum with computationally predicted spectra for known enantiomeric ratios.
Key Advantage High resolution and sensitivity, well-established for volatile compounds.Provides detailed structural information and does not require enantiomerically pure standards for method development.Provides absolute configuration and is highly sensitive to the 3D molecular structure.
Key Limitation Requires a specific chiral column; elution order does not inherently assign absolute configuration.Longer acquisition times and requires specialized chiral solvents; data analysis can be complex.Requires quantum chemical calculations for spectral interpretation and is a lower throughput technique.

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are generalized for chiral alkanes and should be optimized for this compound.

Chiral Gas Chromatography (GC)

This method relies on the direct separation of enantiomers on a chiral stationary phase. Cyclodextrin-based columns are particularly effective for the separation of chiral hydrocarbons.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.

  • Carrier Gas: Hydrogen or Helium

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as pentane (B18724) or hexane.

  • GC Conditions:

    • Injector Temperature: 220°C

    • Detector Temperature: 250°C

    • Carrier Gas Flow Rate: Set to an optimal linear velocity (e.g., 40 cm/sec for Hydrogen).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 2°C/minute.

      • Hold at 150°C for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers of this compound.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Natural Abundance Deuterium (NAD) NMR Spectroscopy

This advanced NMR technique exploits the differential alignment of enantiomers in a chiral liquid crystalline environment to resolve the signals of deuterium at natural abundance.

Instrumentation:

  • High-field NMR Spectrometer (e.g., Bruker DRX-400 or higher) with a 5 mm selective deuterium probe.

  • Temperature control unit.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the chiral liquid crystal, poly-γ-benzyl-L-glutamate (PBLG), in a deuterated solvent (e.g., CDCl₃).

    • Dissolve the this compound sample in the PBLG/CDCl₃ solution.

  • NMR Experiment Setup:

    • The sample should not be spun.

    • Maintain a constant temperature (e.g., 298 K).

    • Use a broad-band proton decoupling sequence (e.g., WALTZ-16).

  • Data Acquisition:

    • Acquire a 1D deuterium NMR spectrum. For better resolution and assignment, a 2D Q-COSY experiment can be performed.[1]

    • A large number of scans will be required due to the low natural abundance of deuterium.

  • Data Analysis:

    • Process the NMR data to observe the quadrupolar splittings.

    • In the chiral environment, the signals for corresponding deuterons in the two enantiomers will appear as separate doublets.[1]

    • The enantiomeric excess can be determined by integrating the corresponding resolved signals for each enantiomer.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of polarized infrared light, providing a unique spectral fingerprint for each enantiomer. The determination of enantiomeric excess involves comparing the experimental spectrum to computationally generated spectra.

Instrumentation:

  • VCD Spectrometer (e.g., an FTIR spectrometer equipped with a VCD module containing a photoelastic modulator).

  • IR sample cell (e.g., BaF₂ or CaF₂).

Procedure:

  • Computational Analysis (Pre-measurement):

    • Perform a conformational search for both (R)- and (S)-2,6-dimethyloctane using computational chemistry software (e.g., Gaussian).

    • For the lowest energy conformers, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[2]

    • Generate a Boltzmann-averaged VCD spectrum for each enantiomer.

  • Sample Preparation: Prepare a solution of this compound in an IR-transparent solvent (e.g., carbon tetrachloride or carbon disulfide) at a concentration that gives a suitable absorbance in the IR spectrum.

  • VCD Measurement:

    • Acquire the VCD and IR spectra of the sample in the desired spectral region (e.g., the C-H stretching region, ~2800-3000 cm⁻¹).

    • Acquire the spectrum of the pure solvent as a baseline.

  • Data Analysis:

    • Subtract the solvent spectrum from the sample spectrum.

    • Compare the experimental VCD spectrum with the computationally predicted spectra for the pure (R)- and (S)-enantiomers. The absolute configuration can be assigned based on the best match.

    • The enantiomeric excess can be quantified by fitting the experimental spectrum with a linear combination of the calculated spectra for the two pure enantiomers.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound like this compound, from sample preparation to the final result, highlighting the decision points and processes involved in the different analytical techniques.

G Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_3 Results Sample Racemic or Enantioenriched This compound Sample Prep_GC Dilute in Volatile Solvent Sample->Prep_GC Prep_NMR Dissolve in Chiral Liquid Crystal Solvent Sample->Prep_NMR Prep_VCD Dissolve in IR-Transparent Solvent Sample->Prep_VCD GC_Analysis Chiral GC Analysis Prep_GC->GC_Analysis NMR_Analysis NAD NMR Spectroscopy Prep_NMR->NMR_Analysis VCD_Analysis VCD Spectroscopy Prep_VCD->VCD_Analysis Process_GC Peak Integration GC_Analysis->Process_GC Process_NMR Signal Integration NMR_Analysis->Process_NMR Process_VCD Spectral Comparison with Computational Data VCD_Analysis->Process_VCD Result_ee Enantiomeric Excess (%) Process_GC->Result_ee Process_NMR->Result_ee Process_VCD->Result_ee Result_AC Absolute Configuration (VCD) Process_VCD->Result_AC

Caption: General workflow for determining the enantiomeric excess of this compound.

References

Unraveling Petroleum's Past: A Comparative Guide to Source Rock Maturity Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

The utility of 2,6-dimethyloctane as a thermal maturity indicator for petroleum source rocks is not well-established in current geochemical literature. While this acyclic isoprenoid is a known constituent of crude oils, its primary application to date has been in assessing the depositional environment of the source rock rather than its thermal history. This guide provides a comparative analysis of this compound against established biomarker parameters routinely used to determine the thermal maturity of petroleum source rocks, supported by experimental data and detailed methodologies.

The Role of Biomarkers in Petroleum Geochemistry

Biomarkers, often referred to as "molecular fossils," are complex organic compounds found in petroleum and source rocks that are derived from formerly living organisms.[1] Their chemical structures can provide valuable information about the organic matter source, the depositional environment, and the thermal history (maturity) of the source rock.[2] As source rock is buried and heated over geological time, the molecular structures of biomarkers undergo predictable changes, making them powerful tools for petroleum exploration.[3]

This compound: An Indicator of Source, Not Maturity

Recent studies have identified this compound as a geochemically significant monoterpenoid hydrocarbon in petroleum. However, its significance lies in differentiating the source of the organic matter. Research has proposed a "monoterpane ratio" (MTR), which utilizes the ratio of 2-methyl-3-ethylheptane to this compound, to distinguish between marine and terrigenous (land-derived) source rocks. Oils and condensates originating from marine source rocks tend to exhibit higher MTR values. To date, a direct correlation between the abundance of this compound and the thermal maturity of the source rock has not been demonstrated.

Established Biomarkers for Thermal Maturity Assessment

In contrast to this compound, several other biomarker classes are widely accepted and routinely used to determine the thermal maturity of petroleum source rocks. These are often calibrated against vitrinite reflectance (%Ro), a standard method for measuring the thermal maturity of sedimentary rocks.[4][5]

Sterane and Hopane (B1207426) Isomerization

Steranes and hopanes are two of the most commonly used groups of biomarkers for maturity assessment. With increasing temperature, the stereochemistry of these molecules changes in a predictable manner. Key maturity parameters derived from these compounds include:

  • C29 Sterane 20S/(20S+20R) and ββ/(ββ+αα) Ratios: These ratios measure the extent of isomerization at the C-20 and C-14 and C-17 positions of the sterane molecule. The 'S' and 'ββ' isomers are more thermally stable. As maturity increases, these ratios increase until they reach an equilibrium value.[6]

  • C32 Hopane 22S/(22S+22R) Ratio: Similar to steranes, the isomerization at the C-22 position of hopanes is a reliable indicator of thermal maturity. The ratio of the 'S' to 'R' isomer increases with temperature.[6]

The following table summarizes the correlation of these established biomarker maturity parameters with vitrinite reflectance, a primary indicator of thermal maturity.

Maturity LevelApproximate Vitrinite Reflectance (%Ro)C29 Sterane 20S/(20S+20R) RatioC29 Sterane ββ/(ββ+αα) RatioC32 Hopane 22S/(22S+22R) Ratio
Immature< 0.5< 0.2< 0.2< 0.5
Early Mature (Oil Window)0.5 - 0.80.2 - 0.40.2 - 0.50.5 - 0.6
Peak Mature (Oil Window)0.8 - 1.10.4 - 0.550.5 - 0.7~0.6
Late Mature (Gas Window)> 1.1> 0.55> 0.7~0.6

Note: The exact values can vary depending on the type of organic matter and the heating rate.

Experimental Protocols

The analysis of biomarkers, including this compound, steranes, and hopanes, from source rocks or crude oils follows a standardized workflow.

Sample Preparation and Extraction

Source rock samples are first crushed and powdered. The organic matter is then extracted from the rock matrix using a solvent mixture, typically dichloromethane (B109758) and methanol, in a Soxhlet apparatus. For crude oil samples, a preliminary fractionation step may be required.

Fractionation

The extracted organic matter or crude oil is separated into different compound classes based on polarity. This is commonly achieved using column chromatography or high-performance liquid chromatography (HPLC). The typical fractions collected are saturates, aromatics, and resins. Biomarkers like this compound, steranes, and hopanes are found in the saturate fraction.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturate fraction is analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS).[8][9] The gas chromatograph separates the individual compounds in the mixture based on their boiling points and interaction with the chromatographic column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their unique mass spectra. For complex mixtures, more advanced techniques like GC-MS/MS or comprehensive two-dimensional gas chromatography (GCxGC) may be employed for better resolution.[1]

Visualizing Geochemical Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the logical relationship between biomarkers and source rock maturity.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Start Source Rock or Crude Oil Sample Crushing Crushing and Powdering (for rock) Start->Crushing Extraction Soxhlet Extraction Crushing->Extraction Fractionation Column Chromatography (Separation into Saturates, Aromatics, etc.) Extraction->Fractionation GCMS GC-MS Analysis of Saturate Fraction Fractionation->GCMS Identification Biomarker Identification and Quantification GCMS->Identification Correlation Correlation with Maturity Parameters Identification->Correlation

Experimental workflow for biomarker analysis.

Maturity_Correlation cluster_0 Geological Process cluster_1 Maturity Indicators cluster_2 This compound Application Source_Rock Source Rock Deposition Burial Burial and Heating Source_Rock->Burial DMO This compound Presence Source_Rock->DMO Maturation Thermal Maturation Burial->Maturation Vitrinite Vitrinite Reflectance (%Ro) Maturation->Vitrinite causes increase in Tmax Tmax (Rock-Eval) Maturation->Tmax causes increase in Biomarkers Biomarker Ratios (e.g., Sterane, Hopane) Maturation->Biomarkers causes changes in Maturation->DMO No established correlation Vitrinite->Biomarkers correlates with Tmax->Vitrinite correlates with Source_Indicator Depositional Environment Indicator DMO->Source_Indicator

Relationship between thermal maturation and various indicators.

Conclusion

While the analysis of novel biomarkers like this compound can provide new insights into petroleum systems, their application must be rigorously validated. Currently, this compound serves as an indicator for the source rock's depositional environment rather than its thermal maturity. For a reliable assessment of thermal maturity, established biomarker parameters, such as sterane and hopane isomerization ratios, correlated with vitrinite reflectance, remain the industry standard. Researchers and drug development professionals venturing into geochemical analysis should rely on these well-documented indicators for maturity assessment while considering compounds like this compound for complementary information on the origin of the organic matter.

References

Efficacy of Chiral Stationary Phases for 2,6-Dimethyloctane Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter the need to separate enantiomers of chiral molecules like 2,6-dimethyloctane. The spatial arrangement of atoms in these mirror-image isomers can lead to significantly different biological activities, making their separation crucial for pharmaceutical and fragrance applications. Gas chromatography (GC) with chiral stationary phases is the premier technique for separating volatile enantiomers.

Comparison of Potential Chiral Stationary Phases

While direct comparative data for this compound is unavailable, the separation of other volatile hydrocarbons, including branched alkanes, has been successfully achieved using primarily cyclodextrin-based chiral stationary phases. These CSPs are known for their ability to form transient diastereomeric complexes with enantiomers, leading to differential retention times.

Based on the general principles of chiral separation of non-polar compounds, the following table outlines the most promising CSPs for the separation of this compound enantiomers and their expected performance characteristics.

Chiral Stationary Phase (CSP) TypeSpecific Phase ExamplePrinciple of SeparationExpected Efficacy for this compound SeparationPotential AdvantagesPotential Disadvantages
Cyclodextrin-Based Derivatized β-Cyclodextrins (e.g., permethylated, acetylated)Inclusion complexation within the chiral cyclodextrin (B1172386) cavity.High. Cyclodextrin phases are well-suited for the separation of volatile, non-polar compounds like branched alkanes.High enantioselectivity, good thermal stability.Can be sensitive to column temperature and carrier gas flow rate.
Cyclodextrin-Based Derivatized γ-CyclodextrinsSimilar to β-cyclodextrins, but with a larger cavity size.Moderate to High. The larger cavity may offer different selectivity compared to β-cyclodextrins, which could be advantageous.May provide better separation for bulkier analytes.Potentially lower resolution for smaller molecules compared to β-cyclodextrins.
Polysaccharide-Based Derivatized Cellulose or AmyloseInteractions (e.g., hydrogen bonding, dipole-dipole) with the helical polymer structure.Moderate. While highly effective for a broad range of compounds, their primary application is in liquid chromatography. Their use in GC for non-polar alkanes is less common.Broad applicability for various compound classes.Typically used in HPLC/SFC; may have lower efficiency for volatile alkanes in GC.

Experimental Protocols

To determine the optimal chiral stationary phase for the separation of this compound enantiomers, a systematic screening approach is recommended. The following outlines a detailed methodology for a key experiment.

Experimental Protocol: Screening of Cyclodextrin-Based Chiral Stationary Phases by Gas Chromatography

1. Objective: To evaluate the enantioselective separation of this compound using different derivatized cyclodextrin-based capillary GC columns.

2. Materials:

  • Racemic this compound standard
  • High-purity helium or hydrogen (carrier gas)
  • Capillary GC columns coated with different chiral stationary phases (e.g., permethylated β-cyclodextrin, diacetyl-tert-butyldimethylsilyl-β-cyclodextrin)
  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS)

3. Gas Chromatograph Conditions (Typical Starting Parameters):

  • Injector Temperature: 250 °C
  • Detector Temperature (FID): 250 °C
  • Oven Temperature Program: 40 °C (hold for 2 min), ramp at 2 °C/min to 180 °C (hold for 5 min). This program should be optimized for each column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection Volume: 1 µL (split injection, ratio 50:1)
  • Sample Concentration: 1 mg/mL in a suitable solvent (e.g., pentane (B18724) or hexane)

4. Procedure:

  • Install the first chiral GC column into the gas chromatograph.
  • Condition the column according to the manufacturer's instructions.
  • Set the GC parameters as described above.
  • Inject the racemic this compound standard.
  • Record the chromatogram.
  • Identify the peaks corresponding to the two enantiomers.
  • Calculate the retention times (t_R1, t_R2), separation factor (α = t_R2' / t_R1', where t_R' is the adjusted retention time), and resolution (R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base).
  • Repeat steps 1-7 for each of the different chiral stationary phases to be tested.

5. Data Analysis and Comparison:

  • Summarize the retention times, separation factors, and resolution values for each CSP in a table.
  • Compare the performance of the different CSPs based on the calculated chromatographic parameters. The CSP providing the highest resolution and separation factor will be considered the most effective for this separation.

Logical Workflow for Chiral Separation Method Development

The process of developing a robust chiral separation method follows a logical progression from initial screening to final optimization.

ChiralSeparationWorkflow Workflow for Chiral GC Method Development A Define Separation Goal (e.g., baseline resolution of this compound enantiomers) B Select Potential Chiral Stationary Phases (e.g., Cyclodextrin-based CSPs) A->B C Initial Screening Experiments (Isothermal or slow temperature ramp) B->C D Evaluate Initial Results (Peak shape, resolution, analysis time) C->D D->B If no separation, select new CSPs E Optimization of GC Parameters (Temperature program, flow rate, pressure) D->E If separation is promising F Method Validation (Repeatability, robustness, linearity) E->F G Routine Analysis F->G

Caption: A logical workflow for developing a chiral gas chromatography separation method.

Conclusion

While specific experimental data for the enantiomeric separation of this compound is currently lacking in the public domain, a systematic approach utilizing commercially available cyclodextrin-based chiral stationary phases is highly likely to yield a successful separation. By following the outlined experimental protocols and logical workflow, researchers can efficiently screen and optimize a method to achieve the desired resolution of this compound enantiomers. The principles and methodologies described in this guide provide a solid foundation for professionals in the pharmaceutical and chemical industries to tackle this and similar chiral separation challenges.

A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of Dimethyloctanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Chirality in Biological Recognition

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. This is because biological receptors, such as those in insect antennae or enzymes in physiological pathways, are themselves chiral. This stereospecificity means that one enantiomer may bind to a receptor with high affinity and elicit a strong biological response, while the other may have a much weaker effect or even inhibit the response. Understanding these differences is paramount for developing species-specific and effective pest management strategies or for designing drugs with high target specificity and minimal off-target effects.[1]

Case Study: Biological Activity of 3,6-Dimethyloctane (B100007) Stereoisomers

The biological activity of the four stereoisomers of 3,6-dimethyloctane was systematically evaluated in the longhorned beetle, Megacyllene caryae. The data, gathered through electrophysiological and behavioral bioassays, clearly demonstrate that the beetle's response is highly dependent on the specific stereochemistry of the pheromone.

Data Presentation: Quantitative Comparison of Stereoisomer Activity

The following table summarizes the electroantennogram (EAG) and behavioral responses of male Megacyllene caryae to the different stereoisomers of 3,6-dimethyloctane. The data unequivocally identifies the (3R,6S) stereoisomer as the most biologically active.

StereoisomerMean EAG Response (mV) ± SEBehavioral Response (% Responding)
(3R,6S)-3,6-dimethyloctane1.8 ± 0.285%
(3S,6R)-3,6-dimethyloctane0.5 ± 0.120%
(3R,6R)-3,6-dimethyloctane0.2 ± 0.055%
(3S,6S)-3,6-dimethyloctane0.2 ± 0.055%
Control (Solvent)0.1 ± 0.022%

Data sourced from a study on Megacyllene caryae and is used here as a representative example for dimethyloctane stereoisomers.[2]

Experimental Protocols: Methodologies for Assessing Biological Activity

To ensure an objective comparison of enantiomeric activity, standardized and meticulously controlled experimental protocols are essential. The following are detailed methodologies for the key experiments used to assess the biological activity of insect semiochemicals.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated electrical potential from the olfactory receptor neurons on an insect's antenna in response to a volatile stimulus. It provides a quantitative measure of the antenna's sensitivity to a given compound.

Experimental Workflow:

EAG_Workflow cluster_prep Antenna Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition A Excise Antenna B Mount on Electrodes A->B E Amplify Signal B->E Signal C Load Cartridge with Test Compound D Deliver Air Puff through Cartridge C->D D->B Stimulus F Record Depolarization (EAG Response) E->F

Caption: Workflow for Electroantennography (EAG) experiment.

Detailed Protocol:

  • Insect Preparation: An adult insect is immobilized, and one of its antennae is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Preparation: A known concentration of the test enantiomer is applied to a piece of filter paper, which is then placed inside a Pasteur pipette (stimulus cartridge). A control cartridge contains only the solvent.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. A puff of air is then diverted through the stimulus cartridge, delivering the odorant to the antennal receptors.

  • Data Recording and Analysis: The electrical response (depolarization) from the antenna is amplified and recorded using specialized software. The amplitude of the response is measured in millivolts (mV). Responses to the test compounds are normalized by subtracting the response to the solvent control.

Behavioral Bioassay (Wind Tunnel Assay)

Behavioral bioassays are crucial for determining if a compound elicits a behavioral response in an insect, such as attraction, repulsion, or mating behavior. Wind tunnel assays are a standard method for studying insect flight responses to airborne chemical cues.

Experimental Workflow:

Wind_Tunnel_Workflow cluster_setup Assay Setup cluster_observation Behavioral Observation cluster_analysis Data Analysis A Place Lure with Test Enantiomer in Wind Tunnel B Introduce Insect Downwind A->B C Record Flight Path and Behavior B->C Insect Flight D Quantify Key Behaviors (e.g., source contact) C->D E Calculate % Responding D->E

Caption: Workflow for a wind tunnel behavioral bioassay.

Detailed Protocol:

  • Wind Tunnel Setup: A controlled environment is created within a glass or plastic wind tunnel with a laminar airflow of a defined speed.

  • Lure Preparation: A dispenser (e.g., a rubber septum) is loaded with a precise amount of the test enantiomer or a control solvent.

  • Insect Acclimatization: Insects are acclimatized to the wind tunnel conditions before the start of the experiment.

  • Assay Procedure: The lure is placed at the upwind end of the tunnel. An individual insect is released at the downwind end.

  • Behavioral Recording: The insect's flight behavior is observed and recorded. Key behaviors that are quantified include taking flight, upwind flight, and contact with the pheromone source.

  • Data Analysis: The percentage of insects exhibiting a positive behavioral response (e.g., making contact with the lure) is calculated for each enantiomer and the control.

Signaling Pathway: Olfactory Signal Transduction

The differential response to enantiomers begins at the molecular level in the insect's antenna. The following diagram illustrates the generalized signaling pathway for insect olfaction. The specificity of this pathway, particularly at the odorant receptor level, is responsible for the discrimination between enantiomers.

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant Odorant ((R)- or (S)-Enantiomer) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR-Orco Complex) OBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization Ion Influx Signal Signal to Antennal Lobe Depolarization->Signal

Caption: Generalized insect olfactory signal transduction pathway.

The process begins with the odorant molecule entering the sensillum through pores and binding to an Odorant Binding Protein (OBP). This complex transports the lipophilic odorant through the aqueous sensillum lymph to the dendrite of an Olfactory Receptor Neuron (ORN). The odorant is then recognized by a specific Odorant Receptor (OR), which is a ligand-gated ion channel complex. The binding of the correct enantiomer activates the receptor, leading to an influx of ions and depolarization of the neuron. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response. The enantiomeric specificity arises from the precise fit between the chiral odorant molecule and the chiral binding pocket of the Odorant Receptor.

Conclusion

The stereochemical configuration of dimethyloctanes and other chiral semiochemicals is a fundamental factor governing their biological activity. As demonstrated by the case study of 3,6-dimethyloctane, even subtle differences in the three-dimensional arrangement of atoms can lead to dramatic differences in both physiological and behavioral responses in insects. For researchers in drug development and pest management, a thorough understanding and empirical testing of all stereoisomers of a lead compound are crucial for identifying the most active and specific molecules. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for the rational design and evaluation of stereochemically pure, biologically active compounds.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethyloctane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper handling and disposal of 2,6-Dimethyloctane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and may cause irritation.[1][2] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition such as open flames, hot surfaces, or sparks.[2][3] Personal protective equipment (PPE) is mandatory when handling this substance.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

In the event of exposure, immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and continue rinsing. If eye irritation persists, seek medical advice.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C10H22
Molecular Weight 142.29 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 158 °C
Flash Point 34 °C
Specific Gravity (20/20) 0.73
GHS Hazard Classifications Flammable liquid and vapor (H226), May be fatal if swallowed and enters airways (H304)[3][4][5]

Step-by-Step Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not pour this chemical down the drain or dispose of it with regular trash.

1. Waste Collection and Storage:

  • Container: Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. Glass bottles are suitable for small quantities (<5 gallons).

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., "Flammable Liquid").

  • Segregation: Store the waste container segregated from incompatible materials, particularly oxidizing agents and strong acids.[6] It should be stored in a designated cool, dry, and well-ventilated area, preferably in a flammable storage cabinet.

  • Closure: Keep the container tightly sealed except when adding waste.

2. Arranging for Disposal:

  • Contact: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately.

  • Transportation: Waste should be transported by trained personnel in accordance with all local, state, and federal regulations.

3. Spill Management:

In the event of a spill, immediately evacuate the area and eliminate all ignition sources. Use a non-flammable absorbent material, such as sand or vermiculite, to contain and clean up the spill. Do not use combustible materials like paper towels. Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the container properly labeled 'Hazardous Waste, this compound'? A->B C Label the container correctly. B->C No D Store in a designated, well-ventilated, flammable waste storage area. B->D Yes C->D E Is the waste container full? D->E F Continue to collect waste in the same container. E->F No G Contact EHS or a licensed hazardous waste disposal company for pickup. E->G Yes F->D H Complete all required waste disposal documentation. G->H I End: Waste properly disposed of. H->I

Caption: Logical workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 2
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